5-Fluoro-1H-indol-3-YL acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-1H-indol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABECKFCGWNFXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696947 | |
| Record name | 5-Fluoro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3849-75-0 | |
| Record name | 1H-Indol-3-ol, 5-fluoro-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoroindole Derivatives
Abstract
Indole and its derivatives are foundational heterocyclic scaffolds in a vast number of natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1] The strategic introduction of a fluorine atom into the indole ring system, particularly at the 5-position, can profoundly influence the molecule's physicochemical properties. This includes modifications to lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Consequently, 5-fluoroindole serves as a pivotal intermediate in the synthesis of a multitude of therapeutic agents, demonstrating potential as anticancer, antimicrobial, and enzyme-inhibiting compounds.[1][2] This technical guide provides a comprehensive overview of the principal synthetic routes to 5-fluoroindole and its derivatives, detailed methodologies for their characterization, and a summary of their applications for researchers, scientists, and professionals in drug development.
The Strategic Importance of Fluorination in Indole Scaffolds
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[2] The incorporation of a fluorine atom at the 5-position is a powerful strategy in drug design. This modification can significantly enhance a molecule's pharmacological profile by modulating key properties.[2][4][5] The fluorine atom's high electronegativity can alter the electronic distribution within the indole ring, influencing its reactivity and interactions with biological targets.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and bioavailability of the drug candidate.[4][5][6]
Core Methodologies for the Synthesis of 5-Fluoroindoles
The construction of the 5-fluoroindole core can be achieved through several classical and modern synthetic strategies. The selection of a particular method is often dictated by the availability of starting materials, the desired substitution patterns, and the scalability of the reaction.
Fischer Indole Synthesis
A foundational and widely utilized method for preparing indoles is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[1][8][9] The process commences with the condensation of 4-fluorophenylhydrazine with an aldehyde or a ketone to form the corresponding hydrazone. This intermediate then undergoes cyclization under acidic conditions to yield the 5-fluoroindole.[1][10]
Reaction Mechanism:
-
Formation of Phenylhydrazone: Reaction of 4-fluorophenylhydrazine with a carbonyl compound.
-
Tautomerization: Isomerization to an enamine tautomer.
-
[4][4]-Sigmatropic Rearrangement: A sigmatropic rearrangement breaks the N-N bond.[8][9]
-
Cyclization and Elimination: The intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[8][9]
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 5-fluoroindole-2-carboxylate [10]
-
Step 1: Hydrazone Formation: React 4-fluorophenylhydrazine with ethyl pyruvate.
-
Step 2: Cyclization: The resulting hydrazone is cyclized under acid catalysis. The best results have been reported using ethanol with methanesulfonic acid, yielding 54% of the product without isolating the intermediate hydrazone.[10]
-
Step 3: Saponification (Optional): The ester can be hydrolyzed using a hydroxide salt (e.g., NaOH) in a mixture of water and THF or in aqueous ethanol to yield 5-fluoroindole-2-carboxylic acid. Yields of up to 80% have been achieved in 50% ethanol with sodium hydroxide.[10]
-
Step 4: Decarboxylation (Optional): The carboxylic acid can be decarboxylated to afford 5-fluoroindole. Microwave irradiation has been reported to shorten the reaction time from hours to minutes at 200°C.[10]
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles, particularly favored in industrial settings due to its operational simplicity and suitability for large-scale production.[2][10] This method typically starts with a substituted o-nitrotoluene. For 5-fluoroindole, the starting material is 5-fluoro-2-nitrotoluene.
Reaction Steps:
-
Enamine Formation: 5-fluoro-2-nitrotoluene is reacted with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) and a secondary amine (e.g., pyrrolidine) to form an enamine.[3][10]
-
Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization to yield the 5-fluoroindole.[3][10] This can be achieved using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas or hydrazine hydrate.[3][10]
Caption: Leimgruber-Batcho Indole Synthesis Pathway.
Experimental Protocol: Synthesis of 5-Fluoroindole [3]
-
Step 1: Enamine Formation: To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents). Heat the mixture to 100-110 °C and stir for 3-4 hours.[3]
-
Step 2: Reductive Cyclization: Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene. Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%). Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents). Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours.[3]
-
Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture and carefully filter the catalyst under an inert atmosphere. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (mobile phase: dichloromethane) to afford 5-fluoroindole as a white solid (yield: 81%).[3][11]
Modern Palladium-Catalyzed Methodologies
Modern synthetic chemistry has introduced powerful palladium-catalyzed cross-coupling reactions that provide alternative and often more versatile routes to functionalized indoles.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14] This reaction can be adapted for the synthesis of indoles by coupling an appropriately substituted aryl halide with an amine or an ammonia equivalent.[12][14] The development of sterically hindered and electron-rich phosphine ligands has been crucial to the success and broad applicability of this reaction.[15]
General Reaction Scheme: An aryl halide (or triflate) is reacted with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base to form the corresponding N-aryl amine.[12][15]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[16][17] While not a direct method for indole synthesis, it is a powerful tool for the derivatization of the 5-fluoroindole core, allowing for the introduction of various substituents at different positions.
General Reaction Scheme: An aryl or vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base.[17][18]
Characterization of 5-Fluoroindole Derivatives
The unambiguous characterization of newly synthesized 5-fluoroindole derivatives is crucial for confirming their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. For 5-fluoroindole, characteristic signals for the indole ring protons are observed. For example, in CDCl₃, the protons of 5-fluoroindole appear around δ 6.53 (t), 6.96 (t), and 7.27 (m) ppm.[11]
-
¹³C NMR: Reveals the carbon framework of the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[10][19] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. For 5-fluoroindole in CDCl₃, the ¹⁹F NMR signal appears at approximately δ -100.22 ppm.[11] The absence of other fluorine signals in the spectrum is a good indicator of purity.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For 5-fluoroindoles, characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹) and C-F stretch (around 1100-1200 cm⁻¹) are expected.
Chromatographic Techniques
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and assessing the purity of the product.
-
Column Chromatography: A preparative technique used to purify the synthesized compounds.[11]
-
High-Performance Liquid Chromatography (HPLC): An analytical technique for determining the purity of the final product with high accuracy.
Table 1: Spectroscopic Data for 5-Fluoroindole [11][20]
| Property | Value |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 45-48 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.27 (m, 3H), 6.96 (t, 1H), 6.53 (t, 1H) |
| ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) | -100.22 |
Applications in Drug Development
5-Fluoroindole derivatives have demonstrated a broad spectrum of therapeutic potential, making them highly valuable in medicinal chemistry.[2][4]
-
Anticancer Agents: The 5-fluoroindole moiety is a key component of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers.[2] Sunitinib inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[2]
Caption: Mechanism of Kinase Inhibition by 5-Fluoroindole Derivatives.
-
Antiviral Activity: Certain 5-fluoroindole derivatives have shown significant antiviral activities. For instance, some derivatives have been investigated for their potent inhibition of the hepatitis C virus (HCV) replicon.[21] Structure-activity relationship (SAR) studies have revealed that 5-fluoroindoles can exhibit better activity compared to their 4-fluoroindole counterparts.[21]
-
Serotonin Receptor Modulation: Derivatives of 5-fluoroindole have been explored as potent and selective serotonin reuptake inhibitors (SSRIs).[2] These compounds show a high affinity for the serotonin transporter, suggesting their potential for the treatment of depression and other mood disorders.[2]
Conclusion
5-Fluoroindole and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic placement of a fluorine atom at the 5-position of the indole ring consistently imparts favorable pharmacological properties. The synthetic accessibility of the 5-fluoroindole scaffold, through both classical and modern synthetic methodologies, coupled with the potential for diverse functionalization, ensures its continued importance in the development of novel therapeutics. This guide provides a foundational understanding of the synthesis and characterization of these valuable compounds, empowering researchers to further explore their potential in drug discovery and development.
References
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- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
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- NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-1H-indole-3-carboxylic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.
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A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-1H-indol-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical exploration of the spectroscopic characterization of 5-Fluoro-1H-indol-3-yl acetate, a molecule of interest in medicinal chemistry and drug development. By leveraging predictive analysis based on foundational spectroscopic principles and data from analogous structures, this document serves as a comprehensive resource for researchers. We will delve into the theoretical underpinnings, experimental protocols, and detailed interpretation of expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction to this compound
This compound belongs to the versatile class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The acetate group at the 3-position further diversifies its potential as a synthon or a bioactive molecule itself.
A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity in any research and development endeavor.
| Property | Value |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | (5-fluoro-1H-indol-3-yl) acetate |
digraph "5_Fluoro_1H_indol_3_yl_acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-1.8!"]; C5 [label="C", pos="-2.4,-1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.6!"]; C7a [label="C", pos="0,1.2!"]; O_acetate [label="O", pos="2.4,-0.9!"]; C_carbonyl [label="C", pos="3.6,-0.6!"]; O_carbonyl [label="O", pos="3.6,0.6!"]; C_methyl [label="CH₃", pos="4.8,-1.2!"]; F5 [label="F", pos="-3.6,-1.8!"]; H1[label="H", pos="-0.6,0!"]; H2[label="H", pos="1.8,1.2!"]; H4[label="H", pos="-1.2,-2.7!"]; H6[label="H", pos="-3.3,0.3!"]; H7 [label="H", pos="-1.2,1.5!"];
// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; C3a -- C7a [len=1.5]; C3 -- O_acetate [len=1.5]; O_acetate -- C_carbonyl [len=1.5]; C_carbonyl -- O_carbonyl [style=double, len=1.5]; C_carbonyl -- C_methyl [len=1.5]; C5 -- F5 [len=1.5]; N1 -- H1[len=1.0]; C2 -- H2[len=1.0]; C4 -- H4[len=1.0]; C6 -- H6[len=1.0]; C7 -- H7 [len=1.0];
// Double bonds in indole ring C2 -- C3 [style=invis, len=0]; C4 -- C5 [style=invis, len=0]; C6 -- C7 [style=invis, len=0]; C3a -- C7a [style=invis, len=0];
// Draw double bonds explicitly for clarity edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C7; C3a -- C7a;
}
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial structural information.
Experimental Protocol: NMR Analysis
Figure 2: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | br s | 1H | N-H | The indole N-H proton is typically broad and downfield. |
| ~7.40 | dd | 1H | H-4 | Coupled to H-6 (meta) and influenced by the fluorine at C-5. |
| ~7.30 | dd | 1H | H-7 | Coupled to H-6. |
| ~7.20 | s | 1H | H-2 | A characteristic singlet for the C-2 proton of the indole ring. |
| ~7.00 | ddd | 1H | H-6 | Coupled to H-7, H-4, and the fluorine at C-5. |
| ~2.20 | s | 3H | -OCOCH₃ | A singlet for the methyl protons of the acetate group. |
Interpretation: The aromatic region will show a complex pattern due to the fluorine substitution. The H-4, H-6, and H-7 protons will exhibit splitting from each other and from the fluorine atom. The H-2 proton will appear as a distinct singlet. The acetate methyl group will be a sharp singlet in the upfield region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will identify all the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169.0 | C=O | Carbonyl carbon of the acetate group. |
| ~158.0 (d) | C-5 | Carbon directly bonded to fluorine, will appear as a doublet with a large ¹JCF coupling constant. |
| ~133.0 | C-7a | Quaternary carbon of the indole ring. |
| ~125.0 | C-2 | C-2 carbon of the indole ring. |
| ~124.0 (d) | C-3a | Quaternary carbon, will show a smaller ²JCF coupling. |
| ~115.0 | C-3 | Carbon bearing the acetate group. |
| ~112.0 (d) | C-4 | Influenced by the fluorine at C-5, will show a ²JCF coupling. |
| ~110.0 (d) | C-6 | Influenced by the fluorine at C-5, will show a ³JCF coupling. |
| ~105.0 (d) | C-7 | Influenced by the fluorine at C-5, will show a ³JCF coupling. |
| ~21.0 | -OCOCH₃ | Methyl carbon of the acetate group. |
Interpretation: The most notable feature will be the large C-F coupling for C-5. The other carbons in the fluorinated benzene ring will also show smaller couplings to the fluorine atom. The carbonyl and methyl carbons of the acetate group will be readily identifiable.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom.
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -120 to -125 | m | The fluorine at C-5 will be coupled to H-4 and H-6, resulting in a multiplet. |
Interpretation: The chemical shift of the fluorine atom is characteristic of a fluorine attached to an aromatic ring. The multiplicity will confirm its position and the neighboring protons. The exact chemical shift can be sensitive to the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Analysis (ATR)
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1760 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretches |
| ~1220 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Interpretation: The IR spectrum will be characterized by a strong carbonyl absorption from the acetate group around 1760 cm⁻¹. The N-H stretch of the indole ring will be visible around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will confirm the presence of the indole ring, and a strong band around 1100 cm⁻¹ will be indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: MS Analysis (Electron Ionization)
Figure 4: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum
| m/z | Proposed Fragment |
| 193 | [M]⁺ (Molecular Ion) |
| 151 | [M - C₂H₂O]⁺ |
| 134 | [M - C₂H₃O₂]⁺ |
| 106 | [C₇H₅F]⁺ |
Interpretation: The molecular ion peak at m/z 193 will confirm the molecular weight of the compound. A prominent fragmentation pathway for acetylated indoles is the loss of ketene (C₂H₂O) from the molecular ion, which would result in a peak at m/z 151.[1] Subsequent loss of the remaining oxygen would lead to a fragment at m/z 134. Further fragmentation of the indole ring is also expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing conjugated systems like the indole ring.
Experimental Protocol: UV-Vis Analysis
Sources
A Technical Guide to the NMR and Mass Spectrometry of 5-Fluoroindole Compounds
Introduction: The Significance of Fluorine in the Indole Scaffold
Indole and its derivatives are ubiquitous heterocyclic scaffolds, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities. The strategic introduction of a fluorine atom into the indole ring system, particularly at the 5-position, can profoundly influence the molecule's physicochemical properties. This substitution can enhance lipophilicity, improve metabolic stability, and modulate binding affinity to biological targets. Consequently, 5-fluoroindole serves as a pivotal intermediate in the synthesis of diverse therapeutic agents, including those with anticancer, antimicrobial, and enzyme-inhibiting properties.
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-fluoroindole compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation and analytical characterization of this important class of molecules. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reliable data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Structure
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. For 5-fluoroindole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its electronic and structural landscape.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-fluoroindole reveals the disposition of protons on the indole ring. The electron-withdrawing nature of the fluorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring.
Key Features of the ¹H NMR Spectrum:
-
N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (approximately δ 8.10 ppm), with its exact chemical shift being highly sensitive to solvent and concentration.
-
Pyrrole Ring Protons (H2, H3): The H2 and H3 protons of the pyrrole ring are observed in the mid-field region. H3 typically resonates around δ 6.4-6.5 ppm and may appear as a triplet or doublet of doublets due to coupling with H1 and H2.
-
Benzene Ring Protons (H4, H6, H7): The fluorine substitution at C5 significantly affects the chemical shifts and coupling patterns of the aromatic protons. H4 often appears as a doublet of doublets around δ 7.15 ppm, showing coupling to both H6 and the fluorine atom. H6 resonates further upfield, around δ 6.95 ppm, as a triplet of doublets due to coupling with H4, H7, and the fluorine atom. H7 is typically found in a multiplet with H3 around δ 7.25-7.30 ppm.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of 5-fluoroindole. The most notable feature is the large carbon-fluorine coupling constant for the carbon directly attached to the fluorine atom.
Key Features of the ¹³C NMR Spectrum:
-
C5: The carbon atom bonded to fluorine exhibits a large one-bond coupling constant (¹JCF) of approximately 235.5 Hz and resonates around δ 159.2 ppm.[1]
-
Other Aromatic Carbons: The other carbon atoms in the benzene and pyrrole rings show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF), which are invaluable for unambiguous signal assignment. For instance, C4 and C6, adjacent to the fluorine-bearing carbon, will show significant coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[2] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe.[2]
Key Features of the ¹⁹F NMR Spectrum:
-
Chemical Shift: The chemical shift of the fluorine atom in 5-fluoroindole is sensitive to the solvent and the electronic nature of the indole ring. In a PBS buffer, the expected peak for 5-fluoroindole is near -126 ppm.[3] The large chemical shift range of ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the molecular environment.[2]
Summary of NMR Data for 5-Fluoroindole
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts and coupling constants for 5-fluoroindole.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |
| N-H | ~8.10 | br s | - |
| H4 | ~7.15 | dd | J = 8.8, 4.3 |
| H7 | ~7.25-7.30 | m | - |
| H3 | ~7.25-7.30 | m | - |
| H6 | ~6.95 | td | J = 9.1, 2.5 |
| H2 | ~6.51 | m | - |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
| Carbon | Chemical Shift (δ) ppm | ¹JCF (Hz) | nJCF (Hz) |
| C5 | 159.2 | 235.5 | - |
| C7a | 135.8 | - | - |
| C3a | 131.5 | - | - |
| C3 | 124.5 | - | - |
| C7 | 111.1 | - | 9.6 |
| C4 | 110.2 | - | 26.3 |
| C6 | 105.5 | - | 4.5 |
| C2 | 102.7 | - | - |
| Solvent: CDCl₃[1] |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-25 mg of the 5-fluoroindole compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[4][5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][6] Use gentle vortexing or sonication to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Internal Standard (Optional): If not using the residual solvent peak as a reference, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]
2. Data Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer and lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the NMR probe to the desired nucleus (¹H, ¹³C, or ¹⁹F) to ensure efficient signal transmission and detection.
-
Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, to achieve an adequate signal-to-noise ratio.
NMR Analysis Workflow
Caption: A streamlined workflow for the NMR analysis of 5-fluoroindole.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition of 5-fluoroindole. The exact mass of 5-fluoroindole (C₈H₆FN) is 135.0484 g/mol .[1]
Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern
Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of 5-fluoroindole is influenced by the stability of the indole nucleus and the presence of the fluorine atom.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺·): The initial event is the formation of the molecular ion at m/z 135.
-
Loss of HCN: A common fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN) from the pyrrole ring, leading to a fragment ion at m/z 108.
-
Loss of a Fluorine Radical: Cleavage of the C-F bond can lead to the loss of a fluorine radical, resulting in a fragment at m/z 116.
-
Formation of the Indolyl Cation: Cleavage of bonds within the indole ring can lead to various smaller fragments, with the stability of the aromatic system dictating the major fragmentation routes.
Mass Spectrometry Fragmentation of 5-Fluoroindole
Caption: Predicted electron ionization mass spectrometry fragmentation pathway for 5-fluoroindole.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[7] This is particularly useful for confirming the molecular weight of the parent compound and for liquid chromatography-mass spectrometry (LC-MS) applications.
Experimental Protocol for Mass Spectrometry Analysis
1. Sample Preparation for ESI-MS:
-
Dissolution: Dissolve the sample in a suitable volatile solvent such as methanol, acetonitrile, or water to a concentration of approximately 1 mg/mL.[8]
-
Dilution: Take a small aliquot (e.g., 10 µL) of this solution and dilute it with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile). The final concentration should be in the range of 1-10 µg/mL.[8][9]
-
Additives: If necessary, a small amount of an acid (e.g., 0.1% formic acid) can be added to promote protonation for positive ion mode analysis.[7]
-
Filtration: Ensure the final solution is free of any particulate matter by filtering it if necessary.[8]
2. Data Acquisition:
-
Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system for separation prior to analysis.
-
Ionization Mode: Select the appropriate ionization mode (positive or negative) based on the analyte's properties. For 5-fluoroindole, positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Mass Range: Set the mass analyzer to scan an appropriate m/z range that includes the expected molecular ion.
-
Fragmentation (for MS/MS): If tandem mass spectrometry (MS/MS) is performed, select the precursor ion (e.g., m/z 135 for EI or [M+H]⁺ for ESI) and apply collision-induced dissociation (CID) to generate fragment ions for further structural confirmation.
Conclusion: A Synergistic Approach to Structural Elucidation
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive toolkit for the structural characterization of 5-fluoroindole compounds. ¹H, ¹³C, and ¹⁹F NMR offer detailed insights into the molecular framework and the electronic environment of each atom, while high-resolution mass spectrometry confirms the elemental composition and fragmentation analysis reveals key structural motifs. The methodologies and data presented in this guide serve as a robust foundation for researchers in medicinal chemistry and drug development, enabling confident identification and characterization of these important fluorinated heterocycles. By understanding the principles behind the data and adhering to rigorous experimental protocols, scientists can ensure the integrity and accuracy of their analytical results.
References
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University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]
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Matwani, K., Cornish, J., DeBenedictis, E., & Heller, G. T. (2022). ¹⁹F NMR spectrum of 20 µM 5-fluoroindole in PBS buffer, showing the expected peak for 5-fluoroindole near -126 ppm and an unexpected peak near -120 ppm. ResearchGate. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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Introduction: The Confluence of a Privileged Scaffold and a Powerful Halogen
An In-depth Technical Guide to the Biological Activity of 5-Fluoroindole-3-Acetic Acid Derivatives
The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry and chemical biology. Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone indole-3-acetic acid (IAA) underscores its fundamental role in diverse biological processes[1][2]. The strategic modification of this core structure has yielded a multitude of therapeutic agents. When this versatile scaffold is combined with fluorine—the most electronegative element—its biological profile is often dramatically enhanced. Fluorination can improve metabolic stability, increase binding affinity, and alter electronic properties, making it a powerful tool in drug design[3].
This technical guide provides a comprehensive analysis of the biological activities of 5-fluoroindole-3-acetic acid (5-fluoro-IAA) and its derivatives. We will delve into the core mechanisms underpinning their potent anticancer effects, explore their function as modulators of plant growth, and examine emerging evidence for their potential in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this class of compounds.
Part I: Anticancer Activity via a Peroxidase-Activated Prodrug Strategy
A primary focus of research into 5-fluoro-IAA has been its application in targeted cancer therapy. The core concept is an elegant enzyme-prodrug system where the non-toxic 5-fluoro-IAA is converted into a potent cytotoxic agent specifically at the tumor site by the action of a peroxidase enzyme.
Mechanism of Action: Bioactivation to a Reactive Cytotoxin
The combination of 5-fluoroindole-3-acetic acid with horseradish peroxidase (HRP) results in potent cytotoxicity against a range of cancer cell lines[4][5]. This effect is not observed when either the compound or the enzyme is used alone, highlighting the necessity of enzymatic activation[5]. The mechanism proceeds through several key steps:
-
Oxidative Activation: HRP oxidizes 5-fluoro-IAA, leading to the formation of a radical cation[5][6].
-
Fragmentation: This unstable intermediate rapidly fragments, eliminating a molecule of carbon dioxide[5].
-
Formation of Cytotoxic Species: The fragmentation yields a highly reactive electrophilic species, analogous to 3-methylene-2-oxindole[5][6].
-
Cellular Damage: This reactive molecule readily conjugates with biological nucleophiles, such as thiols (e.g., in glutathione) and nucleobases in DNA, leading to widespread cellular damage and triggering cell death[5][6].
Intriguingly, while 5-fluoro-IAA is oxidized by HRP more slowly than its non-fluorinated parent, IAA, it produces a significantly more potent cytotoxic effect[5]. This underscores a complex relationship where the rate of activation does not solely determine the ultimate biological outcome; the reactivity and stability of the resulting cytotoxic species are also critical factors.
Caption: HRP-mediated activation of 5-fluoro-IAA to a cytotoxic agent.
Preclinical Efficacy: In Vitro and In Vivo Evidence
The 5-fluoro-IAA/HRP system has demonstrated significant efficacy in preclinical models. Studies have reported high levels of cell death in various human and rodent tumor cell lines.
| Cell Line | Tumor Type | Reported Efficacy | Citation |
| MCF7 | Human Breast Cancer | ~90-99% cell kill | [4][5] |
| HT29 | Human Colon Cancer | ~90-99% cell kill | [4][5] |
| CaNT | Murine Carcinoma | ~90-99% cell kill | [5] |
| T24 | Human Bladder Cancer | More resistant | [5] |
| V79 | Hamster Fibroblasts | Highly cytotoxic | [5] |
In vivo studies in murine carcinoma models have shown that intraperitoneal administration of 5-fluoro-IAA can achieve significant tumor concentrations. Although plasma levels were 4-5 times higher than tumor levels, the integrated exposure in the tumor over two hours was nearly double the amount needed to achieve 90-99% cell kill in vitro, suggesting a therapeutically relevant concentration can be achieved at the target site[5][6]. This body of evidence strongly supports the further evaluation of 5-fluoro-IAA for targeted cancer therapy, potentially through antibody-directed or gene-directed enzyme prodrug therapy (ADEPT/GDEPT) approaches to deliver HRP specifically to tumors[5].
Experimental Protocol: MTT Assay for Cell Viability
To quantitatively assess the cytotoxicity of the 5-fluoro-IAA/HRP system, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and standard colorimetric method. It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF7, HT29) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment Preparation: Prepare fresh solutions of 5-fluoro-IAA and HRP in appropriate cell culture media.
-
Compound Addition: Remove the old media from the wells and add the treatment media containing various concentrations of 5-fluoro-IAA, with and without a fixed concentration of HRP. Include controls: media only (no cells), cells with media only (untreated), cells with HRP only, and cells with 5-fluoro-IAA only.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10-20 µL per 100 µL of media) and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of 5-fluoro-IAA that inhibits 50% of cell growth).
Caption: Standard experimental workflow for the MTT cell viability assay.
Part II: Phytohormonal Activity and Plant Growth Regulation
Indole-3-acetic acid is the most abundant natural auxin, a class of plant hormones that governs nearly every aspect of plant growth and development[7]. It is therefore not surprising that fluorinated derivatives of IAA exhibit significant phytohormonal activities, acting as either mimics (agonists) or inhibitors (antagonists) of natural auxin.
Mechanism of Action: Interacting with the Auxin Signaling Pathway
In plants, auxin signaling is mediated by a sophisticated pathway:
-
Perception: Auxin binds to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex[4].
-
Repressor Degradation: This binding event stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome[4].
-
Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription and initiating downstream physiological responses (e.g., cell elongation, root formation)[4].
5-fluoroindole-3-acetic acid derivatives can modulate this pathway by competing with endogenous IAA for binding to the TIR1/AFB receptors. Depending on their structure, they can either effectively mimic IAA and trigger the degradation of Aux/IAA proteins, leading to an auxin response, or they can act as antagonists, blocking the pathway[4]. For example, the related compound 4-trifluoromethylindole-3-acetic acid has been shown to possess strong root formation-promoting activity, a classic auxin effect[4].
Caption: The canonical auxin signaling pathway modulated by IAA derivatives.
Experimental Protocol: Avena Coleoptile Curvature Test
This classic bioassay remains a definitive method for determining the auxin-like activity of a compound. It relies on the principle that asymmetric application of auxin to a decapitated oat (Avena) coleoptile causes differential growth, resulting in a measurable curvature.
Step-by-Step Methodology:
-
Plant Material: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Preparation: Under dim red light (to which the plants are insensitive), decapitate the coleoptiles by removing the top 2-3 mm to eliminate the endogenous source of auxin.
-
Agar Block Preparation: Prepare small agar blocks (e.g., 2x2x1 mm) containing the test compound (5-fluoro-IAA derivative) at various concentrations. Include positive (natural IAA) and negative (no compound) controls.
-
Asymmetric Application: Place a single prepared agar block asymmetrically on the cut surface of one of the decapitated coleoptiles[4].
-
Incubation: Incubate the coleoptiles in a dark, high-humidity environment for a defined period, typically 90 to 120 minutes[4].
-
Measurement: After incubation, photograph the coleoptiles or project their shadow onto paper. Measure the angle of curvature away from the side where the block was placed[4].
-
Analysis: The degree of bending is directly proportional to the auxin activity of the substance. A standard curve can be generated using known concentrations of IAA to quantify the activity of the test compounds[4].
Part III: Emerging Therapeutic and Research Applications
While the anticancer and phytohormonal activities of 5-fluoro-IAA derivatives are the most characterized, the broader family of fluorinated indoles possesses a wide range of biological activities. This suggests promising avenues for future investigation into 5-fluoro-IAA itself.
-
Kinase Inhibition: The indole and azaindole scaffolds are prevalent in the design of protein kinase inhibitors[8]. Related fluorinated indazole derivatives have been successfully developed as inhibitors of specific kinases, such as RIP2 kinase, for the treatment of inflammatory diseases[3]. The structural similarity suggests that 5-fluoro-IAA derivatives could be explored as scaffolds for developing novel kinase inhibitors, potentially targeting pathways like PI3K/Akt, which are crucial in cancer[9].
-
Antiviral and Anti-inflammatory Activity: A significant body of literature demonstrates that fluorinated indole derivatives possess potent antiviral activities, including against HIV and Hepatitis C virus[3]. Similarly, anti-inflammatory properties have been reported for various fluorinated indole and indazole compounds[3]. These precedents provide a strong rationale for screening 5-fluoro-IAA and its analogues in relevant viral and inflammatory disease models.
-
Neuroprotection: The parent compound, indole-3-acetic acid, has been investigated for potential neuroprotective effects[10]. Given that indole-based compounds are being explored for their ability to disaggregate amyloid plaques and provide antioxidant effects in neurodegenerative disease models, the unique properties conferred by fluorination may offer new opportunities in this challenging therapeutic area[11].
Chemical Properties and Synthesis
A foundational understanding of the physicochemical properties of 5-fluoroindole-3-acetic acid is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| CAS Number | 443-73-2 |
| Appearance | Solid |
| Storage Temperature | -20°C |
| SMILES String | OC(=O)Cc1c[nH]c2ccc(F)cc12 |
Synthesis of 5-fluoroindole derivatives can be achieved through various organic chemistry routes. A common strategy involves the reductive cyclization of a substituted nitrophenyl precursor. For example, the synthesis of 5-fluoroindole can be accomplished from 4-fluoronitrobenzene via a vicarious nucleophilic substitution followed by a reductive cyclization step[12]. The acetic acid side chain can then be introduced using established methods.
Conclusion and Future Directions
5-Fluoroindole-3-acetic acid and its derivatives are a fascinating class of molecules with a dual identity. They are potent, site-activatable anticancer prodrugs on one hand, and effective modulators of plant physiology on the other. The peroxidase-based activation mechanism offers a promising strategy for targeted cancer therapy, though the clinical translation will depend on the successful development of highly specific HRP delivery systems.
The future of this chemical family is bright, with significant untapped potential. Key areas for future research include:
-
Optimizing the Prodrug System: Synthesizing novel derivatives to fine-tune the rate of activation and the reactivity of the cytotoxic species.
-
Broadening the Therapeutic Scope: Systematically screening these compounds for kinase inhibitory, antiviral, anti-inflammatory, and neuroprotective activities.
-
Agricultural Applications: Developing derivatives with enhanced specificity to act as next-generation herbicides or plant growth promoters.
The strategic placement of a single fluorine atom transforms the biological profile of indole-3-acetic acid, creating a rich platform for discovery in both medicine and agriculture.
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5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy | Request PDF - ResearchGate. (URL: [Link])
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Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - Frontiers. (URL: [Link])
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A Technical Guide to the Discovery of 5-Fluoroindole Compounds as Enzyme Inhibitors
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] A key advancement in optimizing this scaffold has been the strategic incorporation of a fluorine atom, particularly at the 5-position. This modification profoundly influences the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] 5-Fluoroindole derivatives have emerged as a versatile and potent class of compounds, demonstrating significant promise as inhibitors of various enzymes, modulators of G protein-coupled receptors (GPCRs), and agents in anticancer and antiviral therapies.[1] This guide provides a comprehensive technical overview of the rationale, synthesis, and evaluation of 5-fluoroindole compounds as enzyme inhibitors, designed to serve as a foundational resource for professionals in drug discovery and development.
The Strategic Imperative of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for enhancing molecular properties.[5] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts significant metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes.[4][6] This increased stability can lead to a longer drug half-life and improved pharmacokinetic profiles.[7]
Furthermore, fluorine's high electronegativity alters the electronic distribution within a molecule.[3] This can:
-
Modulate Acidity/Basicity (pKa): Lowering the pKa of nearby amines can reduce unwanted ionization at physiological pH, enhancing membrane permeability and bioavailability.[3]
-
Enhance Binding Affinity: Fluorine can participate in favorable dipole-dipole interactions, hydrogen bonds, and other orthogonal interactions with amino acid residues in an enzyme's active site, thereby increasing binding potency.[4]
-
Tune Lipophilicity: Strategic fluorination can modulate a compound's lipophilicity, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[6]
When combined with the indole nucleus—a scaffold known to engage in hydrogen bonding, π–π stacking, and hydrophobic interactions with biological targets—the 5-fluoroindole core becomes a powerful building block for designing highly effective and specific enzyme inhibitors.[8]
Medicinal Chemistry and Synthesis
The construction of the 5-fluoroindole core can be achieved through several established synthetic routes. The choice of method is typically governed by the availability of starting materials and the desired substitution patterns.[9]
A prevalent and industrially scalable approach is the Leimgruber-Batcho indole synthesis .[1][10] This method offers operational simplicity and often begins with a readily available 5-fluoro-2-nitrotoluene. The key steps involve the formation of an enamine, followed by a reductive cyclization to yield the 5-fluoroindole scaffold.[10] Further functionalization, often at the C3 position via methods like Vilsmeier-Haack formylation, provides a versatile intermediate for creating a diverse library of derivatives.[1]
Case Study: 5-Fluoroindoles as Tyrosine Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] The 5-fluoroindole scaffold has proven to be a highly effective core for developing potent kinase inhibitors.[1]
A landmark example is Sunitinib (SU11248) , a multi-targeted receptor tyrosine kinase inhibitor approved for treating various cancers.[1] Sunitinib's structure features a 5-fluoro-2-oxindole core. This compound potently inhibits key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][12] The discovery of Sunitinib highlighted how incorporating a 5-fluoro-2-oxindole moiety could lead to a compound with an exceptional overall profile, balancing biochemical potency with crucial pharmaceutical properties like solubility and bioavailability.[12]
The mechanism of action for such inhibitors often involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives cell proliferation.
Key Experimental Protocols
Reproducible and reliable data are the cornerstones of drug discovery. The following are generalized, yet detailed, protocols for the synthesis and enzymatic evaluation of 5-fluoroindole inhibitors.
Protocol: Synthesis of a (Z)-3-((5-substituted-1H-pyrrol-2-yl)methylene)-5-fluoroindolin-2-one Derivative
This protocol is adapted from established syntheses of Sunitinib-like compounds.[1]
Objective: To synthesize a 5-fluoroindole-based kinase inhibitor scaffold.
Materials:
-
5-fluoro-2-oxindole
-
Substituted pyrrole-2-carbaldehyde
-
Potassium hydroxide (KOH) or Pyrrolidine
-
Ethanol
-
Ethyl acetate, Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 5-fluoro-2-oxindole (1.0 mmol) and a substituted pyrrole-2-carbaldehyde (1.1 mmol) in ethanol (15 mL), add a catalytic amount of pyrrolidine (0.2 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (5-fluoro-2-oxindole) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will often form. Filter the solid, wash it with cold ethanol, and then with water to remove any residual base.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Characterization: Dry the final product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.
Causality: The use of a base (pyrrolidine or KOH) is essential to catalyze the Knoevenagel condensation between the acidic methylene group of the oxindole and the aldehyde. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.
Protocol: In Vitro Enzyme Inhibition Assay (General Kinase)
This protocol outlines a standard procedure for determining the in vitro inhibitory potency (IC₅₀) of a compound against a purified kinase.[13][14]
Objective: To quantify the concentration-dependent inhibitory activity of a 5-fluoroindole compound.
Materials:
-
Purified target kinase
-
Specific peptide substrate for the kinase
-
5-fluoroindole inhibitor compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for the specific kinase, e.g., Tris-HCl with MgCl₂)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
96-well or 384-well microplates (white, low-volume)
-
Microplate reader (luminescence or fluorescence)
Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the 5-fluoroindole inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the microplate. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.
-
Enzyme Addition: Add a solution of the purified kinase in assay buffer to each well.
-
Pre-incubation: Gently mix and allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the peptide substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at the enzyme's optimal temperature (often 30°C or 37°C).
-
Reaction Termination & Detection: Stop the reaction and measure the product formation by adding the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced (for ADP-Glo™) or the phosphorylation of the substrate.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Trustworthiness: The inclusion of controls is critical. The positive control defines the maximum signal, while the negative control defines the background, ensuring that the observed inhibition is due to the compound's activity against the enzyme.[13]
Structure-Activity Relationships (SAR)
The systematic modification of a lead compound is fundamental to optimizing its potency and selectivity. For 5-fluoroindole inhibitors, SAR studies often explore substitutions at various positions on both the indole and appended rings.
| Compound ID | Scaffold Modification | R¹ Group (Pyrrole C4) | R² Group (Pyrrole C3) | Kinase IC₅₀ (nM) [VEGFR2] |
| 1a | 5-Fluoro-2-oxindole | -CH₃ | -COOH | >10,000 |
| 1b | 5-Fluoro-2-oxindole | -CH₃ | -CONH₂ | 1,500 |
| 1c (Sunitinib) | 5-Fluoro-2-oxindole | -CH₃ | -CONH(CH₂)₂NEt₂ | 9 |
| 2a | 5-Chloro-2-oxindole | -CH₃ | -CONH(CH₂)₂NEt₂ | 25 |
| 2b | 5-H-2-oxindole | -CH₃ | -CONH(CH₂)₂NEt₂ | 80 |
Data are illustrative, based on principles from medicinal chemistry literature such as reference[12].
Key Insights from SAR:
-
Fluorine at C5: Replacing the 5-fluoro group with chlorine (2a) or hydrogen (2b) generally leads to a decrease in potency, underscoring the beneficial role of the fluorine atom.[1]
-
Side Chain at C3: The carboxylic acid at the pyrrole C3 position (1a) is inactive. Converting it to a primary amide (1b) introduces modest activity. The introduction of a basic diethylaminoethyl side chain (1c) dramatically increases potency, likely by improving solubility and forming additional interactions within the kinase active site.[12]
Challenges and Future Directions
While 5-fluoroindole derivatives are highly promising, challenges remain. These include achieving selectivity among closely related enzymes (e.g., different kinase family members) to minimize off-target effects and managing potential metabolic liabilities not blocked by the fluorine atom.
Future work will likely focus on:
-
Developing highly selective inhibitors through structure-based design and computational modeling.
-
Exploring novel applications for 5-fluoroindole scaffolds against other enzyme classes.
-
Utilizing 5-fluoroindole as a precursor for synthesizing 5-fluorotryptophan, which can be incorporated into proteins for structural studies using ¹⁹F NMR spectroscopy.[11][15]
Conclusion
The strategic incorporation of fluorine at the 5-position of the indole ring is a powerful and validated strategy in modern drug discovery.[1] 5-Fluoroindole derivatives have proven to be a rich source of potent enzyme inhibitors, exemplified by the clinical success of Sunitinib.[1][12] Their synthetic tractability, coupled with the favorable pharmacological properties imparted by the fluorine atom, ensures that this scaffold will continue to be a cornerstone of medicinal chemistry research for developing novel therapeutics.[1]
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Whitepaper: Initial Screening of 5-Fluoro-1H-indol-3-yl Acetate in Cancer Cell Lines: A Technical Guide
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anti-cancer agents.[1][2] Strategic modifications, such as fluorination, have been shown to enhance metabolic stability and binding affinity, making fluorinated indoles a promising area for oncological research.[3][4] This guide provides an in-depth technical framework for the initial in vitro screening of a novel fluorinated indole derivative, 5-Fluoro-1H-indol-3-yl acetate. We detail a logical, multi-phase screening cascade designed to first assess broad cytotoxicity and then to elucidate the preliminary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven protocols and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible findings.
Introduction and Rationale
The search for novel anti-cancer agents with improved efficacy and selectivity remains a critical priority in oncology.[2] Indole derivatives have consistently demonstrated potential, with several indole-based drugs approved for clinical use.[1] The introduction of a fluorine atom to the indole ring, as in this compound, is a deliberate chemical strategy. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced binding interactions with therapeutic targets and increased metabolic stability, which are desirable properties for a drug candidate.[3]
The acetate group at the 3-position may function as a pro-drug moiety, potentially being cleaved by intracellular esterases to release an active metabolite. This initial screening is designed to answer fundamental questions:
-
Does this compound exhibit cytotoxic or cytostatic activity against cancer cells?
-
Is there any selectivity towards specific cancer types?
-
What is the preliminary mechanism of cell death or growth inhibition?
This guide outlines a validated workflow to address these questions efficiently.
The Screening Cascade: A Logical Framework
A tiered approach is essential for the cost-effective and scientifically sound screening of novel compounds. Our process begins with a broad assessment of cell viability across a diverse panel of cancer cell lines, followed by more focused mechanistic assays for promising "hits."
Caption: High-level workflow for screening this compound.
Phase 1: Primary Cytotoxicity Screening
Core Objective: To determine the concentration-dependent effect of this compound on the viability of a panel of human cancer cell lines.
Rationale for Assay Selection: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen. It is a robust, high-throughput colorimetric assay that measures the metabolic activity of cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable proxy for cell viability.[6]
Experimental Design
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Cell Line Panel: A representative panel is chosen to screen for broad-spectrum activity.
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
K-562: Human chronic myelogenous leukemia.
-
-
Positive Control: Doxorubicin (a standard chemotherapeutic agent).
-
Vehicle Control: DMSO at the highest concentration used for the test compound (typically <0.5%).
-
Concentration Range: A semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
Detailed Protocol: MTT Assay
This protocol is adapted from standard methodologies.[5][6][7]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
Complete culture medium appropriate for the cell lines
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment (for adherent cells like MCF-7 and A549).
-
Compound Treatment: The next day, prepare serial dilutions of this compound and controls in culture medium. Carefully remove the old medium from wells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well.[7]
-
Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to fully dissolve the crystals.[5][7] Read the absorbance at 570 nm (with a reference wavelength of 620 nm if desired).[7]
Data Analysis and Interpretation
The absorbance values are converted to percentage viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis (log(inhibitor) vs. normalized response).
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |
| A549 | Lung Carcinoma | 25.2 | 1.5 |
| K-562 | Leukemia | 4.1 | 0.5 |
Interpretation: In this hypothetical scenario, the compound shows potent activity against the K-562 leukemia cell line (IC50 = 4.1 µM) and moderate activity against the MCF-7 breast cancer line (IC50 = 8.5 µM). The higher IC50 value for A549 suggests lower sensitivity. The K-562 and MCF-7 cell lines are identified as "hits" and selected for further mechanistic studies.
Phase 2: Mechanistic Elucidation
Core Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest.
Apoptosis Detection via Annexin V/PI Staining
Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[9][10] An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[11] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of four populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Detailed Protocol:
-
Cell Treatment: Seed K-562 cells in a 6-well plate and treat with this compound at its IC50 (4.1 µM) and 2x IC50 (8.2 µM) concentrations for 24 hours. Include vehicle and positive controls.
-
Cell Harvesting: Harvest cells and wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
Cell Cycle Analysis
Rationale: Many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[12] Flow cytometry analysis of DNA content is a standard method to determine the distribution of a cell population throughout the different phases of the cell cycle.[13][14] This is achieved by staining permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[13] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[15]
Caption: Hypothesized intrinsic apoptosis pathway activated by the compound.
Detailed Protocol:
-
Cell Treatment: Seed K-562 cells and treat as described for the apoptosis assay (IC50 and 2x IC50 concentrations for 24 hours).
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells, allowing PI to enter and stain the nuclear DNA.[13][16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Causality Note: RNase A is crucial because PI can also bind to double-stranded RNA.[13] RNase treatment ensures that the fluorescence signal is specific to DNA content.
-
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[15]
Table 2: Hypothetical Cell Cycle Distribution in K-562 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55 | 30 | 15 | <2 |
| Compound (IC50) | 25 | 20 | 55 | 8 |
| Compound (2x IC50) | 15 | 10 | 75 | 15 |
Interpretation: The hypothetical data shows a significant, dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G1 and S phases. This suggests that this compound induces cell cycle arrest at the G2/M checkpoint. The increase in the Sub-G1 peak, which represents cells with fragmented DNA, corroborates the apoptosis data.
Conclusion and Future Directions
The initial screening of this compound demonstrates promising anti-cancer activity, particularly against the K-562 leukemia cell line. The primary cytotoxicity appears to be mediated through the induction of G2/M phase cell cycle arrest and subsequent apoptosis.
These preliminary findings provide a strong foundation for further investigation, including:
-
Target Identification: Elucidating the specific molecular target(s) of the compound (e.g., kinases, tubulin).
-
Pathway Analysis: Performing Western blot analysis to probe key proteins involved in the G2/M checkpoint (e.g., Cyclin B1, Cdc2) and apoptosis (e.g., PARP cleavage, Caspase-3 activation).
-
Broad-Panel Screening: Expanding the screening to a larger panel of cancer cell lines (e.g., the NCI-60 panel) to create a comprehensive activity profile.
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of leukemia.
This structured, multi-phase approach ensures that resources are focused on compounds with verifiable biological activity, accelerating the path from initial hit to potential lead candidate.
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Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
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Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]
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The Strategic Role of Fluorine Substitution in Indole Bioactivity: A Technical Guide for Drug Development Professionals
Abstract
The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs with a broad spectrum of biological activities. The strategic incorporation of fluorine into the indole nucleus has emerged as a powerful and widely adopted strategy for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of these molecules, often leading to significantly enhanced therapeutic potential. This in-depth technical guide provides a comprehensive analysis of the multifaceted roles of fluorine in modulating the bioactivity of indole derivatives. We will explore the fundamental principles underlying fluorine's unique effects, delve into detailed experimental protocols for assessing these effects, and present case studies that exemplify the successful application of this strategy in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine substitution to optimize indole-based drug candidates.
The Unique Physicochemical Impact of Fluorine in Drug Design
The introduction of fluorine, the most electronegative element, into an organic molecule like indole can induce profound changes in its electronic and steric properties. These alterations, though subtle, can have a dramatic impact on a compound's biological profile.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for a significant portion of drug metabolism. Strategic placement of a fluorine atom at a metabolically labile position on the indole ring can effectively block oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[1][2]
-
Receptor Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the indole ring, influencing its ability to participate in crucial intermolecular interactions within a receptor's binding pocket.[3] Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[3]
-
Lipophilicity and pKa Modulation: The introduction of fluorine can significantly impact a molecule's lipophilicity (logP), a critical parameter for membrane permeability and overall drug-like properties. The effect is context-dependent; for instance, fluorination of an aromatic ring generally increases lipophilicity.[4][5] Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can improve cell permeability and reduce off-target effects.[4][6]
A Practical Guide to Assessing the Bioactivity of Fluorinated Indoles
A thorough evaluation of the impact of fluorination requires a suite of well-designed in vitro and cell-based assays. Here, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to Phase I metabolism mediated by CYP enzymes.[7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated indole analogs.
Materials and Reagents:
-
Test compounds (fluorinated and non-fluorinated indole analogs)
-
Pooled human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds, control compounds, and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare a master mix containing phosphate buffer and liver microsomes at a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the test compound to the master mix to achieve a final concentration of 1 µM.
-
Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Immediately quench the reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .
-
Radioligand Displacement Assay for Receptor Binding Affinity
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor, providing a measure of its binding affinity (Ki).[8][9]
Objective: To determine the inhibitory constant (Ki) of fluorinated and non-fluorinated indole analogs for a target receptor (e.g., serotonin 5-HT2A receptor).
Materials and Reagents:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines)
-
Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-ketanserin for the 5-HT2A receptor)
-
Test compounds (fluorinated and non-fluorinated indole analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the receptor in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Quantitative Impact of Fluorination on Indole Bioactivity: Data-Driven Insights
The following tables summarize quantitative data from various studies, highlighting the significant impact of fluorine substitution on the biological activity of indole derivatives.
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
| Compound | Fluorination Position | Cancer Cell Line | IC50 (µM) | Fold Improvement | Reference |
| Indole-based Inhibitor A | Non-fluorinated | A549 (Lung) | 15.2 | - | [10] |
| Fluoro-Indole A1 | 6-Fluoro | A549 (Lung) | 0.8 | 19x | [11] |
| Indole-based Inhibitor B | Non-fluorinated | MOLT-3 (Leukemia) | > 50 | - | [4] |
| Fluoro-Indole B1 | CF3 at C3 | MOLT-3 (Leukemia) | 5.8 | > 8.6x | [4] |
| Indole-based Inhibitor C | Non-fluorinated | HepG2 (Liver) | 25.6 | - | [12] |
| Fluoro-Indole C1 | 5-Fluoro | HepG2 (Liver) | 8.3 | 3.1x | [12] |
Table 2: Comparative Kinase Inhibitory Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
| Compound | Target Kinase | Fluorination | IC50 (nM) | Fold Improvement | Reference |
| Indole-based Inhibitor D | CDK4 | Non-fluorinated | >1000 | - | [13] |
| Fluoro-Indole D1 | CDK4 | Fluorinated pyrimidine | 2 | >500x | [13] |
| Indole-based Inhibitor E | FLT3 | Non-fluorinated | 2.4 | - | [11] |
| Fluoro-Indole E1 | FLT3 | 5-Fluoro | 0.34 | 7x | [11] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by fluorinated indoles is crucial for rational drug design. Here, we provide diagrams of key signaling pathways and experimental workflows.
Signaling Pathways
Caption: VEGFR2 Signaling Pathway Targeted by Fluorinated Indole Kinase Inhibitors.[3][14]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway Modulated by Fluorinated Indoles.[15][16]
Experimental Workflow
Caption: General Workflow for the Synthesis and Evaluation of Fluorinated Indole Analogs.
Case Studies: Fluorinated Indoles in Drug Discovery
The strategic application of fluorine substitution in indole-based drug candidates has led to the development of successful therapeutics across various disease areas.
-
Oncology: Sunitinib (Sutent®) Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[17] A key building block in the synthesis of Sunitinib is 5-fluoroindolin-2-one. The presence of the fluorine atom in the indole core contributes to the overall pharmacokinetic profile of the drug, including its metabolic stability.[15]
-
Neurodegenerative Diseases: Fluorinated indole derivatives have shown promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[18][19] Fluorination can enhance blood-brain barrier permeability, a critical requirement for CNS-active drugs.[18] For instance, certain fluorinated indoles have been shown to be potent inhibitors of enzymes implicated in the pathology of these diseases, with the fluorine atom contributing to improved binding affinity and metabolic stability.[20][21]
-
Antiviral Agents: The indole scaffold is present in several antiviral drugs, and fluorination has been explored as a strategy to enhance their efficacy.[6][22] For example, fluorinated indole derivatives have been investigated as inhibitors of HIV-1 attachment and reverse transcriptase.[7][23] The introduction of fluorine can improve the potency and pharmacokinetic properties of these antiviral agents.
Synthesis of Fluorinated Indoles: An Overview of Modern Methods
The ability to introduce fluorine into the indole nucleus with high regioselectivity is crucial for medicinal chemistry campaigns. Several modern synthetic methods have been developed to achieve this.
-
Electrophilic Fluorination: Reagents such as Selectfluor® allow for the direct fluorination of the indole ring, often with high regioselectivity depending on the substitution pattern of the indole.[24]
-
Late-Stage Fluorination: The development of late-stage fluorination methods is of particular interest as it allows for the introduction of fluorine at a late stage in the synthetic sequence, enabling the rapid generation of fluorinated analogs of complex molecules.[9][25][26][27][28] This approach is highly valuable for lead optimization.
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed methods have been developed for the regioselective synthesis of fluoroalkylated indoles from readily available starting materials.[5][29]
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole scaffold is a powerful and versatile tool in modern drug discovery. As we have demonstrated, fluorination can profoundly and beneficially impact a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The continued development of novel and efficient synthetic methodologies for the regioselective fluorination of indoles, coupled with a deeper understanding of the intricate interplay between fluorine substitution and biological activity, will undoubtedly pave the way for the discovery of next-generation indole-based therapeutics with improved efficacy and safety profiles.
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A Technical Guide for the Preliminary Toxicological Investigation of 5-Fluoroindole
Foreword
5-Fluoroindole is a versatile heterocyclic compound, a fluorinated derivative of indole that serves as a critical building block in modern medicinal chemistry and materials science.[1][2] The strategic placement of a fluorine atom at the 5-position of the indole ring enhances the molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable precursor for a range of therapeutic agents, including those targeting cancer, neurological disorders, and microbial infections.[1][3]
Despite its widespread use as a synthetic intermediate, a comprehensive public toxicological profile for 5-fluoroindole remains largely unavailable.[4] Standard safety data sheets often report "no data available" for crucial endpoints like acute toxicity, mutagenicity, and reproductive toxicity.[4] This informational gap presents a significant challenge for researchers and drug development professionals who handle this compound and incorporate it into novel molecular entities destined for clinical evaluation.
This guide provides a structured, technically in-depth framework for conducting a preliminary toxicological investigation of 5-fluoroindole. It is designed for researchers, toxicologists, and drug development scientists, offering a tiered, logic-driven approach that prioritizes scientific integrity and aligns with modern principles of safety assessment. The narrative moves from fundamental physicochemical and toxicokinetic predictions to a robust in vitro-first testing cascade, culminating in informed guidance for potential in vivo studies. Our objective is not merely to list protocols but to explain the causal reasoning behind experimental choices, ensuring that the described workflow constitutes a self-validating system for risk assessment.
Part 1: Physicochemical Profile and Predicted Toxicokinetics
A foundational understanding of a compound's physical properties and its likely absorption, distribution, metabolism, and excretion (ADME) profile is a prerequisite for designing meaningful toxicity studies. This knowledge informs dose selection, choice of vehicle, and the identification of potential metabolic liabilities.
Physicochemical Properties
The known properties of 5-fluoroindole are summarized below. The fluorine substituent notably influences polarity and lipophilicity (LogP), which are key determinants of its biological behavior.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₆FN | [2][5] |
| Molecular Weight | 135.14 g/mol | [2][5] |
| Appearance | Off-white to pale yellow crystalline powder | [2] |
| Melting Point | 45-48 °C | [2] |
| LogP (Predicted) | 2.19 | [2] |
| Solubility | Sparingly soluble in water; Soluble in methanol, chloroform | [2] |
Predicted Toxicokinetic Profile
-
Absorption: High membrane permeability is anticipated. Data from a Parallel Artificial Membrane Permeability Assay (PAMPA) showed a permeability of 2.4 x 10⁻⁶ cm/s, suggesting good potential for passive absorption.[6][7]
-
Distribution: With a predicted LogP of 2.19, 5-fluoroindole is moderately lipophilic, indicating it is likely to distribute into tissues from systemic circulation.
-
Metabolism (A Key Area of Investigation):
-
Phase I Metabolism: While one study in rat liver microsomes indicated low intrinsic clearance (9.0 mL/min/kg) and a relatively long half-life (144.2 min), suggesting limited hepatic metabolism, the specific pathways were not elucidated.[6][7] A critical hypothesis, drawn from studies on the related compound 5-fluorooxindole, is that 5-fluoroindole may undergo oxidative defluorination catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2A6.[8] This metabolic route is of high toxicological concern because it can generate a reactive quinoneamine intermediate, analogous to the hepatotoxic metabolite of acetaminophen (NAPQI).[8][9] This proposed bioactivation pathway represents a primary focus for a preliminary toxicity investigation.
-
Phase II Metabolism: Products of Phase I oxidation, if formed, would likely undergo conjugation with glutathione (GSH) or glucuronic acid for detoxification and excretion. Significant formation of a reactive intermediate could lead to the depletion of cellular GSH stores.
-
Part 2: A Tiered Approach to In Vitro Toxicity Assessment
A modern approach to toxicology prioritizes in vitro methods to screen for potential liabilities early, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) and regulatory guidance.[10][11] This strategy is cost-effective and allows for mechanistic questions to be addressed before committing to animal studies.
Workflow for Tiered In Vitro Assessment
The workflow begins with broad cytotoxicity screening and funnels down into more specific, mechanism-based assays based on the initial findings and the toxicokinetic predictions.
Tier 1: Basal Cytotoxicity Assessment
Causality: The initial step is to determine the concentration range at which 5-fluoroindole exerts general cytotoxic effects. This establishes the No-Observed-Adverse-Effect-Level (NOAEL) and the 50% inhibitory concentration (IC50) in vitro. This data is critical for selecting relevant, non-overtly toxic concentrations for subsequent mechanistic assays. A study focused on antimicrobial properties reported no cytotoxicity in Vero (kidney epithelial) and HepG2 (liver carcinoma) cells, which provides a valuable starting point for dose selection.[6][7]
-
Objective: To determine the IC50 of 5-fluoroindole in various human cell lines.
-
Materials:
-
Human cell lines (e.g., HepG2 for liver, SH-SY5Y for neuronal, HEK293 for kidney).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
5-fluoroindole stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of 5-fluoroindole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Tier 2: Mechanistic Toxicity Assessment
Causality: Based on the hypothesized metabolic activation to a reactive quinoneamine, the liver is a primary potential target organ.[8] This assay aims to detect signs of hepatotoxicity at sub-cytotoxic concentrations and probe the proposed mechanism by measuring depletion of the key antioxidant, glutathione (GSH).
-
Objective: To assess the potential of 5-fluoroindole to cause liver cell damage and deplete glutathione.
-
Cell Line: HepG2 cells (human liver carcinoma) or primary human hepatocytes.
-
Procedure:
-
Treatment: Culture cells and treat with 5-fluoroindole at concentrations ranging from 0.1x to 0.8x the determined IC50 for 24 hours.
-
Endpoint Measurement:
-
Cell Viability: Use a more sensitive assay than MTT, such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Enzyme Leakage: Collect the culture supernatant and measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits. An increase indicates membrane damage.
-
Glutathione Depletion: Measure intracellular GSH levels in cell lysates using a commercially available kit (e.g., GSH-Glo™, Promega). A significant decrease in GSH suggests oxidative stress and/or conjugation with a reactive metabolite.
-
-
Causality: Genotoxicity testing is a mandatory component of safety assessment for any new chemical entity intended for pharmaceutical use.[12] The formation of a reactive metabolite that can form DNA adducts is a major structural alert.[13] A standard battery of in vitro tests is required to assess mutagenic (gene mutation) and clastogenic (chromosomal damage) potential.
-
Objective: To detect the potential of 5-fluoroindole and its metabolites to induce gene mutations.
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan biosynthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. A mutagenic compound will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form visible colonies.
-
Procedure Outline:
-
The test is performed both with and without a metabolic activation system (S9 fraction from induced rat liver homogenate) to detect metabolites that may be mutagenic.
-
Bacteria, 5-fluoroindole (at several concentrations), and S9 mix (if required) are combined in a soft agar overlay.
-
This mixture is poured onto minimal glucose agar plates.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted and compared to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.
-
-
Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.
-
Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates genetic damage.
-
Procedure Outline:
-
A mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) is treated with 5-fluoroindole with and without S9 metabolic activation.
-
Cells are incubated for a period that allows for at least one cell division to occur.
-
A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one division.
-
Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
-
The frequency of micronucleated cells is scored using microscopy or flow cytometry and compared to controls.
-
Causality: The presence of fluorine raises a flag for potential neurotoxicity, as fluoride ions and certain fluorinated metabolites are known neurotoxicants.[14][15][16] A preliminary screen can identify overt effects on neuronal cell health or morphology.
-
Objective: To screen for direct neurotoxic effects of 5-fluoroindole.
-
Cell Line: SH-SY5Y (human neuroblastoma), often differentiated to a more mature neuronal phenotype with retinoic acid.
-
Procedure:
-
Treatment: Culture differentiated SH-SY5Y cells and treat with 5-fluoroindole at sub-cytotoxic concentrations (based on the Tier 1 assay) for 48-72 hours.
-
Endpoint Measurement:
-
Neuronal Viability: Assess cell viability using a method like the measurement of ATP (CellTiter-Glo®).
-
Neurite Outgrowth: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images using high-content imaging systems. Analyze changes in neurite length, branching, and number per cell compared to vehicle controls. A significant reduction indicates potential neurotoxicity.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
-
-
Part 3: Guidance for In Vivo Study Design
Progression to in vivo studies is a significant step, governed by strict ethical and regulatory guidelines.[17][18] The decision to proceed should be based on a comprehensive analysis of the in vitro data and the intended application of 5-fluoroindole. If in vitro assays reveal significant, unmanageable liabilities (e.g., potent mutagenicity), further development may be halted.
Acute Systemic Toxicity (Dose Range-Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration.[19]
-
Model: Typically rodents (e.g., Sprague-Dawley rats or CD-1 mice).[18]
-
Route of Administration: Should align with the likely route of human exposure. For a drug development intermediate, the oral route (gavage) is often a relevant starting point.[18]
-
Study Design:
-
Use a small number of animals per group (e.g., 3-5 per sex per group).
-
Administer a single dose of 5-fluoroindole at escalating levels.
-
Observe animals for at least 14 days for clinical signs of toxicity (changes in behavior, body weight, etc.) and mortality.
-
Conduct a gross necropsy on all animals. Collect key organs for histopathological examination, with a particular focus on organs flagged by in vitro data (e.g., the liver).
-
Repeat-Dose Toxicity Study (If Warranted)
Objective: To evaluate the toxicological profile of 5-fluoroindole following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Model: Rodent (rat or mouse).
-
Duration: A 14-day or 28-day study is typical for preliminary investigations.[19]
-
Dose Selection: Based on the acute toxicity study, select at least three dose levels (low, mid, high) and a concurrent vehicle control group.[18] The high dose should elicit minimal toxicity, while the low dose should ideally be a multiple of the anticipated exposure level.
-
Key Endpoints:
-
Daily Clinical Observations: Detailed monitoring of animal health.
-
Weekly Body Weight and Food Consumption.
-
Clinical Pathology (at termination):
-
Hematology: Complete blood counts.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine).
-
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups. Tissues from lower-dose groups should be examined if treatment-related findings are observed at the high dose. The liver should be a primary focus.
-
Conclusion
This guide outlines a systematic and scientifically-grounded approach for the preliminary toxicological investigation of 5-fluoroindole. By starting with a thorough characterization of its toxicokinetic properties and employing a tiered in vitro testing strategy, researchers can efficiently identify potential safety liabilities and elucidate mechanisms of toxicity. The central hypothesis of metabolic activation in the liver provides a clear focus for hepatotoxicity and genotoxicity assessments. Only after a clear and acceptable profile emerges from these in vitro studies should resource-intensive in vivo experiments be considered. This framework ensures that the development of novel therapeutics and materials incorporating the 5-fluoroindole scaffold proceeds with a robust understanding of its safety profile, safeguarding future clinical and commercial applications.
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Folkes LK, Greco O, Dachs G, et al. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochem Pharmacol. 2002;63(2):265-272. Available from: [Link]
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Stress-Bengtsson A, Tågerud S, Shertzer HG. Chemoprotective and hepatic enzyme induction properties of indole and indenoindole antioxidants in rats. Food Chem Toxicol. 1996;34(5):433-442. Available from: [Link]
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Campbell J, Raner G. Metabolism of 5-fluorooxindole by Human Liver Cytochrome P450 Enzymes. Liberty University. Available from: [Link]
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Planning Your Preclinical Assessment. Altasciences. Available from: [Link]
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Parke DV, Shertzer HG, Tågerud S, et al. Intrinsic Acute Toxicity and Hepatic Enzyme Inducing Properties of the Chemoprotectants indole-3-carbinol and 5,10-dihydroindeno[1,2-b]indole in Mice. J Biochem Toxicol. 1993;8(4):181-190. Available from: [Link]
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5-Fluoroindole. PubChem. Available from: [Link]
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Shertzer HG, Sainsbury M, Berger ML. Protection Against Carbon Tetrachloride Hepatotoxicity by 5,10-dihydroindeno[1,2-b]indole, a Potent Inhibitor of Lipid Peroxidation. Food Chem Toxicol. 1989;27(4):229-234. Available from: [Link]
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Lee JE, Lee J, Kim E, et al. An Indole Derivative Protects Against Acetaminophen-Induced Liver Injury by Directly Binding to N-Acetyl-p-Benzoquinone Imine in Mice. Antioxid Redox Signal. 2013;18(14):1713-1722. Available from: [Link]
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Chen SJ, Chang YJ, Chen JW, et al. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Int J Mol Sci. 2023;24(3):2639. Available from: [Link]
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de Souza TB, Dias MVB, Gomide AC, et al. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega. 2024. Available from: [Link]
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Ahmad I, Alam W, Pirzada AS, et al. Oxindole derivatives alleviate paracetamol-induced nephrotoxicity and hepatotoxicity: biochemical, histological, and computational expressions. Naunyn Schmiedebergs Arch Pharmacol. 2025;398(5):5273-5285. Available from: [Link]
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de Souza TB, Dias MVB, Gomide AC, et al. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega. 2024;9(29):33527-33540. Available from: [Link]
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Okeda R, Shibutani M, Matsuo T, et al. Experimental Neurotoxicity of 5-fluorouracil and Its Derivatives Is Due to Poisoning by the Monofluorinated Organic Metabolites, Monofluoroacetic Acid and Alpha-Fluoro-Beta-Alanine. Acta Neuropathol. 1990;81(1):66-73. Available from: [Link]
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A Technical Guide to the Mechanism of Action of Fluorinated Indoles in Drug Discovery
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tactic in modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This in-depth guide elucidates the core mechanisms of action through which fluorinated indoles exert their therapeutic effects. We will explore how the unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity and basicity, and unique binding interactions—enable these compounds to act as precise modulators of receptors, potent enzyme inhibitors, and disruptors of protein-protein interactions.[4][5][6] This paper provides researchers, scientists, and drug development professionals with a foundational understanding of the causality behind experimental design and the interpretation of structure-activity relationships, supported by detailed protocols and mechanistic diagrams.
The Strategic Imperative of Fluorine in Indole-Based Drug Design
The Indole Scaffold: A Privileged Structure
The indole ring system is a bicyclic aromatic heterocycle that mimics the structure of the amino acid tryptophan. This resemblance allows indole-containing molecules to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[7] Its versatile structure can be readily functionalized, allowing chemists to fine-tune its properties for specific therapeutic applications, from anticancer to antiviral and antidepressant medications.[1][7]
The Fluorine Advantage: How a Single Atom Transforms Pharmacology
The introduction of fluorine, the most electronegative element, into an indole scaffold is a deliberate design choice aimed at overcoming common pharmacological hurdles.[3][8] The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[4][9] This "metabolic blocking" at a strategic position can significantly increase a drug's half-life and oral bioavailability. Furthermore, fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, which can improve properties like cell permeability and reduce off-target ion channel activity.[4][10] These effects, summarized in the table below, are fundamental to understanding the mechanisms of action for this class of compounds.
| Property Modified by Fluorination | Physicochemical Rationale | Pharmacological Impact | References |
| Metabolic Stability | The C-F bond is stronger than a C-H bond and resistant to enzymatic oxidation. | Increased drug half-life and bioavailability. | [4][9][11] |
| Binding Affinity | Fluorine can form unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein residues. | Enhanced potency and target selectivity. | [5][6][12] |
| Lipophilicity (LogP) | The effect is context-dependent; can increase lipophilicity in aromatic systems. | Improved membrane permeability and transport across the blood-brain barrier. | [6][11][13] |
| Acidity/Basicity (pKa) | The strong electron-withdrawing effect of fluorine lowers the pKa of nearby amines. | Modulated solubility, oral absorption, and reduced off-target effects. | [4][10] |
| Conformational Control | Fluorine's steric and electronic properties can influence the preferred conformation of the molecule. | "Pre-organizes" the ligand for optimal binding to its target, increasing affinity. | [3] |
Core Mechanisms of Action: Targeting Proteins with Precision
Fluorinated indoles achieve their therapeutic effects by interacting with biological macromolecules through several distinct mechanisms. The role of fluorine is not merely passive; it actively contributes to the specificity and potency of these interactions.
Receptor Modulation: Agonists and Antagonists
Many fluorinated indoles function by binding to cell surface or intracellular receptors, either activating them (agonism) or blocking their activation by endogenous ligands (antagonism).
-
Mechanism Focus: The indole core often serves as a scaffold that correctly positions key functional groups within the receptor's binding pocket. Fluorine atoms can enhance this interaction by forming specific hydrogen bonds or electrostatic interactions with amino acid residues, thereby increasing binding affinity and selectivity.[5][12]
-
Case Study: Selective 5-HT Receptor Ligands: Fluorination of 3-(3-(piperazin-1-yl)propyl)indoles has been shown to produce selective ligands for the human 5-HT1D serotonin receptor.[10] In these compounds, the incorporation of fluorine significantly reduces the pKa of the basic piperazine nitrogen. This reduction in basicity was demonstrated to have a dramatic and beneficial influence on oral absorption, a critical parameter for drug development.[10]
-
Signaling Pathway Diagram:
Fluorinated indole agonist binding to a Gi-coupled 5-HT receptor.
Enzyme Inhibition: From Competitive Binding to Covalent Inactivation
Fluorinated indoles are highly effective enzyme inhibitors, a mechanism central to their use in oncology and infectious disease.
-
Mechanism Focus: This mechanism relies on the inhibitor molecule binding to an enzyme's active site, preventing the natural substrate from binding. Fluorinated indoles, such as the multi-kinase inhibitor Sunitinib, use the fluorinated indole core as an anchor within the ATP-binding pocket of receptor tyrosine kinases (RTKs).[4][14] The fluorine atom enhances binding affinity and contributes to a favorable pharmacokinetic profile.[4] In other cases, fluorine's unique chemistry is used to design mechanism-based or "suicide" inhibitors, where the enzyme processes the inhibitor, leading to a reactive intermediate that covalently and irreversibly binds to the enzyme.[15]
-
Case Study: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Several fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication.[5][16] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that renders the active site non-functional. The fluorinated derivatives often exhibit extraordinary potency, with EC50 values in the picomolar to nanomolar range.[5]
-
Enzyme Inhibition Diagram:
Competitive inhibition of a kinase by a fluorinated indole.
Disruption of Protein-Protein Interactions (PPIs)
A more challenging but increasingly important mechanism is the direct inhibition of protein-protein interactions (PPIs). This is a key strategy in virology.
-
Mechanism Focus: This approach targets the interface between two proteins, preventing the formation of a functional complex. Small molecules must bind to "hot spots" within these large, often shallow interfaces.
-
Case Study: Inhibition of HIV-1 gp41-Mediated Fusion: The fusion of the HIV-1 virus with a host cell is mediated by the transmembrane glycoprotein gp41, which forms a six-helix bundle.[17] Fluorinated indole-based compounds have been designed to target a deep hydrophobic pocket on gp41. By occupying this pocket, the inhibitors disrupt the formation of the six-helix bundle, physically preventing the viral and cellular membranes from fusing. The most potent inhibitors exhibit sub-micromolar activity against both cell-cell fusion and live virus replication.[17]
-
PPI Disruption Diagram:
Disruption of the gp41 six-helix bundle formation by a fluorinated indole.
Validating the Mechanism: A Guide to Key Experimental Protocols
Establishing the mechanism of action requires a multi-faceted experimental approach that connects molecular interaction to cellular function. The choice of each assay is critical for building a coherent and self-validating dataset.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki Determination)
-
Causality: This assay directly measures the affinity of the test compound for its molecular target. It is the foundational experiment to prove a direct interaction and quantify its strength (Ki value).
-
Methodology:
-
Preparation: Prepare cell membranes or purified protein containing the target receptor of interest (e.g., from cells overexpressing the 5-HT1D receptor).
-
Incubation: In a multi-well plate, incubate the membranes with a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-GR125743) and varying concentrations of the unlabeled fluorinated indole test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters. The filters trap the membranes while unbound ligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol: Cell-Based Functional Assay (IC50 Determination)
-
Causality: This assay links binding affinity to a measurable biological response in a living system. It determines whether the compound is an agonist, antagonist, or has no functional effect, and establishes its potency (IC50 or EC50).
-
Methodology (Example: HIV-1 Replication Assay):
-
Cell Culture: Culture human T-lymphocyte cells (e.g., CEM cells) susceptible to HIV-1 infection.
-
Infection: Infect the cells with a known titer of HIV-1 in the presence of serial dilutions of the fluorinated indole NNRTI. Include a "no drug" positive control and a "no virus" negative control.
-
Incubation: Culture the infected cells for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: Measure a marker of viral replication. A common method is to measure the activity of reverse transcriptase in the cell culture supernatant.
-
Cytotoxicity Control: In a parallel plate, treat uninfected cells with the same serial dilutions of the compound to measure its cytotoxicity (e.g., using an MTT assay). This is critical to ensure that the observed antiviral effect is not due to killing the host cells.
-
Analysis: Plot the percentage of inhibition of viral replication against the log concentration of the compound to determine the IC50.
-
Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Causality: This assay validates the hypothesis that fluorination enhances metabolic stability. It provides a quantitative measure of a compound's susceptibility to Phase I metabolism, predicting its in vivo half-life.
-
Methodology:
-
Preparation: Prepare an incubation mixture containing human liver microsomes (HLMs), the fluorinated indole test compound (at a low concentration, e.g., 1 µM), and a buffer.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
-
Experimental Workflow Diagram
Structure-Activity Relationship (SAR) and Data-Driven Design
The precise placement and number of fluorine atoms are critical determinants of biological activity. A systematic exploration of SAR is essential for optimizing lead compounds.
The development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as potentiators of the CFTR ion channel provides an excellent example.[18] Researchers found that a 6-fluoro-9-methyl disubstitution pattern on the indole core was optimal for activity. As shown in the table below, simply swapping the positions of the fluorine and methyl groups (Compound 31 ) resulted in a greater than 15-fold decrease in potency compared to the optimal arrangement (Compound 30 ), demonstrating the high degree of structural sensitivity in the ligand-protein interaction.[18]
| Compound | Substitution Pattern (Indole Core) | Potency (EC50) | Efficacy (Emax) | Reference |
| 30 | 6-Fluoro, 9-Methyl | 0.06 µM | 118% | [18] |
| 31 | 6-Methyl, 9-Fluoro | 0.94 µM | 104% | [18] |
This data underscores that fluorine is not just a passive substituent but an active contributor to the binding mode, and its placement must be guided by empirical data and, where possible, structural biology.
Conclusion and Future Directions
Fluorinated indoles represent a highly successful and versatile class of molecules in drug discovery. Their mechanisms of action are diverse, spanning receptor modulation, enzyme inhibition, and disruption of protein-protein interactions. The strategic use of fluorine is the key enabling factor, providing unparalleled control over the physicochemical and pharmacological properties of the indole scaffold. By enhancing metabolic stability, fine-tuning binding affinity, and improving oral bioavailability, fluorination allows medicinal chemists to transform promising hits into viable drug candidates.
Future research will likely focus on the use of novel fluorinated motifs beyond simple fluoro- or trifluoromethyl- groups.[19] The development of new synthetic methodologies, particularly for late-stage fluorination, will continue to expand the chemical space available to drug designers.[20] Additionally, the use of fluorine-18 as a positron-emitting isotope for PET imaging is a growing field, allowing fluorinated indole-based tracers to be used for in vivo diagnosis and target engagement studies, further bridging the gap between medicinal chemistry and clinical application.[8] A deep, mechanistic understanding, validated by the rigorous experimental approaches outlined in this guide, will remain paramount to successfully harnessing the power of fluorine in the next generation of indole-based therapeutics.
References
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MacLennan, S., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]
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Brown, F. J., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Journal of Medicinal Chemistry, 37(9), 1282-97. [Link]
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ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. [Link]
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Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]
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Kalogriadou, M., et al. (2019). Fluorinated indole-imidazole conjugates: Selective, orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers | Request PDF. ResearchGate. [Link]
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Al-Ostath, O. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Lin, K., et al. (2022). Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. MDPI. [Link]
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Zvonok, A., et al. (2008). FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. PubMed Central. [Link]
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Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Baldisserotto, A., et al. (2021). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. MDPI. [Link]
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ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]
-
Singh, R. P., et al. (2018). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Silverman, R. B., & Abeles, R. H. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central. [Link]
-
Al-Ostath, O. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
-
Jida, M., & Gill, H. S. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
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Lin, R., et al. (2011). An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. Organic Letters, 13(17), 4498-501. [Link]
-
Chan, T. W., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228-36. [Link]
-
Catto, A., et al. (1995). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed. [Link]
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Postigo, A., & Koperniku, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
Al-Dies, A. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
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Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. [Link]
-
ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF. ResearchGate. [Link]
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Usachev, B. I., et al. (2016). 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. Journal of Fluorine Chemistry, 185, 118–167. [Link]
-
Chen, C., et al. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. PubMed Central. [Link]
-
The Innovation. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 5-Fluoro-1H-indol-3-YL Acetate in Solid-Phase Synthesis for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Fluorinated indoles, in particular, are privileged structures found in numerous therapeutic agents.[3][4] This document provides a comprehensive guide to the application of 5-Fluoro-1H-indol-3-YL acetate as a versatile building block in solid-phase synthesis (SPS). We will delve into the underlying chemical principles, provide detailed, field-tested protocols for its immobilization, on-resin manipulation, and cleavage, and discuss the critical considerations for successful implementation in drug discovery workflows.
Introduction: The Strategic Advantage of Fluorinated Indoles and Solid-Phase Synthesis
The indole nucleus is a ubiquitous motif in biologically active compounds. The introduction of a fluorine atom, as in this compound, can profoundly influence the physicochemical properties of the parent molecule.[2] This strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.[2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting target engagement and solubility.
-
Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets and alter the conformation of the molecule to favor a bioactive pose.
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries for high-throughput screening.[5] By anchoring the indole scaffold to a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling the efficient construction of diverse molecular architectures.
The Building Block: Properties of this compound
This compound is a commercially available reagent that serves as a stable precursor to the reactive 5-fluoro-1H-indol-3-ol (5-fluoroindoxyl). The acetate group provides protection to the hydroxyl functionality, preventing unwanted side reactions during storage and initial handling.
Key Properties:
| Property | Value |
| Molecular Formula | C10H8FNO2[] |
| Molecular Weight | 193.17 g/mol [] |
| Appearance | Off-white to light brown crystalline powder |
| Purity | Typically >95%[] |
The key to its utility in solid-phase synthesis lies in the lability of the acetate group under basic conditions, which allows for in situ deprotection and subsequent nucleophilic attack by the liberated hydroxyl group onto an appropriate resin linker.
Workflow for Solid-Phase Synthesis using this compound
The overall strategy involves the immobilization of the 5-fluoroindole scaffold onto a solid support, followed by on-resin chemical modifications and, finally, cleavage of the desired product from the resin.
Caption: General workflow for solid-phase synthesis using this compound.
Detailed Experimental Protocols
Resin Selection and Preparation
The choice of resin is critical for the success of the synthesis. For the immobilization of indoles, resins that are stable to the intended reaction conditions and allow for efficient cleavage are required. Wang resin is a suitable choice for the synthesis of C-terminally modified peptides or small molecules where the final product is an acid. For other applications, a 2-chlorotrityl chloride resin can be employed, which allows for cleavage under milder acidic conditions, preserving acid-labile functionalities.[7]
Protocol 4.1.1: Swelling of Wang Resin
-
Place the desired amount of Wang resin (e.g., 1.0 g, loading capacity typically 0.5-1.0 mmol/g) into a fritted solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin) to the vessel.
-
Gently agitate the resin slurry for 1-2 hours at room temperature to ensure complete swelling.
-
After swelling, drain the DMF using nitrogen pressure or vacuum.
Immobilization of this compound
This step involves the deacetylation of the starting material and subsequent coupling to the resin.
Protocol 4.2.1: Immobilization on Wang Resin
-
Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
To this solution, add a solution of sodium methoxide (3.5 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate deacetylation.
-
Add the resulting solution of deprotected 5-fluoro-1H-indol-3-ol to the swollen Wang resin.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x) to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum.
To cap any unreacted hydroxyl groups on the resin, the resin can be treated with a solution of acetic anhydride and pyridine in DMF.
On-Resin Modification: N-Alkylation of the Immobilized Indole
With the 5-fluoroindole scaffold anchored to the solid support, various chemical transformations can be performed. A common modification is the alkylation of the indole nitrogen.
Protocol 4.3.1: N-Alkylation
-
Swell the indole-functionalized resin in anhydrous DMF for 1 hour.
-
Add a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in anhydrous DMF to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature to deprotonate the indole nitrogen.
-
Add the desired alkylating agent (e.g., an alkyl halide) (5-10 equivalents) to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or with gentle heating if necessary. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Cleavage of the Final Product from the Resin
The final step is the liberation of the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the linker used and the stability of the synthesized compound.
Protocol 4.4.1: Cleavage from Wang Resin
-
Wash the dried resin with DCM (3x).
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS is included as a scavenger to trap any reactive carbocations generated during cleavage, which can otherwise lead to side reactions with electron-rich moieties like the indole ring.[8]
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
The crude product can then be purified by standard techniques such as high-performance liquid chromatography (HPLC).
Mechanistic Considerations and Troubleshooting
Indole Ring Stability: The indole nucleus is susceptible to oxidation and electrophilic attack, especially under strongly acidic conditions.[9][10] The use of scavengers in the cleavage cocktail is crucial to prevent degradation of the product.
Side Reactions: During Fmoc-based peptide synthesis, the indole side chain of tryptophan (a related structure) can be susceptible to alkylation by carbocations generated during the cleavage of protecting groups.[11] Similar precautions should be taken when working with immobilized indoles.
Monitoring Reaction Completion: The progress of on-resin reactions can be monitored using qualitative tests such as the ninhydrin test for primary amines or by cleaving a small sample of the resin and analyzing the product by LC-MS.
Conclusion
This compound is a valuable and versatile building block for the solid-phase synthesis of fluorinated indole-containing compounds. The protocols outlined in this application note provide a robust framework for the immobilization, on-resin modification, and cleavage of these molecules. By leveraging the efficiency of solid-phase synthesis, researchers can rapidly generate libraries of novel fluorinated indole derivatives for evaluation in drug discovery programs, accelerating the identification of new therapeutic leads.
References
- The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Cleavage of indoles from solid supports. (n.d.). ResearchGate.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
- Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate.
- Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate.
- Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. (1993). International Journal of Peptide and Protein Research.
- A side-reaction in the SPPS of Trp-containing peptides. (1999). Journal of Peptide Science.
- Solid phase synthesis of biologically important indoles. (2009). Current Medicinal Chemistry.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal.
- Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H). (2024). RSC Publishing.
- Oxidative cleavage of indoles: Prior arts and this work. (2024). ResearchGate.
- 1H-Indol-3-ol,5-fluoro-, 3-acetate. (n.d.). BOC Sciences.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
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Application Note: A Protocol for the Enzymatic Hydrolysis of 5-Fluoro-1H-indol-3-yl Acetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Enzymatic Hydrolysis in Fluorinated Indole Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Fluorination of the indole ring, as in 5-Fluoro-1H-indol-3-yl acetate, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The hydrolysis of the acetate group from this compound to yield 5-Fluoro-1H-indol-3-ol is a critical transformation, often employed in prodrug strategies or as a key step in the synthesis of more complex derivatives.
While chemical hydrolysis using acidic or basic conditions is feasible, it can suffer from drawbacks such as harsh reaction conditions, lack of selectivity, and the potential for side reactions on the sensitive indole nucleus. Enzymatic hydrolysis, by contrast, offers a green, highly selective, and efficient alternative, proceeding under mild aqueous conditions. This application note provides a detailed, adaptable protocol for the enzymatic hydrolysis of this compound, leveraging the broad substrate specificity of commercially available hydrolases. We will delve into the rationale behind enzyme selection, reaction optimization, and analytical monitoring, providing a comprehensive guide for researchers in drug discovery and development.
Enzyme Selection: The Rationale for Porcine Liver Esterase (PLE) and Candida antarctica Lipase B (CAL-B)
The successful enzymatic hydrolysis of this compound hinges on the selection of an appropriate biocatalyst. The ester linkage in this molecule is an aryl acetate, which can be a challenging substrate for some hydrolases. Based on a thorough review of the literature and extensive experience with biocatalysis, we recommend two primary candidates for this transformation:
-
Porcine Liver Esterase (PLE, E.C. 3.1.1.1): PLE is a serine hydrolase renowned for its remarkably broad substrate specificity, capable of hydrolyzing a wide variety of esters, including those with sterically demanding or electronically diverse acyl and alcohol moieties.[1][2] Its promiscuity makes it an excellent starting point for novel substrates like this compound. PLE typically operates under near-neutral pH conditions and is commercially available in high purity.[3]
-
Candida antarctica Lipase B (CAL-B, E.C. 3.1.1.3): CAL-B is another exceptionally versatile and robust biocatalyst. While classified as a lipase, it exhibits significant esterase activity and is known to hydrolyze a vast array of esters, including aryl esters.[4][5] CAL-B is often used in its immobilized form (e.g., Novozym® 435), which enhances its stability and allows for easy recovery and reuse. It can function in both aqueous and non-aqueous environments, offering flexibility in reaction setup, particularly for substrates with limited water solubility.
Experimental Workflow Overview
The enzymatic hydrolysis of this compound can be broken down into four key stages: Pre-experimental Setup, Enzymatic Reaction, Reaction Quenching and Sample Preparation, and Product Analysis. The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the enzymatic hydrolysis of this compound. It is crucial to recognize that these are starting point protocols and may require optimization for your specific experimental setup and research goals.
Protocol 1: Hydrolysis using Porcine Liver Esterase (PLE)
Materials and Reagents:
-
This compound (Substrate)
-
Porcine Liver Esterase (PLE), lyophilized powder (e.g., Sigma-Aldrich, Cat. No. E3019)
-
Phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
HPLC system with a C18 column
Procedure:
-
Pre-experimental Setup:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. The use of a co-solvent like DMSO is often necessary for substrates with poor aqueous solubility.
-
Prepare a fresh stock solution of PLE (e.g., 10 mg/mL) in cold phosphate buffer (50 mM, pH 7.5). Keep the enzyme solution on ice.
-
-
Enzymatic Reaction:
-
In a suitable reaction vessel, add the phosphate buffer.
-
Add the substrate stock solution to the desired final concentration (e.g., 1-10 mM).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the PLE stock solution to a final concentration of 0.1-1 mg/mL.
-
Incubate the reaction at 37°C with gentle agitation.
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Monitor the progress of the reaction by TLC. A suitable mobile phase for indole derivatives is a mixture of ethyl acetate and hexane. Visualize the spots under UV light (254 nm). The product, 5-Fluoro-1H-indol-3-ol, should have a different Rf value than the starting material.
-
Alternatively, monitor the reaction by HPLC as described in the "Product Analysis" section.
-
-
Reaction Quenching and Sample Preparation:
-
Once the reaction has reached the desired conversion, quench it by adding 2 volumes of cold acetonitrile. This will precipitate the enzyme.[6][7]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[8]
-
Protocol 2: Hydrolysis using Immobilized Candida antarctica Lipase B (CAL-B)
Materials and Reagents:
-
This compound (Substrate)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (50 mM, pH 7.0)
-
Tert-butanol (as co-solvent, optional)
-
Acetonitrile, HPLC grade
-
Deionized water
-
TLC plates (silica gel 60 F254)
-
HPLC system with a C18 column
Procedure:
-
Pre-experimental Setup:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 7.0.
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like tert-butanol or acetone if solubility in the aqueous buffer is low.
-
-
Enzymatic Reaction:
-
To a reaction vial, add the desired amount of immobilized CAL-B (e.g., 10-50 mg per mL of reaction volume).
-
Add the phosphate buffer.
-
Add the substrate stock solution to the desired final concentration (e.g., 1-10 mM).
-
Incubate the reaction at a suitable temperature (e.g., 40-50°C) with vigorous shaking to ensure good mixing of the immobilized enzyme.
-
-
Reaction Monitoring:
-
Periodically, pause the agitation and allow the immobilized enzyme to settle.
-
Carefully withdraw a small aliquot of the supernatant for TLC or HPLC analysis.
-
-
Reaction Quenching and Sample Preparation:
-
For immobilized enzymes, the reaction can be stopped by simply filtering or centrifuging to remove the enzyme beads.
-
Filter the reaction mixture to recover the immobilized enzyme, which can be washed and potentially reused.
-
The filtrate can be directly analyzed by HPLC after passing it through a 0.22 µm syringe filter.
-
Quantitative Data Summary and Optimization Parameters
The following table provides a starting point for the key quantitative parameters for the enzymatic hydrolysis of this compound. Optimization of these parameters is highly recommended to achieve the best results for your specific application.
| Parameter | Porcine Liver Esterase (PLE) | Candida antarctica Lipase B (CAL-B) | Rationale & Optimization Notes |
| Enzyme Conc. | 0.1 - 1 mg/mL | 10 - 50 mg/mL (immobilized) | Higher enzyme loading can increase the reaction rate but also adds to the cost. This should be optimized for a balance of speed and economy. |
| Substrate Conc. | 1 - 10 mM | 1 - 10 mM | Higher substrate concentrations can lead to substrate inhibition. Start with a lower concentration and gradually increase it. |
| pH | 7.0 - 8.0 | 6.0 - 7.5 | The optimal pH can vary for different substrates. A pH screen is recommended to find the ideal condition.[9] |
| Temperature | 30 - 40°C | 40 - 60°C | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation. The optimal temperature should be determined experimentally. |
| Co-solvent | DMSO, Acetonitrile (≤10% v/v) | Tert-butanol, Acetone (≤20% v/v) | Co-solvents are used to solubilize the substrate. However, high concentrations can denature the enzyme. The choice and concentration of the co-solvent should be carefully optimized. |
| Reaction Time | 1 - 24 hours | 4 - 48 hours | Monitor the reaction progress to determine the optimal reaction time for maximum conversion. |
Product Analysis by High-Performance Liquid Chromatography (HPLC)
Accurate monitoring of the reaction and quantification of the product are essential. Reverse-phase HPLC is the recommended analytical method.
HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (indoles typically have strong absorbance in this region). A fluorescence detector (Excitation: ~280 nm, Emission: ~350 nm) can offer higher sensitivity and selectivity.
-
Injection Volume: 10 µL
Data Interpretation:
-
The retention time of the starting material (this compound) will be longer than that of the more polar product (5-Fluoro-1H-indol-3-ol).
-
Quantification can be achieved by creating a calibration curve with a standard of the product. The percentage conversion can be calculated by comparing the peak area of the product to the initial peak area of the substrate.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or low conversion | Inactive enzyme | Use a fresh batch of enzyme. Check the enzyme activity with a standard substrate. |
| Poor substrate solubility | Increase the concentration of the co-solvent (while monitoring its effect on enzyme activity). Try a different co-solvent. | |
| Sub-optimal pH or temperature | Perform a pH and temperature optimization study. | |
| Enzyme inhibition by product | If product inhibition is suspected, consider running the reaction at a lower substrate concentration or using a continuous flow setup to remove the product as it is formed. | |
| Inconsistent results | Inaccurate pipetting | Use calibrated pipettes. Prepare a master mix for multiple reactions. |
| Incomplete reaction quenching | Ensure the quenching agent is added quickly and mixed thoroughly. | |
| Sample degradation | Analyze samples promptly after preparation. Store samples at low temperatures if immediate analysis is not possible. |
Conclusion and Future Perspectives
This application note provides a robust and adaptable framework for the enzymatic hydrolysis of this compound using commercially available and versatile enzymes. The mild reaction conditions and high selectivity offered by biocatalysis make it an attractive alternative to traditional chemical methods. Researchers are encouraged to use these protocols as a starting point and to optimize the reaction conditions to suit their specific needs. The successful implementation of this enzymatic step can significantly streamline synthetic routes and contribute to the development of novel fluorinated indole-based therapeutics. Future work could explore the use of other hydrolases, enzyme immobilization techniques, and the application of this methodology in continuous flow systems for enhanced efficiency and scalability.
References
-
Sample Preparation for HPLC Analysis. (n.d.). protocols.io. Retrieved from [Link]
- Juhl, B., & Pleiss, J. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 454-460.
- Kilanowska, A., & Wróbel, R. J. (2014). Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. RSC Advances, 4(28), 14643-14649.
- Gotor-Fernández, V., & Gotor, V. (2013). The amidase activity of Candida antarctica lipase B is dependent on specific structural features of the substrates.
- Papamichael, I., Skretas, G., & Constantinou, A. (2009). Study of the removal of allyl esters by Candida antarctica lipase B (CAL-B) and pig liver esterase (PLE).
- Szymańska, K., & Rymowicz, W. (2016). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Journal of Polymers and the Environment, 24(4), 345-358.
-
Asymmetric ester hydrolysis with pig-liver esterase. (n.d.). In Wikipedia. Retrieved from [Link]
- O'Reilly, E., & Murphy, C. D. (2013).
- Krishna, S. H., & Karanth, N. G. (2002). Synthesis of flavor and fragrance esters using Candida antarctica lipase. Applied microbiology and biotechnology, 59(4-5), 409–414.
- Dias, A. S., et al. (2014). Method rational: hydrolysis of phenyl acetate by PON1 and its monitoring for the assessment of the. Analytical Methods, 6(19), 7859-7865.
-
How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. Retrieved from [Link]
- Dong, H., et al. (2022). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. International Journal of Molecular Sciences, 23(19), 11295.
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis. (2004, October 1). Lab Manager. Retrieved from [Link]
- Schober, M., & Faber, K. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules (Basel, Switzerland), 24(23), 4272.
-
Schober, M., & Faber, K. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. ResearchGate. Retrieved from [Link]
- Bender, M. L., & Nakamura, K. (1962). alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Large Hammett's rho constant and participation of histidine-acylated intermediate. Journal of the American Chemical Society, 84(13), 2577-2583.
- Schober, M., & Faber, K. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4272.
-
Esterase. (n.d.). In Wikipedia. Retrieved from [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
- Gomez-de-Santos, P., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester.
- Alcaide, M., et al. (2015). Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. Microbial biotechnology, 8(6), 967–978.
- Ballesteros, A., et al. (1995). Esterase-catalysed regioselective 6-deacylation of hexopyranose per-acetates, acid-catalysed rearrangement to the 4-deprotected products and conversions of these into hexose 4- and 6-sulfates. Journal of the Chemical Society, Perkin Transactions 1, (22), 2877-2883.
- Ueji, S., et al. (1997).
- Finelli, C., et al. (1998). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia.
- Hughes, D. L., et al. (1990). Lipase-catalyzed asymmetric hydrolysis of esters having remote chiral/prochiral centers. The Journal of organic chemistry, 55(25), 6252-6259.
- Teufel, R., et al. (2010). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. The Journal of biological chemistry, 285(38), 29537–29546.
- Lipase catalyzed esterification, transesterification, and hydrolysis of arylthiols and aryl-thioesters. (2002). Google Patents.
- Wen, Y., et al. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS chemical biology, 13(8), 2139–2145.
-
What is the process to stop Enzymatic Hydrolysis. (2012, November 1). ResearchGate. Retrieved from [Link]
- Bergmann, F., et al. (1954). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 56(2), 207-214.
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- 1. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: Leveraging 5-Fluoroindoles for Enhanced Fluorescence-Based Enzyme Assays
Introduction: The Quest for Sensitivity and Stability in Enzyme Assays
In the landscape of drug discovery and fundamental biological research, the precise measurement of enzyme activity is paramount. Fluorescence-based assays have emerged as a cornerstone for this purpose, offering superior sensitivity compared to traditional spectrophotometric methods.[1][2] This sensitivity is crucial for high-throughput screening (HTS) campaigns, where millions of compounds are tested to identify potential therapeutic agents.[3][4] However, the utility of these assays is often constrained by the photostability of fluorescent probes and the potential for signal interference.[3][5]
This guide introduces the application of 5-fluoroindoles and related halogenated indoles as a robust solution to these challenges. The strategic incorporation of a fluorine atom into the indole scaffold confers unique chemical and photophysical properties that can be exploited to create highly sensitive and stable enzyme assays.[6][7] Fluorination can enhance metabolic stability, bioavailability, and, critically for our application, the fluorescent properties of enzymatic products.[7][8] We will explore the underlying mechanism, provide a detailed protocol for implementation, and discuss the application of this technology in modern drug development workflows.
Part 1: The Scientific Principle — Why Fluorinate?
The core of this technique lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent fluoroindole substrate into a highly fluorescent product. Many oxygenase enzymes, for example, can oxidize indole derivatives to produce fluorescent indoxyls.[6][9]
The key advantage of using a fluorinated indole, such as 5-fluoroindole or 6-fluoroindole, is the enhanced stability and fluorescence of the resulting product.[6] In a study involving toluene dioxygenase (TDO), it was demonstrated that the oxidation of 6-fluoroindole resulted in a fluorescent signal that was three times more intense and significantly longer-lasting than the signal from unsubstituted indole.[6]
The Causality Behind the Signal Enhancement:
-
Enzymatic Oxidation: The enzyme (e.g., an oxygenase) hydroxylates the 5-fluoroindole at the 3-position.
-
Formation of a Fluorescent Product: This creates a meta-stable fluorescent product, 5-fluoroindoxyl.
-
Fluorine-Induced Stabilization: The electron-withdrawing nature of the fluorine atom stabilizes the indoxyl intermediate. This stabilization slows down the subsequent non-enzymatic oxidation and dimerization reactions that would otherwise lead to non-fluorescent products like indigo, thus prolonging the lifetime and increasing the quantum yield of the fluorescent signal.[6]
This principle allows for a continuous, real-time measurement of enzyme activity with a robust and easily detectable signal, making it highly amenable to automated, high-throughput applications.
Part 2: Experimental Workflow & Protocols
This section provides a comprehensive, step-by-step protocol for implementing a fluorescence-based enzyme assay using a 5-fluoroindole substrate. The protocol is generalized for an oxygenase enzyme and can be adapted for various enzyme systems.
Visualized Experimental Workflow
Caption: Workflow for a 5-fluoroindole-based enzyme assay.
Required Materials
-
Enzyme: Purified enzyme of interest or cell lysate containing the enzyme.
-
Substrate: 5-Fluoroindole (CAS 399-52-0).[10]
-
Assay Buffer: Buffer appropriate for the enzyme's optimal activity (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl).
-
Solvent: Anhydrous DMSO or Ethanol for dissolving the substrate.
-
Microplates: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: Microplate reader with fluorescence detection capabilities.
-
Controls: Known inhibitor or activator for the target enzyme (positive control); buffer/solvent alone (negative control).
Reagent Preparation
-
5-Fluoroindole Stock Solution (100 mM):
-
Dissolve 13.51 mg of 5-fluoroindole in 1 mL of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light. This stock will be diluted further for the working solution.
-
-
Enzyme Working Solution:
-
Dilute the purified enzyme or cell lysate in cold assay buffer to a final concentration that produces a linear fluorescence response over the desired assay time (e.g., 30-60 minutes).
-
Self-Validating Step: The optimal concentration must be determined empirically through an enzyme titration experiment.
-
-
Substrate Working Solution:
-
Prepare a series of dilutions of the 100 mM stock solution in assay buffer to achieve final assay concentrations that bracket the expected Kₘ value of the enzyme.[11][12] A typical starting range might be 1 µM to 500 µM.
-
Causality Note: Using substrate concentrations around the Kₘ is essential for accurately determining Michaelis-Menten kinetic parameters.[11][13]
-
Assay Protocol (96-Well Plate Format)
-
Plate Setup:
-
Design the plate layout to include wells for blanks, negative controls, positive controls, and test compounds at various concentrations.
-
Blank: Assay buffer only (to measure background fluorescence).
-
Negative Control (No Enzyme): Assay buffer + substrate working solution.
-
Vehicle Control (Max Activity): Assay buffer + enzyme working solution + substrate working solution.
-
Test Wells: Assay buffer + enzyme working solution + test compound + substrate working solution.
-
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of test compound dilutions or vehicle (e.g., DMSO) to the appropriate wells.
-
Add 20 µL of the enzyme working solution to all wells except the "No Enzyme" controls. Add 20 µL of assay buffer to these wells instead.
-
Mix the plate gently and pre-incubate for 10-15 minutes at the optimal reaction temperature (e.g., 37°C). This step allows test compounds to interact with the enzyme before the reaction starts.
-
-
Initiate and Read the Reaction:
-
Set the microplate reader to the appropriate excitation and emission wavelengths. Based on related compounds, a starting point is an excitation of ~365 nm and an emission of ~470 nm.[6] These should be optimized for the specific 5-fluoroindoxyl product.
-
Set the reader to perform a kinetic read every 60 seconds for a total of 30-60 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the 5-fluoroindole substrate working solution to all wells.
-
Immediately place the plate in the reader and begin the kinetic measurement.
-
Part 3: Data Analysis and Interpretation
Calculating Initial Velocity
-
Background Subtraction: For each time point, subtract the average fluorescence of the "Blank" wells from all other wells.
-
Plotting Data: Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) versus time (in seconds or minutes) for each well.
-
Determining Initial Velocity (V₀): Identify the initial linear portion of the curve for the "Vehicle Control" well. The slope of this linear phase represents the initial reaction velocity (V₀) in RFU/min. This is a direct measure of the uninhibited enzyme's activity.[11]
Quantifying Inhibition (IC₅₀ Determination)
-
Calculate the V₀ for each concentration of the test compound.
-
Normalize the data by expressing the V₀ of each test well as a percentage of the "Vehicle Control" V₀ (100% activity).
-
Plot the percent activity versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value—the concentration of the compound that inhibits enzyme activity by 50%.
Addressing Potential Pitfalls: The Inner Filter Effect
At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorophore concentration and signal. This is known as the inner filter effect (IFE).[14]
Mitigation Strategies:
-
Work at substrate concentrations where the total absorbance at the excitation and emission wavelengths is low (typically <0.1).
-
If high concentrations are necessary, mathematical correction factors can be applied during data analysis to obtain more accurate kinetic parameters.[14]
Data Summary Table
| Parameter | Description | How to Determine | Importance |
| V₀ | Initial Reaction Velocity | Slope of the linear phase of fluorescence vs. time plot. | Measures the rate of the enzymatic reaction under specific conditions. |
| Kₘ | Michaelis Constant | Substrate concentration at which V₀ is half of Vₘₐₓ. Determined by plotting V₀ vs. [Substrate].[11] | Indicates the affinity of the enzyme for the 5-fluoroindole substrate. A lower Kₘ implies higher affinity. |
| Vₘₐₓ | Maximum Velocity | The theoretical maximum rate of the reaction at saturating substrate concentrations. | Reflects the catalytic efficiency of the enzyme. |
| IC₅₀ | Half-Maximal Inhibitory Concentration | Concentration of an inhibitor required to reduce enzyme activity by 50%. | A standard measure of a compound's potency as an enzyme inhibitor. |
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Intrinsic fluorescence of 5-fluoroindole.[5] 2. Autofluorescence from media, buffers, or test compounds. 3. Contaminated reagents. | 1. Optimize substrate concentration to the lowest level that provides a robust signal. 2. Subtract the signal from "No Enzyme" control wells. 3. Use fresh, high-purity reagents. |
| Low or No Signal | 1. Enzyme is inactive. 2. Incorrect excitation/emission wavelengths. 3. Substrate concentration is too low. | 1. Verify enzyme activity with a known orthogonal assay. Ensure proper storage and handling. 2. Perform a wavelength scan to determine the optimal excitation/emission peaks for the 5-fluoroindoxyl product. 3. Increase substrate concentration. |
| Non-linear Reaction Progress Curve | 1. Substrate depletion. 2. Enzyme instability. 3. Inner filter effect at high product concentrations.[14] | 1. Use a lower enzyme concentration. 2. Optimize buffer conditions (pH, ionic strength) for enzyme stability. 3. Dilute the reaction components or apply a correction factor. |
References
-
Bygd, M. D., et al. (2022). Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Environmental Microbiology. Available at: [Link]
-
DiVA Portal. (2023). Synthesis of 5-Fluoroindole-5-13C. DiVA. Available at: [Link]
-
Journal of the Chemical Society, Faraday Transactions. (1996). Fluorescence properties of electropolymerised 5-substituted indoles in solution. Royal Society of Chemistry. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. Future Medicinal Chemistry. Available at: [Link]
-
PubMed. (2022). Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. PubMed. Available at: [Link]
-
Li, P., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry. Available at: [Link]
-
Petrosino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. Available at: [Link]
-
ACS Omega. (2023). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Publications. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]
-
Ge, X., et al. (2017). Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. Scientific Reports. Available at: [Link]
-
Liu, Y., et al. (2014). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry. Available at: [Link]
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
-
Laggner, C., et al. (2012). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Navigating Drug Discovery with High-Throughput Screening. Journal of Undergraduate Life Sciences. Available at: [Link]
-
Dreher, S. D., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science. Available at: [Link]
-
Chen, X., et al. (2021). Synthesis and Recognition Properties of Fluoroborodipyrrole Fluorescent Probes Based on Fluorine Triggered Cascade Releasing. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Peterson, E. B., et al. (2017). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of Chemical Education. Available at: [Link]
Sources
- 1. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. jasco-global.com [jasco-global.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Route to 5-Fluoro-α-Methyltryptophan Using 5-Fluoroindole: An Application Note and Protocol
Introduction: The Significance of 5-Fluoro-α-Methyltryptophan in Drug Discovery and Neuroscience
5-Fluoro-α-methyltryptophan (5-F-α-MeTrp) is a synthetically modified amino acid that has garnered significant interest in medicinal chemistry and neuropharmacology. As an analogue of the essential amino acid tryptophan, it serves as a valuable molecular probe and a potential therapeutic agent. The introduction of a fluorine atom at the 5-position of the indole ring and a methyl group at the α-carbon of the side chain imparts unique biochemical properties. These modifications can enhance metabolic stability, alter receptor binding affinity, and modulate enzymatic activity, making 5-F-α-MeTrp a crucial tool for studying serotonergic pathways and a building block for novel pharmaceuticals.[1] Notably, α-methylated tryptophan analogues are known inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion, highlighting the therapeutic potential of this class of compounds.[2][3][4]
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 5-fluoro-α-methyltryptophan, starting from the readily available precursor, 5-fluoroindole. The presented route is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Synthetic Strategy: A Multi-Step Approach from 5-Fluoroindole
The chosen synthetic pathway leverages a classical and reliable method for the functionalization of indoles: the Mannich reaction to form a gramine intermediate. This intermediate then serves as a versatile electrophile for the introduction of the desired α-methylalanine side chain via alkylation of a protected amino acid precursor. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 5-Fluoro-α-methyltryptophan.
Part 1: Synthesis of the Key Intermediate: 5-Fluorogramine
The initial step involves the aminomethylation of 5-fluoroindole at the C3 position using the Mannich reaction. This reaction is highly efficient for electron-rich indoles and provides the gramine intermediate, which is a stable and readily purifiable solid.
Protocol 1: Synthesis of 5-Fluorogramine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Fluoroindole | 135.14 | 5.0 g | 0.037 mol |
| Formaldehyde (37% aq. sol.) | 30.03 | 3.3 mL | 0.041 mol |
| Dimethylamine (40% aq. sol.) | 45.08 | 4.2 mL | 0.037 mol |
| Acetic Acid (Glacial) | 60.05 | 25 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-fluoroindole in 25 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
To the cooled solution, add 4.2 mL of 40% aqueous dimethylamine dropwise, ensuring the temperature remains below 10 °C.
-
Following the addition of dimethylamine, add 3.3 mL of 37% aqueous formaldehyde dropwise, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into a beaker containing 100 g of crushed ice.
-
While stirring vigorously, slowly add a concentrated solution of sodium hydroxide until the pH of the mixture is approximately 10-11. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid product under vacuum to yield 5-fluorogramine as a white to off-white solid.
Expected Yield: 85-95%
Part 2: Introduction of the α-Methylalanine Side Chain
With the 5-fluorogramine intermediate in hand, the next crucial step is the introduction of the α-methylalanine side chain. This is achieved through the alkylation of a protected α-methylalanine precursor. A suitable choice for this is diethyl 2-acetamido-2-methylmalonate.
Protocol 2: Synthesis of Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)-2-methylmalonate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Fluorogramine | 192.23 | 6.0 g | 0.031 mol |
| Diethyl 2-acetamido-2-methylmalonate | 217.22 | 7.4 g | 0.034 mol |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.36 g | 0.034 mol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
Step-by-Step Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 1.36 g of sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add 50 mL of anhydrous THF to the flask and cool to 0 °C.
-
In a separate flask, dissolve 7.4 g of diethyl 2-acetamido-2-methylmalonate in 50 mL of anhydrous THF.
-
Add the solution of the malonate derivative dropwise to the sodium hydride suspension at 0 °C. Stir for 30 minutes at this temperature to allow for the formation of the enolate.
-
Add a solution of 6.0 g of 5-fluorogramine in 50 mL of anhydrous THF to the enolate solution dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 16 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Part 3: Hydrolysis and Decarboxylation to Yield 5-Fluoro-α-Methyltryptophan
The final step in the synthesis is the simultaneous hydrolysis of the ester and amide groups, followed by decarboxylation to yield the target amino acid.
Protocol 3: Synthesis of 5-Fluoro-α-methyltryptophan
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)-2-methylmalonate | - | 5.0 g | - |
| Hydrochloric Acid (6 M) | 36.46 | 50 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, suspend 5.0 g of the alkylated malonate from Protocol 2 in 50 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux for 8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by the careful addition of a concentrated sodium hydroxide solution to a pH of approximately 6. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 5-fluoro-α-methyltryptophan as a solid.
Expected Overall Yield (from 5-fluoroindole): 40-50%
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the indole ring protons, the β-methylene protons, the α-methyl protons, and the amine and carboxylic acid protons.
-
¹³C NMR: Expected signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Expert Insights and Causality Behind Experimental Choices
-
Choice of the Mannich Reaction: The Mannich reaction is a highly reliable and atom-economical method for introducing a reactive aminomethyl group at the electron-rich C3 position of the indole nucleus. The resulting gramine is a stable, crystalline solid, which simplifies purification.
-
Alkylation of a Malonate Derivative: The use of diethyl 2-acetamido-2-methylmalonate provides a masked and protected form of the α-methylalanine side chain. The malonic ester synthesis is a classic and robust method for C-C bond formation. The acetamido group serves as a precursor to the α-amino group.
-
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis is effective for the simultaneous cleavage of both the ester and amide functionalities. The malonic acid intermediate readily undergoes decarboxylation upon heating to afford the final α-amino acid.
Conclusion
This application note provides a detailed and reliable synthetic route for the preparation of 5-fluoro-α-methyltryptophan from 5-fluoroindole. The three-part protocol is designed to be accessible to researchers with a solid background in organic synthesis. The strategic use of the Mannich reaction followed by malonic ester synthesis offers a robust and scalable approach to this important class of non-canonical amino acids, thereby facilitating further research in drug discovery and chemical biology.
References
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. 2017; 7(6): 1526–1538. [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PubMed. [Link]
-
(PDF) Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ResearchGate. [Link]
-
A Facile Method for the Asymmetric Synthesis of .alpha.-Methyltryptophan. The Journal of Organic Chemistry. [Link]
-
Synthesis and biological properties of alpha-mono- and alpha-difluoromethyl derivatives of tryptophan and 5-hydroxytryptophan. PubMed. [Link]
-
5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. PMC. [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"use of 5-Fluoro-1H-indol-3-YL acetate in α-glucosidase inhibition assays"
Application Note & Protocol
Topic: Use of 5-Fluoro-1H-indol-3-YL Acetate in α-Glucosidase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Evaluating this compound as a Novel α-Glucosidase Inhibitor: A Methodological Guide
Abstract
α-Glucosidase, an enzyme crucial for carbohydrate digestion, is a key therapeutic target for managing type 2 diabetes.[1][2][3][4] Its inhibition can delay glucose absorption and mitigate postprandial hyperglycemia.[5][6][7] Indole derivatives have emerged as a promising class of potent α-glucosidase inhibitors, often exhibiting superior activity compared to established drugs like acarbose.[8][9][10][11] This guide provides a comprehensive framework for evaluating the inhibitory potential of this compound against α-glucosidase. We present a detailed, validated protocol for a colorimetric inhibition assay, guidelines for data analysis including IC50 determination and kinetic studies, and expert insights into ensuring data integrity and reproducibility.
Scientific Background & Assay Principle
The Role of α-Glucosidase in Glycemic Control Intestinal α-glucosidases are brush border enzymes that catalyze the final step in the digestion of complex carbohydrates into absorbable monosaccharides, such as glucose.[4][12] Inhibiting these enzymes is a validated clinical strategy to slow down carbohydrate breakdown, thereby reducing the rate of glucose absorption and lowering the sharp, post-meal spike in blood glucose levels.[3][5] Acarbose, a widely used antidiabetic drug, functions through this mechanism.[6][13][14]
The p-Nitrophenyl-α-D-Glucopyranoside (pNPG) Assay To screen for and characterize new inhibitors like this compound, a robust and high-throughput compatible method is required. The most common and reliable method is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.[1][15][16]
The principle is straightforward: α-glucosidase hydrolyzes the colorless pNPG substrate to release D-glucose and p-nitrophenol.[17][18] When the reaction is stopped by adding a basic solution (e.g., sodium carbonate), the p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[1][19] The presence of an inhibitor, such as this compound, will reduce the rate of this enzymatic reaction, leading to a decrease in the yellow color intensity. This reduction in absorbance is directly proportional to the inhibitory activity of the compound.
Experimental Protocol: A Self-Validating System
This protocol is designed for a 96-well microplate format, which is ideal for screening multiple concentrations and ensuring reproducibility through replicates.
| Reagent/Material | Specifications | Supplier Example |
| Enzyme | α-Glucosidase from Saccharomyces cerevisiae | Sigma-Aldrich (G5003) |
| Substrate | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich (N1377) |
| Test Compound | This compound | Custom Synthesis/Vendor |
| Positive Control | Acarbose | Sigma-Aldrich (A8980) |
| Buffer | Potassium Phosphate Buffer, 0.1 M, pH 6.8 | Prepare in-house |
| Stop Solution | Sodium Carbonate (Na₂CO₃), 0.1 M | Prepare in-house |
| Solvent | Dimethyl Sulfoxide (DMSO) | ACS Grade |
| Equipment | 96-well clear flat-bottom microplates | |
| Multichannel pipette | ||
| Microplate reader (spectrophotometer) | Capable of reading at 405 nm | |
| Incubator or water bath | Set to 37°C |
-
Potassium Phosphate Buffer (0.1 M, pH 6.8): Dissolve potassium phosphate monobasic in deionized water. Adjust the pH to 6.8 at 37°C using 1 M NaOH or KOH. This buffer is the foundation of the reaction environment.
-
α-Glucosidase Solution (0.5 U/mL): Prepare fresh daily. Dissolve the enzyme in cold phosphate buffer. Keep on ice until use.
-
pNPG Substrate Solution (5 mM): Dissolve pNPG in phosphate buffer. This solution should be prepared fresh as it can hydrolyze over time.[1]
-
Stop Solution (0.1 M Na₂CO₃): Dissolve anhydrous sodium carbonate in deionized water. This solution is stable at room temperature.
-
Test Compound Stock (e.g., 10 mM): Dissolve this compound in 100% DMSO. From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final assay concentrations.
-
Acarbose Stock (Positive Control, e.g., 10 mg/mL): Dissolve Acarbose in phosphate buffer. Prepare serial dilutions as for the test compound.
Senior Application Scientist's Note: The final concentration of DMSO in the assay well should be kept below 1% to avoid significant effects on enzyme activity. It is critical to run a "Solvent Control" to ensure the vehicle itself does not inhibit the enzyme.
-
Plate Layout: Design your plate to include all necessary controls in triplicate. This includes:
-
Blank (B): Contains buffer only, no enzyme or inhibitor.
-
Enzyme Control (EC): 100% enzyme activity (enzyme + buffer + solvent).
-
Test Compound (S): Enzyme + specific concentrations of this compound.
-
Positive Control (IC): Enzyme + specific concentrations of Acarbose.
-
-
Step-by-Step Execution:
Step Action Volume (µL) Target Wells Rationale 1 Add Phosphate Buffer 120 All wells Establishes the reaction environment. 2 Add Test Compound/Controls 20 S, IC Introduces the inhibitor. Add Solvent (e.g., 1% DMSO) 20 EC Vehicle control for test compound. 3 Add α-Glucosidase Solution 20 EC, S, IC Adds the enzyme to all but the blank. 4 Pre-incubation - - Mix gently and incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. 5 Initiate Reaction Add pNPG Substrate 20 All wells Starts the enzymatic reaction. 6 Incubation - - Incubate for 20 minutes at 37°C. This is the reaction period where the substrate is converted to product. 7 Terminate Reaction Add Stop Solution (Na₂CO₃) 50 All wells Stops the reaction and develops the color. | 8 | Read Absorbance | - | - | Measure absorbance at 405 nm using a microplate reader. |
Data Analysis and Interpretation
The inhibitory activity is calculated relative to the enzyme control (100% activity). First, correct the absorbance readings by subtracting the average absorbance of the blank.
-
Corrected Absorbance (Sample) = Absorbance (Sample) - Absorbance (Blank)
-
Corrected Absorbance (Control) = Absorbance (Enzyme Control) - Absorbance (Blank)
The percentage of inhibition is then calculated using the following formula:[1]
% Inhibition = [ (Corrected Absorbance (Control) - Corrected Absorbance (Sample)) / Corrected Absorbance (Control) ] x 100
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software) to fit a sigmoidal dose-response curve.
-
The IC₅₀ value is derived from this curve.
| Compound | Expected IC₅₀ Range |
| This compound | To be determined experimentally |
| Acarbose (Positive Control) | Typically in the high µM to low mM range |
To understand the mechanism of inhibition (e.g., competitive, non-competitive, mixed), perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor.[20][21][22]
-
Measure the initial reaction rates (V) at several substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, Vmax decreases).
-
Mixed Inhibition: Lines intersect in the second quadrant (both Km and Vmax are altered).[21]
-
Visualizations: Workflow and Mechanism
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Caption: Inhibition of pNPG hydrolysis by this compound.
References
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Yin, Z., et al. (2021). Oleanolic acid indole derivatives as novel α-glucosidase inhibitors: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 107, 104580. Available at: [Link].
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Hu, Y., et al. (2024). Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. European Journal of Medicinal Chemistry, 264, 115957. Available at: [Link].
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Arai, H., et al. (2020). Kinetic analysis of inhibition of α-glucosidase by leaf powder from Morus australis and its component iminosugars. Bioscience, Biotechnology, and Biochemistry, 84(10), 2149-2156. Available at: [Link].
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Salas-Pérez, L., et al. (2018). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current Enzyme Inhibition, 14(1), 53-60. Available at: [Link].
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ResearchGate. Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and... Available at: [Link].
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Rostami, S., et al. (2022). Design, Synthesis, and Biological Evaluation of New Indole-Acrylamide-1,2,3-Triazole Derivatives as Potential α-Glucosidase Inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-840. Available at: [Link].
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Asghari, B., et al. (2016). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Pharmaceutical Biology, 54(12), 3020-3026. Available at: [Link].
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Rostami, S., et al. (2020). Synthesis and biological evaluation of new dihydroindolizino[8,7-b]indole derivatives as novel α-glucosidase inhibitors. ResearchGate. Available at: [Link].
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ResearchGate. Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. Available at: [Link].
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Salas-Pérez, L., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current Enzyme Inhibition, 14(1). Available at: [Link].
-
Adnyana, I., et al. (2021). Inhibition of α-glucosidase and α-amylase by herbal compounds for the treatment of type 2 diabetes: A validation of in silico reverse docking with in vitro enzyme assays. Journal of Diabetes, 13(10), 779-791. Available at: [Link].
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ResearchGate. Kinetic study of α-glucosidase inhibition by compounds 9i. Available at: [Link].
-
Asghari, B., et al. (2016). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Taylor & Francis Online. Available at: [Link].
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Manickam, M. & T. P. Singh. (2024). Alpha Glucosidase Inhibitors. StatPearls. Available at: [Link].
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PubChem. Acarbose. National Center for Biotechnology Information. Available at: [Link].
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Scheen, A. J. (1996). Acarbose: an alpha-glucosidase inhibitor. American Journal of Health-System Pharmacy, 53(19), 2277-2286. Available at: [Link].
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Lankatillake, C., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Fitoterapia, 150, 104855. Available at: [Link].
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Semwal, P., et al. (2022). Alpha Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(15), 4983. Available at: [Link].
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Thilavech, T., et al. (2017). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Walailak Journal of Science and Technology, 14(10), 769-780. Available at: [Link].
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Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link].
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Glycosynth. p-Nitrophenyl alpha-D-glucopyranoside. Available at: [Link].
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MedNerd - Dr. Waqas Fazal. (2020). Acarbose Mechanism and Side Effects. YouTube. Available at: [Link].
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Yashoda Hospitals. (2022). What is Acarbose? YouTube. Available at: [Link].
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Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link].
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Megazyme. 4-Nitrophenyl-α-D-glucopyranoside. Available at: [Link].
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ResearchGate. Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured p-nitrophenol by α-glucosidase. Available at: [Link].
-
Al-Quraishy, S., et al. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. PLoS ONE, 17(3), e0265299. Available at: [Link].
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Li, H., et al. (2021). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 41(Suppl. 2), 618-624. Available at: [Link].
-
Li, Y., et al. (2023). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. Molecules, 28(24), 8031. Available at: [Link].
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NurseMinder. (2019). How do alpha-glucosidase inhibitors work? (Pharmacology for Nursing). YouTube. Available at: [Link].
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Application Notes & Protocols: Development of PET Imaging Agents from 5-Fluoroindole Derivatives
Abstract: The 5-fluoroindole scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of biologically active molecules. Its unique electronic properties and ability to mimic tryptophan or engage in specific receptor interactions have made it an attractive platform for the development of Positron Emission Tomography (PET) imaging agents. This guide provides a comprehensive overview and detailed protocols for the design, synthesis, radiolabeling, and preclinical evaluation of PET tracers derived from 5-fluoroindoles. We will delve into the rationale behind experimental choices, provide step-by-step methodologies for key workflows, and offer insights grounded in field-proven experience for researchers, scientists, and drug development professionals.
Introduction: The Rationale for 5-Fluoroindole-Based PET Agents
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that quantifies physiological and biochemical processes in vivo.[1][2] The utility of PET is critically dependent on the development of specific radiotracers that target biomarkers of disease.[2][3] The 5-fluoroindole core has emerged as a valuable pharmacophore for several reasons:
-
Biological Mimicry: The indole ring is the core of the essential amino acid tryptophan. Consequently, derivatives can be designed to probe metabolic pathways like the kynurenine pathway, which is often dysregulated in cancer and neuroinflammatory disorders.[4][5] Enzymes such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are key targets.[4][5][6]
-
Receptor Targeting: The indole structure is a common motif in ligands for various receptors, particularly serotonin (5-HT) receptors, which are implicated in numerous psychiatric and neurological disorders.[7][8][9][10] The cannabinoid type 2 (CB2) receptor, a biomarker for neuroinflammation, is another prominent target for indole-based ligands.[11][12][13]
-
Favorable Fluorine-18 Labeling: The introduction of a fluorine atom at the 5-position provides a site for radiolabeling with Fluorine-18 ([18F]), the most widely used radionuclide for PET imaging due to its ideal half-life (109.8 min) and low positron energy.[14] Modern radiochemical methods, such as copper-mediated fluorination, have made the direct labeling of such aromatic systems increasingly feasible.[5][12][15]
This document outlines the complete developmental workflow for transforming a promising 5-fluoroindole derivative into a validated preclinical PET imaging agent.
Visualized Workflow: From Concept to Preclinical Candidate
The development of a novel PET tracer is a multi-stage process that requires careful planning and execution. The following diagram illustrates the typical workflow from initial synthesis to in vivo validation.
Caption: Overall workflow for 5-fluoroindole PET agent development.
Section 1: Precursor Synthesis
The success of a radiolabeling reaction hinges on the design and synthesis of a suitable precursor molecule. For modern aromatic [18F]fluorination reactions, precursors containing a good leaving group or a reactive moiety are required. For copper-mediated reactions, aryl boronic acids or their pinacol esters (BPin) are the precursors of choice.[6][15]
Protocol 1.1: General Synthesis of a 5-Boronic Ester Pinacol (BPin) Indole Precursor
This protocol provides a generalized approach for synthesizing a precursor for copper-mediated radiofluorination, adapted from methodologies used for tryptophan and azaindole derivatives.[6][15]
Causality: The boronic ester pinacol group is stable enough for purification and storage but is readily converted to the corresponding aryl fluoride under copper-mediated conditions. Protecting groups (e.g., Boc for amines) are essential to prevent side reactions during both the borylation and subsequent radiolabeling steps.
Materials:
-
5-Bromo- or 5-Iodo-indole derivative (with appropriate protecting groups)
-
Bis(pinacolato)diboron (B2Pin2)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Potassium Acetate (KOAc)
-
Anhydrous solvent (e.g., Dioxane or DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the 5-halo-indole starting material (1.0 eq), B2Pin2 (1.2 eq), and KOAc (3.0 eq) in anhydrous dioxane.
-
Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired 5-BPin-indole precursor.
-
Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Radiolabeling with Fluorine-18
The introduction of the [18F]fluoride isotope is the most critical step. Traditional nucleophilic aromatic substitution often requires harsh conditions and electron-withdrawing groups. Copper-mediated radiofluorination has emerged as a powerful alternative for labeling electron-rich and complex aromatic systems like indoles.[5][12][13][16]
Caption: Key steps in copper-mediated [18F]fluorination.
Protocol 2.1: Automated Synthesis of a 5-[18F]Fluoroindole Derivative via Copper-Mediation
This protocol is designed for an automated synthesis module (e.g., GE TRACERlab™, Scintomics GRP®).
Causality: [18F]Fluoride from the cyclotron is delivered in [18O]water and must be dried and activated to enhance its nucleophilicity. This is achieved by forming a complex with potassium carbonate and a cryptand (Kryptofix 222). The copper catalyst facilitates the displacement of the boronic ester group with the [18F]fluoride. A final deprotection step is often necessary to remove protecting groups like Boc, which are not compatible with in vivo applications.
Materials:
-
[18F]Fluoride in [18O]water
-
Eluent solution: Kryptofix 222 (K222, ~5 mg) in acetonitrile (MeCN) and Potassium Carbonate (K2CO3, ~1 mg) in water.
-
Anhydrous MeCN or DMF for azeotropic drying.
-
Precursor solution: 5-BPin-indole precursor (~5-10 mg) and copper catalyst (e.g., Cu(OTf)2py4) in a suitable solvent (e.g., DMF).
-
Deprotection reagent: e.g., 4 M HCl.
-
Neutralization solution: e.g., Sodium acetate.
-
HPLC purification system and columns (preparative and analytical).
Procedure:
-
[18F]Fluoride Trapping: Load the aqueous [18F]fluoride from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution and Drying: Elute the trapped [18F]fluoride from the cartridge into the reaction vessel using the K222/K2CO3 eluent. Azeotropically dry the mixture by heating under a stream of nitrogen with additions of anhydrous MeCN.
-
Radiolabeling: Add the precursor/catalyst solution to the dried, activated [18F]fluoride. Heat the reaction vessel to 110-140 °C for 10-20 minutes.[12][16]
-
Deprotection: After cooling, add the deprotection reagent (e.g., 4 M HCl) and heat as required (e.g., 80-100 °C for 5 min) to remove acid-labile protecting groups.
-
Neutralization & Dilution: Cool the vessel and neutralize the reaction mixture. Dilute with the mobile phase for HPLC purification.
-
Purification: Inject the crude mixture onto a semi-preparative HPLC column to isolate the final radiolabeled product, separating it from unreacted [18F]fluoride and chemical impurities.
-
Formulation: Collect the product peak in a vial containing a sterile formulation buffer (e.g., saline with a small percentage of ethanol). The final product is typically passed through a sterile filter into a sterile, pyrogen-free vial.
Section 3: Purification and Quality Control
Ensuring the purity and safety of a radiopharmaceutical is paramount before any in vivo use.[17][18] All PET radiopharmaceuticals must meet stringent quality control (QC) specifications, often defined by pharmacopeias (e.g., USP).[17]
Protocol 3.1: Quality Control Testing
Causality: Each QC test validates a critical attribute of the final drug product. Radiochemical purity ensures the signal comes from the desired tracer, chemical purity prevents toxicity from precursors or reagents, and sterility/apyrogenicity ensures patient safety.[19][20]
Procedure:
-
Appearance: Visually inspect the final product for clarity and absence of particulate matter.
-
pH: Spot a small aliquot onto a pH strip. The pH should be within a physiologically acceptable range (typically 5.0-7.5).[20]
-
Radionuclidic Identity & Purity: Confirm the identity of the radionuclide by measuring its half-life. Check for long-lived impurities using a gamma spectrometer after the [18F] has decayed.[20]
-
Radiochemical Purity (RCP): Inject an aliquot of the final product onto an analytical HPLC system with a radioactivity detector. RCP is calculated as (Radioactivity of Product Peak / Total Radioactivity) x 100%. The acceptance criterion is typically ≥95%.[19]
-
Molar Activity (Am): Molar activity (GBq/µmol) is a measure of the radioactivity per mole of the compound. It is determined by analytical HPLC by comparing the radioactivity of the product peak with the mass concentration determined from a standard curve using a UV detector. High molar activity is crucial to avoid pharmacological effects from the injected mass.
-
Residual Solvents: Use gas chromatography (GC) to quantify residual solvents from the synthesis (e.g., MeCN, ethanol, DMF). Levels must be below USP-defined limits.[20]
-
Sterility: Test for microbial contamination, often retrospectively due to the short half-life of [18F]. The product is released at-risk based on a validated aseptic process.[19]
-
Bacterial Endotoxins: Use the Limulus Amebocyte Lysate (LAL) test to ensure the product is free of pyrogens.[20]
Data Summary Table 1: Example Properties of 5-Fluoroindole/Azaindole PET Tracers
| Tracer Name | Target | Radiolabeling Method | Radiochemical Yield (non-decay corrected) | Molar Activity (GBq/µmol) | Binding Affinity (Ki, nM) | Reference |
| [18F]9 (Azaindole) | CB2 | Cu-mediated [18F]fluorination | 18 ± 2% | 140–416 | 7.7 | [12][13] |
| [18F]2 (Azaindole) | CB2 | Cu-mediated [18F]fluorination | 15 ± 6% | 140–416 | 96.5 | [12][13] |
| 5-[18F]F-AMT | IDO1 | Cu-mediated [18F]fluorination | 10.9 - 14.9% | Not Reported | Not Applicable (Substrate) | [6][15] |
| [18F]4 (Indole) | TDO | Cu-mediated [18F]fluorination | 5 - 6% | Not Reported | High | [5] |
Section 4: In Vitro Evaluation
Before advancing to animal studies, the tracer's fundamental properties must be characterized in vitro to confirm its affinity and selectivity for the intended biological target.
Protocol 4.1: Competitive Radioligand Binding Assay
Causality: This assay determines the affinity (Ki) of the newly synthesized non-radioactive 'cold' 5-fluoroindole compound for its target receptor. A high affinity (low Ki value) is a prerequisite for a successful imaging agent.
Procedure:
-
Prepare Tissue Homogenates: Use cell lines or tissues known to express the target receptor (e.g., spleen for CB2 receptors).[12]
-
Incubation: In a multi-well plate, incubate the tissue homogenate with a known concentration of a commercially available radioligand for the target.
-
Competition: Add increasing concentrations of the new, non-radioactive 5-fluoroindole compound to displace the known radioligand.
-
Separation: After incubation, rapidly filter the mixture through filter mats to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of displacement against the concentration of the new compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration that inhibits 50% of binding), from which the Ki is derived.
Section 5: In Vivo Preclinical Evaluation
Animal models are essential for evaluating the tracer's biodistribution, metabolic stability, and ability to visualize the target in a living system.
Protocol 5.1: Rodent Biodistribution Study
Causality: This study reveals where the tracer accumulates in the body and how quickly it clears. Ideal tracers show high uptake in target tissues and rapid clearance from non-target tissues like blood and muscle to provide good image contrast.
Procedure:
-
Animal Preparation: Use healthy rodents (e.g., mice or rats).
-
Tracer Administration: Inject a known amount of the 5-[18F]fluoroindole tracer intravenously (typically via the tail vein).
-
Time Points: At various time points post-injection (e.g., 5, 15, 30, 60, 120 min), euthanize a cohort of animals (n=3-5 per time point).
-
Tissue Dissection: Rapidly dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.
-
Data Analysis: Calculate the tracer uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 5.2: Small Animal PET/CT Imaging
Causality: Dynamic PET imaging provides real-time quantitative data on the tracer's kinetics in the target organ (e.g., the brain). A blocking study is the gold standard for demonstrating target-specific binding in vivo.
Procedure:
-
Animal Model: Use an appropriate animal model (e.g., a lipopolysaccharide (LPS)-treated mouse to induce neuroinflammation for a CB2 tracer).[12]
-
Baseline Scan: Anesthetize the animal and position it in the PET/CT scanner. Inject the radiotracer and acquire dynamic PET data for 60-90 minutes.
-
Blocking Study: In a separate session or animal, pre-treat with a high dose of a known, selective, non-radioactive ligand for the target receptor about 30 minutes before injecting the radiotracer.[12]
-
Image Reconstruction & Analysis: Reconstruct the PET data. Draw regions of interest (ROIs) over the target area (e.g., spleen, specific brain regions) and a reference region (e.g., cerebellum).
-
Interpretation: A significant reduction in tracer uptake in the target region after pre-treatment with the blocking agent confirms specific binding. For example, studies with a fluorinated 5-azaindole showed specific binding in the CB2-rich spleen, which was reduced after pretreatment with a CB2-specific blocker.[11][13]
Section 6: Troubleshooting
Caption: Troubleshooting guide for low radiolabeling yield.
References
-
Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Donnelly, P. S., et al. (2023). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience, 14(16), 2902–2921. [Link]
-
Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Semantic Scholar. [Link]
-
Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(8), 2249–2261. [Link]
-
Jan, M., et al. (2017). Preparation and evaluation of L- and D-5-[18F]fluorotryptophan as PET imaging probes for indoleamine and tryptophan 2,3-dioxygenases. Nuclear Medicine and Biology, 50, 15-24. [Link]
-
Brendel, M., et al. (2024). PET Imaging to Measure Neuroinflammation In Vivo. Methods in Molecular Biology, 2774, 213-239. [Link]
-
Israel, L. L., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(9), 1547-1558. [Link]
-
Donnelly, P. S., et al. (2023). Synthesis and preclinical evaluation of fluorinated 5-azaindoles as CB2 PET radioligands. ACS Chemical Neuroscience, 14(16), 2902-2921. [Link]
-
Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(8), 2249–2261. [Link]
-
Qiao, Z., et al. (2020). Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO). Nuclear Medicine and Biology, 84-85, 1-10. [Link]
-
Lee, Y., & Pae, A. N. (2022). The development status of PET radiotracers for evaluating neuroinflammation. Biomolecules & Therapeutics, 30(2), 130–143. [Link]
-
Lemoine, L., et al. (2006). Radiosynthesis of [18F]Lu29-024: A Potential PET Ligand for Brain Imaging of the Serotonergic 5-HT2 Receptor. Journal of Labelled Compounds and Radiopharmaceuticals, 49(12), 1059-1068. [Link]
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Gao, M., et al. (2021). Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors. Frontiers in Chemistry, 9. [Link]
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Application Notes & Protocols for Employing 5-Fluoroindole Compounds in Antiviral Drug Discovery
Introduction: The Strategic Advantage of the 5-Fluoroindole Scaffold
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous biologically active compounds and approved drugs.[1][2][3][4] Its structural resemblance to tryptophan allows it to mimic peptide structures and bind effectively to a diverse range of biological receptors and enzymes.[3] Within the vast chemical space of indole derivatives, the strategic incorporation of a fluorine atom at the 5-position has proven to be a particularly powerful tactic in modern drug design.[1]
This modification is not trivial; it significantly enhances a molecule's pharmacological profile by modulating key physicochemical properties. Fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve lipophilicity to enhance membrane permeability, and alter electronic properties to strengthen binding affinity with target proteins.[1] Consequently, 5-fluoroindole derivatives have emerged as a highly promising class of compounds with a broad spectrum of therapeutic potential, demonstrating significant activity as antiviral, anticancer, and enzyme inhibitory agents.[1][5][6][7]
This guide provides an in-depth technical overview and a set of validated protocols for the synthesis, in vitro evaluation, and preliminary mechanism-of-action studies of 5-fluoroindole compounds as potential antiviral agents.
Part 1: Synthesis of 5-Fluoroindole Derivatives
A robust and reproducible synthetic pathway is the foundation of any drug discovery campaign. The synthesis of the 5-fluoroindole core can be achieved through several established routes, including the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses.[8] The choice of method depends on the desired substitution pattern and the availability of starting materials.[1] Below is a common protocol for derivatization starting from a commercially available 5-fluoro-2-oxindole.
Protocol 1: Synthesis of (Z)-3-benzylidene-5-fluoroindolin-2-one Derivatives
This protocol describes a Claisen-Schmidt condensation reaction, a reliable method for forming a carbon-carbon double bond, to synthesize a library of 5-fluoroindole derivatives for screening.
Rationale: This one-step reaction is efficient and allows for the rapid generation of diverse derivatives by simply varying the substituted aromatic aldehyde, making it ideal for structure-activity relationship (SAR) studies.
Materials:
-
5-fluoro-2-oxindole
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1 equivalent) and a selected substituted aromatic aldehyde (1.2 mmol, 1.2 equivalents) in 10 mL of ethanol, add a solution of potassium hydroxide (2.0 mmol, 2.0 equivalents) in 5 mL of ethanol dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The disappearance of the starting material (5-fluoro-2-oxindole) indicates completion.
-
Once complete, pour the reaction mixture into 50 mL of ice-cold water and acidify to pH ~5-6 using 1N HCl.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
For further purification, dissolve the crude product in ethyl acetate (50 mL), wash with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Cell-Based Antiviral Assay (General Protocol)
This protocol outlines a general method for assessing the ability of a compound to inhibit virus-induced cytopathic effect (CPE) or viral protein expression.
Materials:
-
Host cell line appropriate for the virus (e.g., MDCK for influenza, Vero for HSV, MT-4 for HIV). [5][9]* Virus stock with a known titer.
-
96-well cell culture plates.
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO (stock solution) and serially diluted.
-
Positive control antiviral drug (e.g., Acyclovir for HSV, Oseltamivir for influenza).
-
Method for quantifying viral activity (e.g., crystal violet for CPE, immunoassay for viral antigen). [9] Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours (e.g., 3 x 10⁵ cells/mL). Incubate at 37°C, 5% CO₂. [9]2. Compound Addition: After 24 hours, remove the medium. Add 100 µL of medium containing two-fold serial dilutions of the test compounds to triplicate wells. Include wells for "cell control" (no virus, no compound) and "virus control" (virus, no compound).
-
Viral Infection: Add 100 µL of medium containing the virus at a predetermined Multiplicity of Infection (MOI) to all wells except the "cell control" wells. The MOI should be optimized to cause significant CPE or antigen expression within 48-72 hours.
-
Incubation: Incubate the plates for the required period (e.g., 48-72 hours) until the virus control wells show ~90% CPE.
-
Quantification: Assess the level of viral inhibition. For a CPE inhibition assay, this can be done by staining the remaining viable cells with a crystal violet solution. The absorbance is then read on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus and cell controls. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. [10][11]It is performed in parallel with the antiviral assay.
Materials:
-
The same 96-well plate setup as the antiviral assay (seeded cells, serially diluted compounds) but without the addition of virus . [10]* MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a 1:1 mixture of isopropanol and 1N HCl). [10] Procedure:
-
Prepare Plate: Prepare a 96-well plate with cells and compound dilutions exactly as described in Protocol 2, steps 1 and 2. This is your cytotoxicity plate.
-
Incubate: Incubate the plate for the same duration as the antiviral assay plate (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
Add MTT Reagent: After incubation, carefully add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals. [10]4. Solubilize Crystals: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization buffer to each well and mix thoroughly on a plate shaker to dissolve the crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Part 3: Data Interpretation & Lead Prioritization
The data generated from the antiviral and cytotoxicity assays must be integrated to make informed decisions. The Selectivity Index (SI = CC₅₀ / IC₅₀) is the primary metric. A higher SI value indicates a wider therapeutic window, meaning the compound is effective against the virus at concentrations far below those at which it harms host cells. [12] Table 1: Sample Screening Data for Hypothetical 5-Fluoroindole Derivatives against Influenza A/H1N1
| Compound ID | 5-Fluoroindole Scaffold Modification | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| F-IND-01 | R = Phenyl | 5.2 | >100 | >19.2 |
| F-IND-02 | R = 4-Chlorophenyl | 1.8 | 85.4 | 47.4 |
| F-IND-03 | R = 4-Methoxyphenyl | 3.5 | >100 | >28.6 |
| F-IND-04 | R = 2-Pyridyl | 0.9 | 62.1 | 69.0 |
| Control | Oseltamivir | 0.5 | >100 | >200 |
Interpretation: In this hypothetical dataset, compound F-IND-04 would be prioritized for further studies. It exhibits the lowest IC₅₀ (highest potency) and the highest Selectivity Index among the novel compounds, indicating a promising safety and efficacy profile.
Part 4: Investigating the Mechanism of Action
Understanding how a compound works is crucial for lead optimization. 5-fluoroindole derivatives can interfere with various stages of the viral life cycle. [6][9]For instance, different indole-based compounds have been shown to inhibit:
-
Viral Entry: By interfering with the viral glycoproteins that mediate fusion with the host cell membrane, as seen with Arbidol and its derivatives against influenza. [2][13]* Viral Replication: By targeting essential viral enzymes. This is a common mechanism, with compounds inhibiting RNA-dependent RNA polymerase (RdRp) in viruses like HCV and influenza, or reverse transcriptase and integrase in HIV. [2][14][15][16]* Protein Processing: By inhibiting viral proteases responsible for cleaving the viral polyprotein into functional units, a key strategy against HIV and HCV. [4][17] A specific example is the inhibition of the influenza PB2 protein's cap-binding region, which is essential for the virus to hijack the host's cellular machinery for transcription. 5,7-difluoroindole derivatives have been identified as potent inhibitors of this target. [7]Similarly, fluoro-olefin-based peptidomimetics containing indole moieties have shown picomolar activity against the HCV non-structural protein 5A (NS5A), which is vital for viral replication. [18][19][20]
Conclusion
5-Fluoroindole derivatives represent a versatile and highly promising class of compounds for antiviral drug discovery. The strategic introduction of fluorine enhances their drug-like properties, leading to potent activity against a range of viruses, including those of significant public health concern. The systematic application of the synthesis and screening protocols detailed in this guide enables the efficient identification and prioritization of lead candidates. By integrating robust in vitro efficacy and cytotoxicity data with mechanistic studies, researchers can effectively advance 5-fluoroindole-based compounds through the drug discovery pipeline, paving the way for the development of next-generation antiviral therapeutics.
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Application Note & Protocols: Synthesis of 5-Fluoro-2-Oxindole Derivatives from 5-Fluoroindole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-fluoro-2-oxindole derivatives, a critical scaffold in modern medicinal chemistry. Recognizing the importance of this fluorinated heterocycle in the development of therapeutic agents, particularly kinase inhibitors and anticancer drugs, this document focuses on the pivotal transformation of 5-fluoroindole into the 5-fluoro-2-oxindole core.[1][2] We will explore multiple synthetic strategies, delving into the mechanistic rationale behind each approach to empower researchers with a deep understanding of the chemistry involved. This guide furnishes field-proven, step-by-step protocols, troubleshooting advice, and data presentation to facilitate the successful synthesis and derivatization of this high-value compound class for professionals in pharmaceutical research and drug development.
Introduction: The Strategic Importance of the 5-Fluoro-2-Oxindole Scaffold
The 2-oxindole core is a privileged structure in drug discovery, forming the backbone of numerous approved pharmaceuticals and clinical candidates. The strategic introduction of a fluorine atom at the 5-position significantly enhances the pharmacological profile of these molecules. Fluorine can improve metabolic stability, increase binding affinity, and modulate physicochemical properties such as lipophilicity and pKa, making the 5-fluoro-2-oxindole scaffold a highly sought-after building block.[1][3]
Derivatives of this core are instrumental in the development of targeted therapies, including multi-targeted receptor tyrosine kinase inhibitors like Sunitinib, which is used to treat renal cell carcinoma and other cancers.[4] The versatility of the 3-position of the oxindole ring allows for extensive derivatization, enabling the fine-tuning of biological activity against a host of targets such as α-glucosidase, Aurora kinases, and cyclooxygenases.[3][4][5][6]
This guide addresses the fundamental challenge of efficiently converting readily available 5-fluoroindole into the 5-fluoro-2-oxindole platform, from which a diverse library of derivatives can be accessed.
Core Synthetic Strategy: From Indole to Oxindole
The primary transformation involves the regioselective oxidation of the C2 position of the 5-fluoroindole ring. Direct oxidation is an elegant and atom-economical approach, though other multi-step methods provide alternative pathways.
Mechanism: Direct Regioselective Oxidation
A facile and effective method for the direct oxidation of indoles to 2-oxindoles employs sulfuric acid adsorbed onto silica gel.[7] This heterogeneous system promotes a practical and site-selective oxidation.
The proposed mechanism proceeds as follows:
-
Protonation at C3: The indole nitrogen's lone pair participates in the aromatic system. The C3 position is the most nucleophilic and is readily protonated by the strong acid, disrupting the pyrrole aromaticity.[8]
-
Formation of Indoleninium Ion: This protonation generates a reactive indoleninium intermediate.
-
Nucleophilic Attack at C2: Water or another nucleophile present in the reaction medium attacks the now electrophilic C2 position.
-
Oxidation & Tautomerization: Subsequent oxidation and tautomerization steps lead to the formation of the final 2-oxindole product. The precise nature of the oxidant can be ambient oxygen, facilitated by the reaction conditions.
Caption: Proposed mechanism for the acid-catalyzed oxidation of 5-fluoroindole.
Alternative Strategy: Halogenation-Hydrolysis Sequence
An alternative, albeit longer, route involves a two-step process that offers excellent control.
-
N-Protection: To prevent undesired reactions at the indole nitrogen, a protecting group (e.g., Boc, Ac) is often installed.[9] This step also modulates the reactivity of the indole ring.
-
Electrophilic Halogenation: The N-protected 5-fluoroindole is treated with an electrophilic halogen source, such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). Halogenation occurs selectively at the electron-rich C2 or C3 position. Judicious choice of reaction conditions can favor C2 halogenation.
-
Hydrolysis: The resulting 2-halo-5-fluoroindole intermediate is then subjected to hydrolysis, often under acidic or basic conditions, which displaces the halogen and forms the oxindole carbonyl. This step typically removes the N-protecting group simultaneously.
Caption: Workflow for the indirect synthesis via a halogenation-hydrolysis route.
Derivatization: Building Complexity from the Core
Once the 5-fluoro-2-oxindole core is synthesized, the most common and versatile method for creating derivatives is the Knoevenagel condensation at the C3 position. The methylene group at C3 is activated by the adjacent carbonyl and aromatic ring, making it sufficiently acidic to be deprotonated by a base. The resulting enolate acts as a nucleophile, attacking a wide range of aldehydes to generate 3-substituted derivatives.[3][6]
| Starting Aldehyde | Resulting C3-Substituent | Therapeutic Area of Interest |
| Benzaldehyde | Benzylidene | α-Glucosidase Inhibition[3][5] |
| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | α-Glucosidase Inhibition[6] |
| Pyrrole-2-carboxaldehyde | (Pyrrol-2-yl)methylene | Kinase Inhibition (Sunitinib analogue)[2] |
| 4-(Diethylamino)salicylaldehyde | 2-Hydroxy-4-(diethylamino)benzylidene | Antitumor Agents[2] |
Table 1: Examples of 5-fluoro-2-oxindole derivatives synthesized via Knoevenagel condensation and their associated biological targets.
Experimental Protocols
Disclaimer: All laboratory work should be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).
Protocol 1: Direct Oxidation of 5-Fluoroindole to 5-Fluoro-2-oxindole
This protocol is adapted from the general methodology for indole oxidation.[7]
Materials:
-
5-Fluoroindole (CAS 399-52-0)[10]
-
Sulfuric acid (98%)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Catalyst: In a fume hood, slowly add 5 mL of concentrated H₂SO₄ to a stirring slurry of 50 g of silica gel in 150 mL of anhydrous DCM. Stir for 30 minutes. Remove the solvent under reduced pressure to obtain a free-flowing white powder.
-
Reaction Setup: To a solution of 5-fluoroindole (1.0 g, 7.4 mmol) in 50 mL of DCM, add the prepared H₂SO₄-silica gel catalyst (10 g).
-
Reaction Execution: Stir the mixture vigorously at room temperature, open to the atmosphere (or under an air-filled balloon). Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the silica gel catalyst. Wash the celite pad with additional DCM (3 x 20 mL).
-
Purification: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to yield 5-fluoro-2-oxindole as a solid.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected melting point is 143-147 °C.[4]
Protocol 2: Synthesis of (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one
This protocol is a representative Knoevenagel condensation.[3][6]
Materials:
-
5-Fluoro-2-oxindole (CAS 56341-41-4)[11]
-
4-Chlorobenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-oxindole (151 mg, 1.0 mmol) and 4-chlorobenzaldehyde (211 mg, 1.5 mmol) in 10 mL of ethanol.
-
Base Addition: Add potassium hydroxide (336 mg, 6.0 mmol) to the solution. A color change and/or precipitation of the product may be observed.
-
Reaction Execution: Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Pour the reaction mixture into 50 mL of ice-cold water. Acidify the mixture to pH ~5-6 with 1M HCl. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying and Validation: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol. Characterize the final compound by ¹H NMR, Mass Spectrometry, and melting point analysis to confirm structure and purity.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Protocol 1: Low Yield | Incomplete reaction. | Ensure catalyst is active and reaction is stirred vigorously to maximize surface contact. Allow for longer reaction times. |
| Over-oxidation or side products. | Monitor the reaction closely by TLC. Do not let the reaction run for an excessive amount of time after completion. | |
| Protocol 1: Difficult Purification | Formation of polar byproducts. | A thorough wash with sodium bicarbonate is crucial. Consider a plug of silica filtration before column chromatography. |
| Protocol 2: No Reaction | Ineffective deprotonation of C3. | Ensure the base (KOH) is of good quality and not hydrated. The use of a stronger base or different solvent system (e.g., piperidine in ethanol) can be explored. |
| Protocol 2: Formation of Both E/Z Isomers | Thermodynamic vs. kinetic control. | The Z-isomer is typically the thermodynamically favored product. Reaction conditions (temperature, time) can be adjusted. Isomers can often be separated by careful column chromatography. |
Conclusion
The transformation of 5-fluoroindole to the 5-fluoro-2-oxindole core is a gateway to a rich field of medicinal chemistry. This guide has detailed two robust strategies for this key conversion: a direct, atom-economical oxidation and a controlled halogenation-hydrolysis sequence. Furthermore, we have provided a validated protocol for the subsequent derivatization via Knoevenagel condensation, enabling the synthesis of diverse libraries for drug discovery programs. By understanding the mechanisms and mastering these protocols, researchers are well-equipped to explore the vast therapeutic potential of 5-fluoro-2-oxindole derivatives.[2][5]
References
-
Yang, L. et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PubMed Central. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Fluoro-2-oxindole. Available at: [Link]
-
Marynchenko, I. et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available at: [Link]
- Worthington, S. et al. (n.d.). Detection of 5-Fluoro-2-Oxindole and Products by HPLC after Reaction with Human Liver Enzymes. Poster presented at a scientific conference.
- Google Patents. (2003). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
Diva-Portal.org. (2023). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
-
ResearchGate. (2002). 5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Available at: [Link]
-
Reddit. (2021). 5-fluoroindole reactivity. Available at: [Link]
-
Argade, N. P. et al. (2015). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-Fluoro-2-oxindole (97%). Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]
- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ossila.com [ossila.com]
- 11. 5-Fluoro-2-oxindole (97%) - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Acetyl-1H-indol-3-yl acetates
Welcome to the technical support center for the synthesis of 1-acetyl-1H-indol-3-yl acetates. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. Here, you will find practical, in-depth answers to common challenges, troubleshooting strategies, and optimized protocols to enhance the yield, purity, and efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis, and why is it challenging to work with?
The most prevalent starting material is Indole-3-carbinol (I3C). The primary challenge with I3C is its instability, particularly under acidic conditions. In the presence of acid, I3C can readily undergo self-condensation or oligomerization to form products like 3,3'-diindolylmethane (DIM) and various trimers and tetramers.[1][2] This instability necessitates careful control of reaction conditions to prevent the formation of unwanted byproducts.
Q2: What are the standard reagents for converting Indole-3-carbinol to 1-acetyl-1H-indol-3-yl acetate?
The conversion requires two distinct acetylation steps: O-acetylation of the hydroxyl group at the 3-position and N-acetylation of the indole nitrogen. Acetic anhydride is the most common acetylating agent for both steps. A base, such as sodium acetate or pyridine, is typically used to facilitate the reaction and neutralize the acetic acid byproduct.[3][4]
Q3: Is it possible to perform both N- and O-acetylation in a single step?
Yes, a one-pot synthesis is a common approach. Heating Indole-3-carbinol with acetic anhydride and a suitable base, such as sodium acetate, can achieve both acetylations concurrently.[3][5] However, controlling the reaction to achieve high yields of the di-acetylated product without side reactions can be challenging.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. You can track the consumption of the starting material (Indole-3-carbinol) and the appearance of the desired product. A typical solvent system for TLC would be a mixture of petroleum ether and ethyl acetate. The product, being more nonpolar than the starting material, will have a higher Rf value.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation & Solution |
| Degradation of Starting Material | Indole-3-carbinol is highly susceptible to acid-catalyzed degradation, leading to a complex mixture of oligomeric products.[1][6] Solution: Ensure the reaction is conducted under neutral or basic conditions. If any acidic reagents are used, they should be added slowly at low temperatures. The use of a base like sodium acetate is crucial to neutralize any in-situ generated acid.[3] |
| Inactive Acetylating Agent | Acetic anhydride is hygroscopic and can hydrolyze to acetic acid over time, reducing its reactivity. Solution: Use a fresh bottle of acetic anhydride or distill it before use. Always handle it in a dry environment and ensure your glassware is thoroughly dried. |
| Insufficient Reaction Time or Temperature | The di-acetylation may be slow, especially if milder conditions are used to prevent degradation. Solution: Monitor the reaction closely by TLC. If the reaction stalls, consider gradually increasing the temperature or extending the reaction time. A reflux in acetic anhydride is often employed to drive the reaction to completion.[3] |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Explanation & Solution |
| Competitive N- vs. O-Acetylation | The indole nitrogen and the hydroxyl group are both nucleophilic and will compete for the acetylating agent.[7] This can lead to a mixture of mono-N-acetylated, mono-O-acetylated, and the desired di-acetylated products. Solution: Driving the reaction to completion with excess acetic anhydride and sufficient heat will favor the formation of the thermodynamically stable di-acetylated product.[4] Stepwise acetylation, though more laborious, can offer better control. |
| Formation of 3,3'-Diindolylmethane (DIM) | As mentioned, any trace of acid can catalyze the condensation of two molecules of Indole-3-carbinol.[8] Solution: Maintain strictly anhydrous and non-acidic conditions. The use of a solid base like anhydrous sodium acetate is recommended.[3] |
| Friedel-Crafts C-Acetylation | While less common under these conditions, strong Lewis acids can promote acetylation at other positions on the indole ring.[9] Solution: Avoid the use of Lewis acids unless you are specifically aiming for C-acylation. The standard procedure with acetic anhydride and a mild base is generally selective for N- and O-acetylation. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Explanation & Solution |
| Presence of Oligomeric Byproducts | The oligomeric byproducts can be tar-like and difficult to separate from the desired product. Solution: Prevention is key. By minimizing acid exposure, you reduce the formation of these impurities. If they do form, column chromatography on silica gel is the most effective purification method. A gradient elution from a nonpolar solvent system (e.g., hexane/ethyl acetate) is recommended. |
| Co-elution with Mono-acetylated Intermediates | The mono-acetylated products may have similar polarities to the di-acetylated product, making separation by chromatography challenging. Solution: Optimize your chromatography conditions. Using a less polar solvent system and a longer column can improve separation. Alternatively, you can try to push the reaction to completion to consume all mono-acetylated intermediates. |
Visualizing the Synthesis and Troubleshooting Workflow
General Reaction Scheme
The overall transformation from Indole-3-carbinol to 1-acetyl-1H-indol-3-yl acetate is depicted below.
Caption: Synthesis of 1-acetyl-1H-indol-3-yl acetate.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and resolve common issues in your synthesis.
Caption: A troubleshooting workflow for the synthesis.
Optimized Experimental Protocol
This protocol is based on a procedure that has been shown to produce moderate to good yields.[3]
Materials:
-
Indole-3-carbinol
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Deionized Water (ice-cold)
-
Ethanol (for recrystallization, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Indole-3-carbinol, anhydrous sodium acetate, and acetic anhydride. A typical molar ratio would be 1 equivalent of Indole-3-carbinol to 4 equivalents of sodium acetate and a suitable volume of acetic anhydride to act as both reagent and solvent.
-
Heating: Heat the mixture to reflux. The reaction progress should be monitored by TLC.
-
Reaction Completion: Once the starting material is consumed (as indicated by TLC), allow the mixture to cool slightly.
-
Precipitation: While still warm, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven to a constant weight.
-
Purification (if necessary): If the product is not sufficiently pure, it can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
References
-
Rodríguez-Domínguez, J. C., et al. (2007). An Improved Synthesis of 1-acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44(1), 273–275. [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]
- Cohen, J. D., & Bialek, K. (1984). The B-Indolyl-3-acetyl-amino Acids.
-
Stress, C. B., et al. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. Cancer Research, 64(15), 5476-5484. [Link]
-
Grose, K. R., & Bjeldanes, L. F. (1992). Oligomerization of indole-3-carbinol in aqueous acid. Chemical Research in Toxicology, 5(2), 188-193. [Link]
-
Staub, R. E., et al. (2006). Role of Instability in the Action of Indole-3-carbinol (I3C). Semantic Scholar. [Link]
-
Perchellet, J. P., et al. (1999). Indole-3-carbinol as a scavenger of free radicals. Anticancer Research, 19(5B), 3823-3829. [Link]
- Baldi, A., et al. (1984). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Physiologia Plantarum, 60(4), 483-486.
- Rodríguez-Domínguez, J. C., et al. (2007). An improved synthesis of 1‐acetyl‐1H‐indol‐3‐yl acetates. Journal of Heterocyclic Chemistry, 44(1), 273-275.
- El-Gendy, M. A., et al. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1475-1496.
- Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-95.
-
An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. (2007). ResearchGate. [Link]
- Huang, G., et al. (2010).
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
-
Studies on Acetylation of Indoles. (n.d.). ResearchGate. [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2021). PMC. [Link]
-
Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. (2020). MDPI. [Link]
- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94.
-
Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes Supporting Information. (n.d.). AWS. [Link]
-
Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. (2017). Chemical Communications (RSC Publishing). [Link]
-
Difference Between O Acylation and N Acylation. (2020). Pediaa.Com. [Link]
-
Indole-3-Carbinol. (n.d.). Linus Pauling Institute | Oregon State University. [Link]
-
3,3′-diindolylmethane, but not indole-3-carbinol, inhibits histone deacetylase activity in prostate cancer cells. (2012). PMC - NIH. [Link]
-
Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells. (2022). MDPI. [Link]
-
Salicylic Acid Regulates Indole-3-Carbinol Biosynthesis Under Blue Light in Broccoli Sprouts (Brassica oleracea L.). (2022). Frontiers. [Link]
-
Diindolylmethane, but not indole-3-carbinol, inhibits histone deacetylase activity in prostate cancer cells. (2012). Linus Pauling Institute. [Link]
Sources
- 1. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. differencebetween.com [differencebetween.com]
- 8. Indole-3-carbinol as a scavenger of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of 5-Fluoroindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for addressing the common and often complex solubility issues encountered with 5-fluoroindole derivatives in aqueous buffers. The unique physicochemical properties of the fluorinated indole scaffold, while beneficial for biological activity, frequently present significant hurdles in formulation and experimental design.[1][2] This resource provides a structured approach to diagnosing and overcoming these challenges, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when working with these compounds.
Q1: Why are my 5-fluoroindole derivatives so poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of 5-fluoroindole derivatives stems from their molecular structure. The indole ring system is inherently hydrophobic (lipophilic), and the addition of a fluorine atom often increases this lipophilicity.[3][4] While this property can be advantageous for membrane permeability and target binding, it simultaneously reduces the molecule's affinity for polar solvents like water.[4] Unless the derivative possesses ionizable functional groups that can be protonated or deprotonated, its solubility in neutral aqueous buffers will likely be low.[5]
Q2: I've just synthesized a new 5-fluoroindole derivative. What is the absolute first step I should take to assess its solubility?
A2: Before attempting any complex solubilization strategy, you must establish a baseline by determining the compound's intrinsic solubility in your primary aqueous buffer (e.g., PBS, pH 7.4). This is most reliably done using the Shake-Flask Method (see Protocol 1 below). This foundational experiment will tell you the equilibrium solubility and prevent you from working with supersaturated, unstable solutions. It is also critical to prepare a concentrated stock solution in a suitable organic solvent, typically dimethyl sulfoxide (DMSO), which serves as the starting point for all subsequent dilutions into aqueous media.[6]
Q3: My compound has a carboxylic acid (or an amine) group. How does pH affect its solubility?
A3: The solubility of ionizable compounds is strongly dependent on pH.[7]
-
For acidic compounds (e.g., containing a carboxylic acid): Solubility will increase significantly at pH values above the compound's pKa. In a more basic environment, the acidic group deprotonates to form a charged carboxylate, which is more polar and thus more soluble in water.[8]
-
For basic compounds (e.g., containing an amine group): Solubility will increase at pH values below the pKa. In a more acidic environment, the basic group protonates to form a charged ammonium salt, which is more water-soluble.[9] Exploiting this property is one of the most effective initial strategies for improving solubility.
Q4: My compound precipitated immediately when I diluted my DMSO stock into my cell culture medium. What went wrong?
A4: This is a classic issue known as "shock precipitation."[10] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium. The compound doesn't have time to disperse and is instantly forced out of the solution as it encounters an environment where it is poorly soluble. To avoid this, dilute the stock solution serially and ensure vigorous mixing at each step to allow for proper dispersion.[10] Additionally, warming the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes prevent precipitation.[10]
Q5: What are co-solvents, and how do they work?
A5: Co-solvents are organic solvents that are miscible with water and are used in small percentages to increase the solubility of hydrophobic compounds.[11] They work by reducing the overall polarity of the aqueous solvent system, making it a more favorable environment for the nonpolar solute.[6] Common co-solvents used in biological experiments include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). A systematic screening of different co-solvents and their concentrations is often necessary to find the optimal conditions (see Protocol 2).
Q6: I've heard about cyclodextrins. When should I consider using them?
A6: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[12] This structure allows them to encapsulate poorly soluble "guest" molecules, like 5-fluoroindole derivatives, forming an "inclusion complex."[13][14] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the compound.[15][16] You should consider using cyclodextrins when pH modification and co-solvents are insufficient or incompatible with your experimental system (e.g., causing cellular toxicity). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[12]
Troubleshooting Guides & Experimental Protocols
This section provides structured workflows for systematically addressing solubility problems.
Initial Assessment and Stock Preparation
The first step in any experiment is to prepare a stable, concentrated stock solution and determine the compound's baseline aqueous solubility.
Caption: Initial workflow for stock preparation and solubility assessment.
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol establishes the maximum stable concentration of your compound in a specific aqueous buffer.
Materials:
-
5-fluoroindole derivative
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Scintillation vials or microcentrifuge tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid 5-fluoroindole derivative to a vial containing a known volume of the aqueous buffer. The goal is to have undissolved solid remaining.
-
Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining suspended microcrystals.
-
Analyze the concentration of the dissolved compound in the supernatant using your validated analytical method. This value represents the equilibrium solubility.[6]
Systematic Solubility Enhancement Strategies
If the equilibrium solubility is too low for your experimental needs, proceed with the following systematic approach.
Caption: A decision tree for selecting a solubility enhancement strategy.
Protocol 2: Systematic Co-solvent Screening
This protocol helps identify an effective co-solvent and its optimal concentration.
Materials:
-
Concentrated DMSO stock of your compound.
-
Aqueous buffer of choice.
-
Panel of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, NMP).
-
96-well plate or microcentrifuge tubes.
-
Plate reader or visual inspection method.
Procedure:
-
Prepare a series of aqueous buffer solutions containing varying concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
In a 96-well plate, add a small, fixed volume of your DMSO stock solution to each well.
-
Add the corresponding co-solvent/buffer mixtures to each well to reach the final desired compound concentration.
-
Mix thoroughly and incubate under desired experimental conditions (e.g., 37°C for 1 hour).
-
Assess for precipitation either visually (turbidity) or by measuring light scatter with a plate reader.
-
Identify the co-solvent and minimum concentration that maintains the compound in solution.
Table 1: Common Co-solvents and Starting Concentrations
| Co-solvent | Typical Starting Conc. (v/v) | Notes |
| Ethanol | 1 - 10% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 1 - 20% | Generally well-tolerated in many cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 20% | A common choice for in vivo and in vitro studies. |
| N-Methyl-2-pyrrolidone (NMP) | 0.5 - 5% | More potent solubilizer; assess for cellular toxicity. |
Protocol 3: pH-Dependent Solubility Profiling
This protocol is essential for compounds with ionizable functional groups.
Materials:
-
5-fluoroindole derivative.
-
A series of buffers covering a wide pH range (e.g., pH 3 to pH 9).
-
Equipment from Protocol 1.
Procedure:
-
Set up a series of vials, each containing a different pH buffer.
-
Follow the Shake-Flask Method (Protocol 1) for each pH condition simultaneously.
-
After the incubation and centrifugation steps, measure the compound concentration in the supernatant for each pH point.
-
Plot the measured solubility as a function of pH.
-
The resulting graph will clearly show the pH range where your compound's solubility is maximized. This information is critical for designing stock solutions and assay buffers.[8]
Advanced Strategy: Cyclodextrin-Mediated Solubilization
When other methods fail, cyclodextrins offer a powerful alternative.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Brief Protocol:
-
Prepare a concentrated aqueous solution of a cyclodextrin, such as HP-β-CD (e.g., 10-40% w/v).
-
Add the 5-fluoroindole derivative (either as a solid or from a minimal amount of organic stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This solution can then be sterile-filtered and diluted into your final assay buffer. The formation of the inclusion complex significantly enhances aqueous solubility.[12][13]
Summary Troubleshooting Table
| Issue Encountered | Primary Suspected Cause(s) | Recommended First Steps |
| Precipitation upon dilution in buffer | Shock precipitation; exceeding equilibrium solubility. | Perform serial dilutions with vigorous mixing; pre-warm the buffer.[10] |
| Precipitation over time or with temperature change | Supersaturated solution; temperature-dependent solubility. | Determine equilibrium solubility (Protocol 1); check solubility at different temperatures. |
| Inconsistent biological assay results | Poor compound bioavailability due to low solubility. | Systematically apply enhancement strategies: pH optimization (Protocol 3), followed by co-solvent screening (Protocol 2). |
| Compound insoluble in all common solvents | Highly crystalline or lipophilic nature. | Try more potent solvents (e.g., NMP, DMA); consider advanced methods like cyclodextrins or formulation as a solid dispersion.[17][18] |
References
-
Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Pharma Flow. (2024). Enhancing solubility and stability of poorly soluble drugs. Available at: [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Available at: [Link]
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Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
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Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. Available at: [Link]
-
PubMed. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Available at: [Link]
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ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]
-
PMC - PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]
-
Journal of Materials Chemistry B. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Available at: [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]
-
ResearchGate. (n.d.). Structure of 5-fluoroindole derivatives 145–150. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
-
ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available at: [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available at: [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available at: [Link]
-
PubChem. (n.d.). 5-Fluoroindole. Available at: [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]
-
PMC - NIH. (n.d.). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 18. researchgate.net [researchgate.net]
Frequently Asked Questions (FAQs): Navigating the Stability of 5-Fluoroindole Acetate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 5-fluoroindole acetate. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying chemical principles to navigate the challenges you may encounter in your work. The indole nucleus, while a privileged scaffold in medicinal chemistry, is notoriously sensitive to reaction conditions, and understanding its behavior is paramount to successful experimentation.[1]
This section addresses the most common questions and concerns regarding the handling and reaction of 5-fluoroindole acetate under various pH conditions.
Q1: What is the expected stability of 5-fluoroindole acetate under acidic conditions?
The indole ring system is generally unstable under acidic conditions.[1] The high electron density of the pyrrole ring makes it susceptible to protonation, which can lead to dimerization, polymerization, or other unwanted side reactions. While the acetate group itself is relatively stable to acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis, the primary concern in acidic media is the degradation of the indole core. The specific outcome will depend on the strength of the acid, temperature, and reaction time.
Q2: I'm observing a complex mixture of byproducts when running my reaction in strong acid. What is happening?
You are likely observing acid-catalyzed degradation of the indole ring. The initial protonation of the indole at the C3 position creates a reactive indoleninium ion. This intermediate can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to the formation of dimers, trimers, and higher-order polymers. This is a common issue in indole chemistry, especially when strong acids are used without N-protection.[1]
Caption: Base-catalyzed hydrolysis (saponification) of 5-fluoroindole acetate.
Q4: My reaction requires basic conditions, but I want to keep the acetate group intact. What are my options?
This is a challenging scenario due to the lability of the ester. Your options are:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA).
-
Control Temperature: Run the reaction at the lowest possible temperature to slow the rate of hydrolysis.
-
Limit Water: Use anhydrous solvents and reagents to the extent possible, as water is required for hydrolysis.
-
Protecting Groups: If the reaction chemistry allows, consider a different protecting group for the indole hydroxyl that is more stable to your specific basic conditions.
Q5: How can I design a study to systematically test the stability of 5-fluoroindole acetate?
You should conduct a forced degradation study . This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions to accelerate degradation. [2]The goal is to generate a modest amount of degradation (typically 5-20%) to identify potential degradation products and establish stability-indicating analytical methods. [3][4] Key Stress Conditions for 5-Fluoroindole Acetate:
-
Acidic Hydrolysis: Use dilute HCl or H₂SO₄ at various temperatures (e.g., room temperature, 50°C).
-
Basic Hydrolysis: Use dilute NaOH or KOH at various temperatures. Expect rapid degradation.
-
Oxidative: Use hydrogen peroxide (H₂O₂) solution.
-
Thermal: Heat the solid compound in a controlled oven.
-
Photolytic: Expose the compound to UV light, as specified in ICH guidelines. [5]
Sources
"common byproducts in the synthesis of 5-Fluoro-1H-indol-3-YL acetate"
Welcome to the technical support center for the synthesis of 5-Fluoro-1H-indol-3-YL acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important fluorinated indole derivative. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, drawing upon established synthetic methodologies and field-proven insights.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-stage process. The first stage involves the construction of the 5-fluoroindole core, most commonly via the Fischer indole synthesis. The second stage is the regioselective acetylation of the 5-fluoroindole at the C3 position. Each stage presents unique challenges and potential for byproduct formation, which this guide will address in detail.
Caption: General synthetic route to this compound.
II. Troubleshooting the Synthesis of the 5-Fluoroindole Core
The Fischer indole synthesis is a robust method for creating the indole scaffold, but it is not without its complexities, particularly when using substituted starting materials.[1]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of 5-fluoroindole is giving a low yield. What are the likely causes?
A1: Low yields in the Fischer indole synthesis of 5-fluoroindole can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the high purity of your 4-fluorophenylhydrazine and the carbonyl compound (e.g., pyruvic acid or an appropriate ketone/aldehyde). Impurities can lead to a host of side reactions.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), and Lewis acids such as zinc chloride (ZnCl₂).[2][3] The optimal catalyst and its concentration often need to be determined empirically for your specific substrate.
-
Reaction Temperature and Duration: While elevated temperatures are typically required, excessive heat or prolonged reaction times can lead to the decomposition of your starting materials, intermediates, or the final product.[1] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to identify the optimal reaction time.
-
Formation of Regioisomeric Byproducts: If you are using an unsymmetrical ketone, the formation of two different indole regioisomers is possible. The regioselectivity of the cyclization step is influenced by both the electronic effects of the substituent on the phenylhydrazine and the steric bulk of the ketone.[2]
Q2: I am observing an unexpected isomer in the synthesis of 5-fluoroindole. What could it be?
A2: When using 4-fluorophenylhydrazine, the primary expected product is 5-fluoroindole. However, depending on the reaction conditions and the carbonyl partner, the formation of a regioisomer, 7-fluoroindole, is a possibility, although generally less favored due to the directing effect of the fluorine atom. More complex "abnormal" Fischer indole synthesis products can also arise from cyclization at a substituted position, though this is less common with a simple fluoro-substituent.
Caption: Potential products in the Fischer indole synthesis of 5-fluoroindole.
Q3: My reaction seems to have failed, and I've isolated aniline and other unidentifiable products. What happened?
A3: The N-N bond in the phenylhydrazone intermediate is susceptible to cleavage under acidic conditions, especially with certain substituents. This can lead to the formation of byproducts such as aniline derivatives. Electron-donating groups can exacerbate this issue. While fluorine is an electron-withdrawing group, harsh reaction conditions can still promote this side reaction.
III. Troubleshooting the C3-Acetylation of 5-Fluoroindole
The acetylation of the 5-fluoroindole core is the final step to obtaining this compound. However, the indole nucleus has two primary nucleophilic centers: the N1 nitrogen and the C3 carbon, leading to potential regioselectivity issues.
Frequently Asked Questions (FAQs)
Q4: I am getting a mixture of products upon acetylation of 5-fluoroindole. What are the likely byproducts?
A4: The acetylation of indoles can lead to three main products: the desired C3-acetylated indole, the N1-acetylated indole, and the 1,3-diacetylated indole.[4][5] The ratio of these products is highly dependent on the reaction conditions.
-
1-Acetyl-5-fluoroindole: This byproduct arises from the acetylation of the indole nitrogen.
-
1,3-Diacetyl-5-fluoroindole: This byproduct results from the acetylation of both the nitrogen and the C3 position. It's important to note that 3-acetylindole can be a precursor to 1,3-diacetylindole.[2]
Caption: Common byproducts in the acetylation of 5-fluoroindole.
Q5: How can I selectively obtain the desired 3-acetylated product?
A5: Achieving high selectivity for C3-acetylation over N-acetylation is a common challenge. Here are some strategies:
-
Use of a Grignard Reagent: Reacting the 5-fluoroindole with a Grignard reagent, such as ethylmagnesium bromide, forms the indolylmagnesium halide. Subsequent reaction with acetyl chloride typically favors C3-acetylation. However, this method can still produce a mixture of 3-acetyl and 1,3-diacetyl derivatives, making separation necessary.[4]
-
Friedel-Crafts Acylation: Under Friedel-Crafts conditions, often using a Lewis acid catalyst, acylation tends to occur at the electron-rich C3 position. Protecting the indole nitrogen with a suitable protecting group (e.g., tosyl or phenylsulfonyl) can enhance the selectivity for C3-acylation. The protecting group can then be removed in a subsequent step.
-
Reaction with Acetic Anhydride and a Catalyst: The choice of catalyst and solvent can significantly influence the outcome. For instance, using acetic anhydride in the presence of a Lewis acid like boron trifluoride etherate can promote C3-acylation.
Q6: I have a mixture of acetylated indoles. How can I separate them and confirm the identity of my desired product?
A6: Separation: Column chromatography is the most common method for separating the isomers.[1] The polarity difference between the N-acetyl and C3-acetyl isomers allows for their separation on silica gel. A solvent system of hexane and ethyl acetate is a good starting point for developing a separation method. The 1,3-diacetyl derivative is generally less polar than the mono-acetylated products.
Characterization: Spectroscopic methods are essential for distinguishing between the isomers.
| Technique | 1-Acetyl-5-fluoroindole (Byproduct) | 3-Acetyl-5-fluoroindole (Target) | 1,3-Diacetyl-5-fluoroindole (Byproduct) |
| ¹H NMR | The proton at C3 will appear as a doublet. The acetyl protons will be a singlet, typically around δ 2.6 ppm. | The proton at C2 will appear as a singlet. The acetyl protons will be a singlet, typically around δ 2.5 ppm. The NH proton will be a broad singlet at a lower field. | The absence of the NH proton signal. Two distinct singlets for the two acetyl groups. |
| ¹³C NMR | The carbonyl carbon of the acetyl group will appear around 168-170 ppm. | The carbonyl carbon of the acetyl group will appear at a lower field, typically >190 ppm. | Two distinct carbonyl signals. |
| IR | A strong C=O stretch around 1700-1730 cm⁻¹. Absence of a significant N-H stretch. | A strong C=O stretch around 1620-1640 cm⁻¹. A characteristic N-H stretching band around 3200-3400 cm⁻¹. | Two distinct C=O stretching bands. |
| Mass Spec | Molecular ion peak corresponding to the mono-acetylated product. | Molecular ion peak corresponding to the mono-acetylated product. | Molecular ion peak corresponding to the di-acetylated product. |
IV. Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of 5-Fluoroindole
This is a general guideline and may require optimization.
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the carbonyl compound (e.g., pyruvic acid, 1.05 eq) to the solution.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cyclization: Cool the reaction mixture and add the acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol).
-
Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the formation of the indole by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C3-Acetylation of 5-Fluoroindole
This is a general guideline and may require optimization.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place 5-fluoroindole (1.0 eq) and a dry, aprotic solvent (e.g., THF or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a Grignard reagent (e.g., ethylmagnesium bromide, 1.1 eq) and stir the mixture for 30-60 minutes at room temperature.
-
Cool the mixture again in an ice bath and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired 3-acetyl product from any N-acetyl or diacetyl byproducts.
V. Alternative Synthetic Route: Leimgruber-Batcho Indole Synthesis
For some applications, the Leimgruber-Batcho synthesis offers an alternative route to 5-fluoroindole, starting from 5-fluoro-2-nitrotoluene.[6][7]
Q7: What are the potential byproducts in the Leimgruber-Batcho synthesis of 5-fluoroindole?
A7: The Leimgruber-Batcho synthesis is generally a high-yielding reaction.[8] However, potential issues can arise from:
-
Incomplete Enamine Formation: The first step involves the formation of an enamine from 5-fluoro-2-nitrotoluene. Incomplete reaction can lead to the carryover of the starting material into the reduction step.
-
Over-reduction or Side Reactions During Reduction: The second step is a reductive cyclization. The choice of reducing agent (e.g., Raney nickel, Pd/C with hydrogen, or iron in acetic acid) is crucial.[6] Improper control of the reduction can lead to the formation of various side products, including partially reduced intermediates or polymeric materials.
-
Purity of 5-Fluoro-2-nitrotoluene: As with any synthesis, the purity of the starting material is paramount to avoiding a complex mixture of byproducts.
VI. References
-
Gadaginamath, G. S., & Donawade, D. S. (2005). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Journal of Chemical Sciences, 117(3), 257–262.
-
Eberlin, L. S., Ferreira, C. R., & Cooks, R. G. (2011). Fischer Indole Synthesis in the Gas Phase, the Solution Phase, and at the Electrospray Droplet Interface. Journal of the American Society for Mass Spectrometry, 22(8), 1345–1353.
-
Fischer indole synthesis - Wikipedia. (2023, December 2). In Wikipedia. [Link]
-
DeTuri, M. (2021). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.
-
Kent, A. (1950). The Fischer Indole Synthesis. Nature, 166(4229), 835–835.
-
BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem.
-
Wang, J., et al. (2020). ¹⁹F NMR results for the coupled reaction leading to the formation of... ResearchGate.
-
Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate.
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54486–54513.
-
Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021, October 6). GlycoPOD. [Link]
-
3-acetylindole - Sciencemadness Discussion Board. (2017, September 4). Retrieved January 20, 2026, from [Link]
-
Gribble, G. W. (2000). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate.
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691.
-
Kumar, S., & Singh, V. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1039-1045.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
How can I get acetylation with acetic anhydride and prydine? - ResearchGate. (2014, August 12). Retrieved January 20, 2026, from [Link]
-
Al-Obaidi, A. S. M. (2017). Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. In a... ResearchGate.
-
Process for producing 5-fluorooxyindole and for producing intermediate therefor. (2003). Google Patents.
-
Nilsson, I., & Berg, U. (1985). Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose. ResearchGate.
-
Kumar, D., & Singh, A. (2011). An efficient approach towards the synthesis of indoles, the heterocyclic core of many standard 5HTreceptors agonists and pharmaceuticals used in many applications, via a modified Leimgruber-Batcho indole synthesis is presented. TSI Journals.
-
Al-Obaidi, A. S. M. (2017). Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2:... ResearchGate.
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 20, 2026, from [Link]
-
Percival, F. W. (1986). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 80(1), 259–263.
-
Wang, J., et al. (2021). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. PMC.
-
Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195-221.
-
What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. (2023, July 7). Retrieved January 20, 2026, from [Link]
-
Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate.
-
BenchChem. (2025). Technical Guide: Synthesis of 5-Fluoroindole from 5-Fluoro-2-nitrotoluene. BenchChem.
-
Cirilli, R., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing.
-
Acylation using an anhydride - YouTube. (2020, September 30). Retrieved January 20, 2026, from [Link]
-
5-fluoroindole reactivity : r/OrganicChemistry - Reddit. (2023, August 5). Retrieved January 20, 2026, from [Link]
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Technical Support Center: Purification of 5-Fluoro-1H-indol-3-YL Acetate via Column Chromatography
Welcome to the technical support center for the purification of 5-Fluoro-1H-indol-3-YL acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful purification of this compound using column chromatography. My aim is to combine established scientific principles with field-tested insights to help you navigate the nuances of this specific separation.
Introduction: The Challenge of Purifying Indole Acetates
This compound, like many indole derivatives, presents a unique set of purification challenges. The indole nucleus can be susceptible to degradation, particularly on acidic stationary phases like silica gel. Furthermore, the acetate group adds a degree of polarity that must be carefully managed during chromatographic separation to achieve high purity and yield. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | 1. Inappropriate mobile phase polarity. 2. Co-elution of closely related impurities. 3. Column overloading. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test various ratios of non-polar (e.g., hexane, dichloromethane) and polar (e.g., ethyl acetate, acetone) solvents to achieve a retention factor (Rf) of 0.25-0.35 for the target compound. 2. If TLC shows poor separation, consider a different solvent system. For indole compounds, sometimes a switch from a hexane/ethyl acetate system to a dichloromethane/methanol system can provide different selectivity.[1] 3. Ensure the amount of crude material loaded is appropriate for the column size. A general rule is to use a silica gel to crude material ratio of at least 30:1 by weight. |
| Product Tailing (Elutes over many fractions) | 1. The compound is interacting too strongly with the silica gel. 2. The mobile phase is not polar enough to effectively move the compound down the column. | 1. Once the product begins to elute, you can gradually increase the polarity of the mobile phase (a step gradient) to push the compound off the column more quickly and sharpen the peak.[2] 2. For basic indole compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing by competing for acidic sites on the silica gel.[3] |
| Low or No Recovery of the Product | 1. The compound may have degraded on the silica gel column.[2] 2. The compound is highly polar and has not eluted from the column with the current mobile phase. 3. The compound is very non-polar and eluted in the solvent front. | 1. Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation spots appear.[2] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[2] 2. After your expected elution, flush the column with a very polar solvent, such as 100% methanol or a mixture of dichloromethane and methanol, to see if the compound elutes. 3. Check the very first fractions collected to see if your compound eluted with the initial solvent.[2] |
| Compound Appears to be Decomposing on the Column | 1. The inherent acidity of silica gel can catalyze the degradation of sensitive indole derivatives. 2. The chosen solvent system is reacting with the compound. | 1. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the slurry and the mobile phase. 2. Consider using a less acidic stationary phase such as neutral alumina.[2] 3. Ensure the solvents used are of high purity and free from peroxides or other reactive impurities. |
| Inconsistent Elution Profile (Different from TLC) | 1. The conditions of the column (e.g., packing, solvent equilibration) are different from the TLC plate. 2. The TLC plate may have a different activity level than the bulk silica gel. | 1. Ensure the column is well-packed and thoroughly equilibrated with the initial mobile phase before loading the sample. 2. It can be beneficial to add a small amount of the same silica gel used for the column to the flask when running TLCs to better mimic the column conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, standard flash-grade silica gel (40-63 µm) is a good starting point due to its versatility and cost-effectiveness. However, given the potential sensitivity of the indole ring to acidic conditions, if you observe degradation, consider using deactivated (neutralized) silica gel or neutral alumina.[2]
Q2: How do I choose the optimal mobile phase?
A2: The selection of the mobile phase is crucial and should be guided by preliminary TLC analysis.[4] A common starting point for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate.[5] The ideal solvent system will give a well-separated spot for your product with a retention factor (Rf) between 0.25 and 0.35.
Q3: Should I use a gradient or isocratic elution?
A3: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more efficient. You can start with a less polar solvent mixture to elute non-polar impurities and then gradually increase the polarity to elute your product and then more polar impurities. If your product is already relatively pure and the impurities are well-separated on TLC, an isocratic elution (constant solvent composition) may be sufficient.
Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A4: If your compound has poor solubility in the elution solvent, you can use a technique called "dry loading".[6] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q5: Can I reuse my column?
A5: While it is technically possible to wash and reuse silica gel columns, it is generally not recommended for the final purification of drug development candidates where high purity is critical. Impurities from previous runs may not be completely removed and could co-elute with your product in a subsequent purification. For routine purifications of intermediates, column reuse may be acceptable if validated.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance when adding the solvent and sample.[6]
-
Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.[6] Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading: (Recommended for samples with poor solubility) Adsorb the crude product onto a small amount of silica gel as described in the FAQ section. Carefully add this dry powder to the top of the column.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, start with the initial low-polarity mobile phase and gradually increase the percentage of the more polar solvent. The exact gradient will depend on the separation achieved on TLC.
-
Maintain a constant flow rate. For flash chromatography, positive pressure with air or nitrogen can be applied.
4. Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure this compound and calculate the yield.
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, LC-MS) to confirm its identity and purity.
Visual Workflow of the Purification Process
Caption: Workflow for the purification of this compound.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). ChemistryViews. [Link]
-
Problems with Fischer indole synthesis. Reddit. (2021-12-09). [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025-03-21). [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. (2014-01-09). [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. (2016-06-06). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
"troubleshooting low yields in Friedel-Crafts acylation of 5-fluoroindole"
Answering the user's request to create a technical support center for troubleshooting low yields in the Friedel-Crafts acylation of 5-fluoroindole.
Technical Support Center: Friedel-Crafts Acylation of 5-Fluoroindole
Welcome to the technical support center for the Friedel-Crafts acylation of 5-fluoroindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific transformation. We will explore the common pitfalls and provide systematic, evidence-based solutions to improve reaction yields and purity.
The Friedel-Crafts acylation of the indole nucleus is a powerful method for C-C bond formation, leading to valuable 3-acylindole precursors for numerous pharmaceutical agents.[1] However, the high nucleophilicity of the indole ring, coupled with the electronic effects of the fluorine substituent and the harshness of traditional Lewis acids, presents a unique set of challenges. This guide provides a structured approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of 5-fluoroindole failing completely, with only starting material recovered?
A1: The most common culprit for complete reaction failure is the deactivation or inhibition of the Lewis acid catalyst.[2] Lewis acids, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3] Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. Secondly, the indole nitrogen's lone pair can complex with the Lewis acid, effectively titrating it out of the reaction.[3] This is why stoichiometric or even excess amounts of the catalyst are often required.[4]
Q2: I'm getting a complex mixture of products instead of my desired 3-acyl-5-fluoroindole. What is happening?
A2: Indoles are electron-rich heterocycles prone to side reactions under strong acidic conditions.[5] The formation of multiple products can stem from several issues:
-
Polyacylation: While less common than in Friedel-Crafts alkylation because the acyl group deactivates the ring, it can still occur if the reaction conditions are too harsh or the indole is highly activated.[2]
-
Wrong Regiochemistry: Acylation can potentially occur at other positions (N1, C2, or on the benzene ring at C4, C6, C7), although C3 is electronically favored.[6] N-acylation can be a significant side reaction.
-
Polymerization/Decomposition: The high reactivity of the indole nucleus can lead to acid-catalyzed polymerization or decomposition, especially at elevated temperatures.
Q3: How does the fluorine substituent at the 5-position affect the reaction?
A3: The fluorine atom exerts a dual electronic effect. It is strongly electron-withdrawing via induction, which deactivates the entire ring system towards electrophilic attack compared to unsubstituted indole.[7] However, it is also a weak electron-donating group through resonance (pi-donation), which still directs electrophilic attack to the pyrrole ring. This deactivation means that 5-fluoroindole may require slightly more forcing conditions (e.g., stronger Lewis acid, higher temperature) than indole itself, but these harsher conditions can also promote the side reactions mentioned in Q2.
Q4: Can I use milder Lewis acids for this reaction?
A4: Absolutely. In fact, screening milder Lewis acids is a primary optimization strategy. Strong Lewis acids like AlCl₃ can promote decomposition.[8] Milder catalysts such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), bismuth triflate (Bi(OTf)₃), or even iron powder have been shown to be effective for acylating indoles, often providing cleaner reactions and better yields.[5][9] For instance, zinc oxide has been used as an efficient catalyst for the acylation of various indoles.[10]
In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you diagnose and solve specific problems.
Observation 1: No Reaction or Very Low Conversion
If you are recovering your 5-fluoroindole starting material, the electrophilic acylium ion is likely not being generated or is not reacting.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Causality: Lewis acids like AlCl₃ are highly hygroscopic. Moisture from solvents, reagents, or glassware will quench the catalyst.[2]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly opened or purified anhydrous solvents (e.g., distilled over CaH₂). Use a fresh, high-purity bottle of the Lewis acid. Work under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Catalyst Loading:
-
Causality: The product, a 3-acylindole, is a Lewis base and forms a stable complex with the catalyst, removing it from the catalytic cycle.[4][11] The indole nitrogen can also complex with the catalyst. Therefore, a stoichiometric amount (at least 1.0 equivalent relative to the acylating agent) is almost always necessary.
-
Solution: Increase the catalyst loading systematically. Start with 1.1 equivalents and increase to 1.5 or even 2.0 equivalents. Monitor the reaction for improvement and potential side reactions.
-
-
Low Substrate Reactivity:
-
Causality: The fluorine at C5 deactivates the ring.[7] The chosen Lewis acid may be too weak to activate the acylating agent sufficiently to react with the moderately deactivated substrate.
-
Solution: Switch to a stronger Lewis acid (e.g., from ZnCl₂ to AlCl₃) or increase the reaction temperature incrementally (e.g., from 0 °C to room temperature, or from RT to 40-50 °C).
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting flowchart for low conversion issues.
Observation 2: Formation of Multiple Products / Low Purity
This indicates that side reactions are competing with or dominating the desired C3 acylation.
Potential Causes & Solutions:
-
N-Acylation:
-
Causality: The indole nitrogen is a nucleophilic site and can be acylated, especially if the C3 position is sterically hindered or if certain catalysts are used.
-
Solution: The use of dialkylaluminum chlorides (e.g., Et₂AlCl) has been shown to favor C3 acylation of N-H indoles without requiring N-protection.[8] Alternatively, protecting the indole nitrogen (e.g., as a tosyl or phenylsulfonyl derivative) can block this pathway, although this adds extra steps to the synthesis.
-
-
Polymerization/Decomposition:
-
Causality: Indole is notoriously unstable to strong acids. The combination of a strong Lewis acid and elevated temperatures can cause the material to decompose into intractable tars.
-
Solution: Lower the reaction temperature. Add the reagents at 0 °C or even -20 °C and allow the reaction to warm slowly. Use a milder, more selective Lewis acid (see Table 1). Reduce the reaction time.
-
-
Solvent Effects:
-
Causality: The choice of solvent can dramatically influence regioselectivity and reaction rate by affecting the solubility of intermediates and the activity of the catalyst.[12]
-
Solution: Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common.[12] Polar, coordinating solvents like nitrobenzene can sometimes alter selectivity but may also lead to different issues. A solvent screen is a valuable optimization step.
-
Table 1: Comparison of Lewis Acids for Indole Acylation
| Lewis Acid Catalyst | Typical Solvent | Temperature (°C) | Key Characteristics & Potential Outcome |
| AlCl₃ | DCM, Nitrobenzene | 0 to RT | High activity. Prone to causing substrate decomposition if not carefully controlled. Requires stoichiometric amounts.[9] |
| FeCl₃ | DCM | RT | Milder alternative. Generally provides cleaner reactions than AlCl₃ but may require longer reaction times.[9] |
| ZnCl₂ | 1,2-Dichloroethane | RT to 80 | Mild catalyst. Can be effective and is less hygroscopic than AlCl₃. Often used in greener protocols.[10] |
| Bi(OTf)₃ | Acetonitrile, DCM | RT | Water-tolerant Lewis acid. Can be used in catalytic amounts and is effective for many substrates.[8] |
| Iron Powder | Solvent-free | RT | Green, inexpensive catalyst. Promotes regioselective C3 acylation under mild, solvent-free conditions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 5-Fluoroindole
This protocol serves as a standard starting point for optimization.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add aluminum chloride (AlCl₃, 1.1 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to create a suspension. Cool the flask to 0 °C in an ice-water bath.
-
Acylium Ion Formation: Dissolve the acyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. Stir the resulting mixture for an additional 20 minutes at 0 °C.
-
Substrate Addition: Dissolve 5-fluoroindole (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the indole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimization Strategy
If the yield from Protocol 1 is low, use a systematic approach to optimize. Set up a parallel array of reactions varying one parameter at a time.
-
Lewis Acid Screen: Using the conditions from Protocol 1, replace AlCl₃ with other Lewis acids from Table 1 (e.g., FeCl₃, ZnCl₂, Bi(OTf)₃).
-
Solvent Screen: Using the best Lewis acid from step 1, test different anhydrous solvents (e.g., 1,2-dichloroethane, nitromethane, carbon disulfide).
-
Temperature Screen: Evaluate the reaction at different temperatures (e.g., -20 °C, 0 °C, RT, 40 °C).
-
Stoichiometry Adjustment: Vary the equivalents of the Lewis acid (e.g., 1.1, 1.5, 2.0 eq.) and the acylating agent (e.g., 1.0, 1.2, 1.5 eq.).
Reaction Mechanism Visualization
The general mechanism for the Friedel-Crafts acylation of 5-fluoroindole proceeds via electrophilic aromatic substitution at the electron-rich C3 position.[1]
Caption: General mechanism of Friedel-Crafts acylation on 5-fluoroindole.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Zhang, L., Yi, F., Zou, J., & Qu, S. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions.
- Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
-
Baskaran, S., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]
-
Antoniou, M., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. (2018). Journal of Fluorine Chemistry. Retrieved from [Link]
-
Chen, W.-J., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. Retrieved from [Link]
-
Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. (2002). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
- Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
SciSpace. (2012). Friedel-Crafts Acylation Studies on 3-Alkyl-1-(phenylsulfonyl)indoles Using Aluminum Chloride and Bismuth Triflate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Side Reactions in the N-Alkylation of 5-Fluoroindoles
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the N-alkylation of 5-fluoroindoles. It is structured as a series of troubleshooting guides and frequently asked questions to directly address specific experimental issues.
Core Principles & Mechanistic Insights
The Challenge of 5-Fluoroindole Alkylation
The N-alkylation of indoles is a cornerstone transformation in medicinal chemistry.[1] The introduction of a 5-fluoro substituent is a common strategy to enhance metabolic stability and bioavailability in drug candidates.[2] However, this modification introduces specific challenges to the N-alkylation reaction. The fluorine atom is strongly electron-withdrawing through induction, which has two primary effects:
-
Increased Acidity: The N-H proton of 5-fluoroindole is more acidic than that of indole itself, facilitating deprotonation.[3]
-
Altered Nucleophilicity: The overall electron density of the indole ring is reduced, which can decrease the nucleophilicity of the resulting anion and potentially alter the reaction's regioselectivity.[4]
The primary challenge in indole alkylation is controlling the regioselectivity between the N-1 and C-3 positions. The indole anion, formed upon deprotonation, is an ambident nucleophile , meaning it can react at two different sites (nitrogen and carbon). This competition is the source of the most common side reaction.
N-Alkylation vs. C-3 Alkylation: A Mechanistic Overview
Upon deprotonation with a base, the negative charge of the 5-fluoroindole anion is delocalized across the N-1 and C-3 positions. The distribution of charge and the subsequent reaction pathway are heavily influenced by the reaction conditions.
-
N-1 Alkylation (Kinetic/Thermodynamic Product): The nitrogen atom is generally the site of higher electron density. N-alkylation is often, but not always, the thermodynamically favored product.[5] Conditions that promote the formation of a "free" anion, such as polar aprotic solvents, tend to favor N-alkylation.
-
C-3 Alkylation (Side Reaction): The C-3 position is also nucleophilic. Reaction at this site becomes more competitive under certain conditions, particularly with less polar solvents or when strong ion-pairing occurs between the indole anion and the base's counter-ion.
Caption: Competing N-alkylation and C3-alkylation pathways for the 5-fluoroindolide anion.
Troubleshooting Guide
Q1: My N-alkylation reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?
Answer:
This is a common issue that can typically be traced back to four key areas: the base, the solvent, the alkylating agent, or the temperature.
Possible Causes & Recommended Actions:
-
Ineffective Deprotonation: The base may not be strong enough or may have degraded.
-
Solution: Sodium hydride (NaH) is a standard, powerful base for this purpose.[3] Ensure you are using fresh, high-quality NaH (a fine, grey powder). If the NaH is old (white and chunky), its activity is likely compromised. When adding NaH, look for hydrogen gas evolution as an indicator of reaction. Allow sufficient time for deprotonation (typically 30-60 minutes at 0 °C) before adding the alkylating agent.[1]
-
-
Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the indole and its anion.
-
Solution: Use high-quality anhydrous solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1] DMF is often preferred as its high polarity helps to solvate the sodium counter-ion, creating a more reactive "naked" indolide anion, which can improve reaction rates.[5] Ensure the solvent is truly dry, as trace amounts of water will quench the base.
-
-
Low Reactivity of Alkylating Agent: The electrophile (R-X) may not be reactive enough.
-
Solution: The reactivity order for halides is generally I > Br > Cl. If you are using an alkyl chloride with slow kinetics, consider switching to the corresponding bromide or iodide. For particularly unreactive systems, using a more reactive alkylating agent like a triflate or tosylate may be necessary.
-
-
Insufficient Temperature: While many reactions proceed at room temperature after initial deprotonation, less reactive alkylating agents may require gentle heating.
-
Solution: After adding the alkylating agent, monitor the reaction by Thin Layer Chromatography (TLC). If no progress is observed after several hours, consider gently heating the reaction to 40-60 °C.[1] Be cautious, as excessive heat can promote side reactions.
-
Q2: I'm observing a significant amount of the C-3 alkylated isomer. How can I improve N-selectivity?
Answer:
This is the classic regioselectivity problem. Favoring N-alkylation over C-3 alkylation requires carefully tuning the reaction conditions to modulate the reactivity of the ambident nucleophile.
Strategies to Enhance N-Selectivity:
-
Solvent Choice is Critical: As mentioned, the solvent plays a huge role.
-
Action: Switch to a more polar aprotic solvent. DMF, Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. These solvents effectively solvate the cation (e.g., Na⁺), disrupting the ion pair and making the nitrogen atom more accessible and reactive.[5] Less polar solvents like THF can favor C-3 alkylation.
-
-
Modify the Base and Counter-ion: The size of the counter-ion can influence where the alkylating agent attacks.
-
Action: Using bases with larger counter-ions, such as potassium hydride (KH) or cesium carbonate (Cs₂CO₃), can sometimes favor N-alkylation. The larger, "softer" cation associates less tightly with the anion, increasing reactivity at the nitrogen.
-
-
Lower the Temperature: Alkylation at the C-3 position can sometimes have a higher activation energy.
-
Action: Run the reaction at a lower temperature. After deprotonation at 0 °C, add the alkylating agent and let the reaction proceed at 0 °C or allow it to warm slowly to room temperature. Avoid heating if C-3 alkylation is a major issue.
-
-
Consider Phase-Transfer Catalysis (PTC): PTC is an excellent method for promoting N-alkylation.
-
Action: Use a biphasic system (e.g., toluene/water) with a base like NaOH or KOH and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). The catalyst transports the indolide anion into the organic phase, where it is highly reactive and often selectively alkylates at the nitrogen position.
-
Q3: My desired N-alkylated product is forming, but I'm also getting a dialkylated species. How do I prevent this?
Answer:
Dialkylation typically occurs at the N-1 and C-3 positions. This suggests that after the initial N-alkylation, the C-3 position of your product remains sufficiently nucleophilic to react with another molecule of the alkylating agent.
Methods to Prevent Dialkylation:
-
Control Stoichiometry: The most straightforward approach is to limit the amount of the alkylating agent.
-
Action: Use a precise amount of the alkylating agent, typically between 1.0 and 1.1 equivalents. Avoid using a large excess. Add the alkylating agent slowly and dropwise to the solution of the indolide anion to prevent localized high concentrations.
-
-
Lower the Reaction Temperature: As with other side reactions, higher temperatures can provide the activation energy needed for the second, less favorable alkylation step.
-
Action: Maintain the reaction at room temperature or below. Monitor the consumption of the starting material closely by TLC and quench the reaction as soon as the starting indole is consumed.
-
-
Use a Less Reactive Alkylating Agent: If possible, switching to a less reactive halide (e.g., from an iodide to a bromide or chloride) can provide better control and prevent over-alkylation.
Frequently Asked Questions (FAQs)
Q: What is the best all-around base for N-alkylation of 5-fluoroindole? A: Sodium hydride (NaH) is the most common and reliable choice due to its high basicity, which ensures complete and rapid deprotonation.[3][5] However, its pyrophoric nature requires careful handling under an inert atmosphere. For substrates sensitive to such strong bases, alternatives like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be effective, although they may require higher temperatures and longer reaction times.[6]
| Base | Typical Solvent | Strength | Key Considerations |
| NaH | DMF, THF | Very Strong | Highly effective; requires inert atmosphere; pyrophoric.[3] |
| KH | DMF, THF | Very Strong | Similar to NaH but can be more reactive. |
| K₂CO₃ | DMF, Acetonitrile | Moderate | Milder, safer alternative; often requires heat.[6] |
| Cs₂CO₃ | DMF, Acetonitrile | Moderate | Effective, often provides high N-selectivity. |
| DBU/DABCO | DMF, Toluene | Organic, Non-nucleophilic | Good for sensitive substrates; can be used catalytically.[7] |
Q: Are there modern, catalyst-based alternatives to traditional base-mediated alkylation? A: Yes, significant progress has been made in transition-metal-catalyzed N-alkylation. These methods can offer different regioselectivity and functional group tolerance.
-
Copper-Catalyzed Reactions: Copper iodide (CuI) can catalyze the N-alkylation of indoles using reagents like N-tosylhydrazones.[8]
-
Palladium-Catalyzed Reactions: Palladium complexes have been used for enantioselective N-alkylation via aza-Wacker-type reactions.[9]
-
Iron-Catalyzed Reactions: Iron complexes can catalyze the N-alkylation of indolines (the reduced form of indoles), followed by oxidation to the N-alkylated indole.[10] These methods are powerful but require specific catalysts and ligands, and optimization is often necessary.
Q: Do I need to use a protecting group for the indole nitrogen before attempting other modifications? A: If your synthetic route involves reactions that are incompatible with the acidic N-H proton (e.g., lithiation, Grignard reactions) or harsh acidic conditions, N-protection is essential.[11] Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[12][13] However, for direct N-alkylation, the N-H is the reactive site, so no protecting group is needed.
Experimental Protocols
Protocol 1: General N-Alkylation of 5-Fluoroindole using Sodium Hydride
This protocol is a robust starting point for the N-alkylation of 5-fluoroindole with a reactive alkyl halide.[1]
Materials:
-
5-Fluoroindole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (R-X) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate, Water, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 5-fluoroindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (to a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a clear solution or a slurry of the sodium salt indicates complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction's progress by TLC.
-
Quenching: Once the reaction is complete (starting material is consumed), cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common N-alkylation issues.
References
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Jasińska, J., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]
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Tondje, R., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(48), 10953-10958. Available at: [Link]
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Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
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Choi, I., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8670-8674. Available at: [Link]
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Jones, A. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 78-82. Available at: [Link]
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Reddy, L. M., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie International Edition, 57(45), 14833-14837. Available at: [Link]
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Sautier, B., & Catellani, M. (2014). C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Organic & Biomolecular Chemistry, 12(22), 3546-3555. Available at: [Link]
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Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(1), 297-300. Available at: [Link]
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Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. Available at: [Link]
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Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3333-3335. Available at: [Link]
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Bora, P. P., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. Request PDF. Available at: [Link]
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ResearchGate. (n.d.). C‐3 Alkylation of indoles with N,N‐dialkylanilines. ResearchGate. Available at: [Link]
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Misra, R. N., et al. (1986). N-Alkylated derivatives of 5-fluorouracil. Journal of Medicinal Chemistry, 29(10), 1851-1853. Available at: [Link]
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
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Lin, M., & Scola, P. M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 982-985. Available at: [Link]
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Toth, G., et al. (2007). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 72(19), 7186-7193. Available at: [Link]
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RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]
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Wang, C., et al. (2022). Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Organic Letters, 24(20), 3655-3660. Available at: [Link]
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Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available at: [Link]
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Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Taylor, R. (1992). The activating effect of fluorine in electrophilic aromatic substitution. The Journal of Organic Chemistry, 57(23), 6377-6381. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
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Liu, L., et al. (2017). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry, 15(2), 346-354. Available at: [Link]
-
Peterson, E. A., & Thomson, R. J. (2014). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Organic Letters, 16(23), 6028-6031. Available at: [Link]
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Potavathri, S., et al. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Journal of the American Chemical Society, 132(40), 14040-14041. Available at: [Link]
-
Alvarez, M., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2005(5), 18-26. Available at: [Link]
-
Slepukhin, P., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6524. Available at: [Link]
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Reddy, D. S., et al. (2012). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters, 14(21), 5546-5549. Available at: [Link]
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Kandri Rodi, Y. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-Fluoroindole. PubChem Compound Database. Available at: [Link]
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"optimization of reaction conditions for the hydrolysis of the acetate group"
Welcome to the technical support guide for the optimization of reaction conditions for the hydrolysis of the acetate group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental transformations in organic synthesis: the deprotection of acetylated alcohols and phenols. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize this crucial reaction for your specific molecular context.
Core Principles of Acetate Hydrolysis
The cleavage of an acetate ester to reveal a free hydroxyl group is a cornerstone of protecting group chemistry. The choice of method is dictated by the overall sensitivity of the substrate to acidic, basic, or enzymatic conditions. Understanding the mechanism of each approach is critical for selecting the right conditions and troubleshooting unexpected outcomes.
There are three primary strategies for acetate hydrolysis:
-
Acid-Catalyzed Hydrolysis: This is a reversible process, typically driven to completion by using a large excess of water.[1] The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[1] While effective, the conditions can be harsh and may not be suitable for acid-sensitive substrates.[2]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a strong base, like sodium hydroxide, is used.[3][4] The hydroxide ion directly attacks the carbonyl carbon, and the reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol product.[4] These conditions are generally robust but can be problematic for base-sensitive functional groups.[2]
-
Enzymatic Hydrolysis: This method offers exceptional mildness and selectivity. Lipases are commonly used to hydrolyze acetate esters in non-aqueous media, often providing a green chemistry alternative to traditional methods.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My acetate hydrolysis is very slow or incomplete. What are the common causes and how can I fix it?
Answer: This is a frequent issue stemming from several factors related to reaction kinetics and equilibrium.
-
For Acid-Catalyzed Reactions:
-
Causality: Acid-catalyzed hydrolysis is an equilibrium-controlled process.[1] If the concentration of the alcohol product builds up, the reverse reaction (esterification) can occur, leading to an incomplete reaction.
-
Solution:
-
Increase Water Concentration: Use a large excess of water in a co-solvent system (e.g., THF/water, Dioxane/water) to push the equilibrium towards the products according to Le Châtelier's principle.[1]
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, monitor for potential side reactions or degradation of sensitive substrates. Studies on ethyl acetate hydrolysis have shown a clear correlation between increased temperature and higher conversion rates.[7]
-
Use a Stronger Acid Catalyst: If using a weak acid, consider switching to a stronger one like dilute HCl or H₂SO₄.[2] For sensitive substrates, solid-supported acid catalysts like Amberlyst-15 can also be effective and are easily removed by filtration.[7]
-
-
-
For Base-Catalyzed Reactions:
-
Causality: While saponification is irreversible, slow reactions can occur due to poor solubility of the substrate in the reaction medium or steric hindrance around the acetate group.
-
Solution:
-
Improve Solubility: Use a co-solvent like tetrahydrofuran (THF) or ethanol with water to ensure the substrate is fully dissolved. For example, a common system is NaOH in an ethanol/water mixture.[2]
-
Increase Nucleophile Concentration/Strength: Ensure at least one full equivalent of the base is used. For sterically hindered acetates, a stronger nucleophile or higher temperatures (reflux) may be necessary.[2]
-
Consider Phase-Transfer Catalysis: For substrates with poor aqueous solubility, a phase-transfer catalyst (e.g., Bu₄NHSO₄) with powdered NaOH in a solvent like THF can facilitate the reaction.[8]
-
-
Q2: I'm observing significant byproduct formation or degradation of my starting material. What's happening?
Answer: Substrate degradation is a clear sign that your chosen conditions are too harsh for the functional groups present in your molecule.
-
Under Acidic Conditions:
-
Causality: Acid-labile groups such as tert-butyl ethers, acetals, or silyl ethers may be cleaved.[9] Molecules prone to elimination reactions can also degrade.
-
Solution:
-
Switch to Milder Conditions: If possible, transition to a base-catalyzed or enzymatic method.
-
Use a Weaker or Solid Acid: Employ a buffered system or a solid acid catalyst like Amberlyst-15, which can offer milder reaction conditions.[7]
-
Lower the Temperature: Run the reaction at room temperature or 0 °C, even if it requires a longer reaction time.
-
-
-
Under Basic Conditions:
-
Causality: Base-sensitive functionalities are at risk. For example, epimerization can occur at stereocenters alpha to a carbonyl group. Other ester groups in the molecule may also be hydrolyzed.
-
Solution:
-
Use a Milder Base: Instead of strong hydroxides (NaOH, KOH), consider milder bases like potassium carbonate (K₂CO₃) in methanol, especially for phenolic acetates.
-
Ammonium Acetate for Phenolic Acetates: A very mild and selective method for the deprotection of aromatic acetates uses ammonium acetate in aqueous methanol, which proceeds under neutral conditions.[10][11]
-
Explore Enzymatic Hydrolysis: This is often the best choice for complex molecules with multiple sensitive functional groups.
-
-
Q3: I need to selectively hydrolyze a primary acetate in the presence of secondary or tertiary acetates. How can I achieve this?
Answer: Achieving chemoselectivity requires leveraging steric and electronic differences between the acetate groups.
-
Causality: Primary acetates are less sterically hindered and therefore more susceptible to nucleophilic attack than secondary or tertiary acetates.
-
Solutions:
-
Enzymatic Methods: Lipases often exhibit excellent regioselectivity, preferentially hydrolyzing less hindered esters. This is a premier method for achieving high selectivity.
-
Sterically Hindered Bases: Using a bulky base can sometimes enhance selectivity, although this is less common for hydrolysis.
-
Specialized Reagents: A combination of Cp₂ZrCl₂ and DIBAL-H has been shown to promote the regioselective cleavage of primary acetates with high tolerance for other functionalities.[8][12] Similarly, Me₃SI-catalyzed deacetylation offers a chemoselective protocol under mild conditions.[13] Careful screening of these modern reagents is recommended.
-
Frequently Asked Questions (FAQs)
Q: How do I choose between acid- and base-catalyzed hydrolysis? A: The choice depends entirely on the stability of your substrate. Map out all functional groups in your molecule. If it contains acid-sensitive groups (like acetals, t-butyl ethers), use basic conditions. If it contains base-sensitive groups (like an epimerizable center), acidic or enzymatic conditions are preferred. If the molecule is robust, base-catalyzed hydrolysis is often faster and more efficient due to its irreversible nature.[4]
Q: What are the mildest conditions available for acetate deprotection? A: Enzymatic hydrolysis is generally the mildest method. For chemical methods, using ammonium acetate for phenolic acetates[10] or potassium carbonate in methanol are excellent mild options.
Q: How can I monitor the progress of my hydrolysis reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method. The product alcohol is typically more polar than the starting acetate ester, meaning it will have a lower Rf value on the TLC plate. By co-spotting the reaction mixture with your starting material, you can visually track the disappearance of the starting material spot and the appearance of the more polar product spot.
Q: Are there any "green" or environmentally friendly methods for acetate hydrolysis? A: Yes. Enzymatic hydrolysis using lipases is considered a green chemistry approach as it avoids harsh reagents and often uses more benign solvent systems.[5] Using solid-supported catalysts like Amberlyst-15 also offers environmental benefits, as the catalyst can be easily recovered and reused.[7]
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve the acetate ester (1.0 eq) in a suitable organic solvent (e.g., THF, 1,4-dioxane).
-
Addition of Acidic Water: Add an aqueous solution of a strong acid (e.g., 1-2 M HCl or H₂SO₄). A typical solvent ratio is 2:1 or 3:1 organic solvent to aqueous acid.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC. The product should appear as a more polar spot (lower Rf) than the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve the acetate ester (1.0 eq) in a mixture of methanol or ethanol and water.
-
Addition of Base: Add an aqueous solution of a strong base (e.g., 1.0-2.0 M NaOH or KOH) (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature. Gentle heating may be required for less reactive esters.
-
Monitoring: Monitor the reaction by TLC as described above.
-
Work-up: Once complete, neutralize the excess base with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.
Data Summary Tables
Table 1: Comparison of Common Hydrolysis Conditions
| Parameter | Acid-Catalyzed | Base-Catalyzed (Saponification) | Enzymatic |
| Mechanism | Reversible, equilibrium-driven[1] | Irreversible[4] | Highly selective, enzyme-mediated |
| Typical Reagents | HCl, H₂SO₄, Amberlyst-15[2][7] | NaOH, KOH, K₂CO₃, LiOH[2][3] | Lipases (e.g., CAL-B, PPL)[5] |
| Solvents | THF/H₂O, Dioxane/H₂O | MeOH/H₂O, EtOH/H₂O, THF/H₂O[2] | Organic solvents, buffer solutions[6] |
| Temperature | Room temp. to reflux | Room temp. to reflux | Typically 25-40 °C[14] |
| Advantages | Useful for base-sensitive substrates | Fast, high-yielding, irreversible | Extremely mild, high chemo- & regioselectivity |
| Disadvantages | Harsh, risk to acid-labile groups[2] | Harsh, risk to base-labile groups[2] | Slower, requires enzyme screening |
Mechanistic and Workflow Diagrams
Caption: Acid-Catalyzed Hydrolysis Mechanism.[1][15]
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.[4]
Caption: Workflow for Optimizing Acetate Hydrolysis Conditions.
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Reddy, K. S., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 11(35), 21535-21541. Available from: [Link]
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Ayyappan, K.R., et al. (2009). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 4(1), 16-22. Available from: [Link]
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Yildiz, S., & Ocal, M. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Karaelmas Science and Engineering Journal, 8(2), 382-386. Available from: [Link]
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Ramesh, C., et al. (2003). A mild, highly selective and remarkably easy procedure for deprotection of aromatic acetates using ammonium acetate as a neutral catalyst in aqueous medium. Tetrahedron, 59(7), 1049-1054. Available from: [Link]
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Chakraborti, A. K., et al. (2004). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 69(18), 6137-6140. Available from: [Link]
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Crabtree, B., et al. (1990). Measurement of the rates of acetyl-CoA hydrolysis and synthesis from acetate in rat hepatocytes and the role of these fluxes in substrate cycling. Biochemical Journal, 270(1), 219-225. Available from: [Link]
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Liu, X., et al. (2018). Acetate production from glucose and coupling to mitochondrial metabolism in mammals. Cell, 175(2), 502-513.e13. Available from: [Link]
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Li, J., et al. (2020). Enzymatic hydrolysis preparation of mono-O-lauroylsucrose via a mono-O-lauroylraffinose intermediate. Journal of the Science of Food and Agriculture, 100(5), 2174-2181. Available from: [Link]
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Mondal, E., & Bose, G. (2002). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Indian Journal of Chemistry - Section B, 41B, 656-658. Available from: [Link]
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Zarevucka, M., et al. (2006). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Journal of the Mexican Chemical Society, 50(4), 184-187. Available from: [Link]
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Butler, A. R., & Robertson, I. H. (1975). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 624-627. Available from: [Link]
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Comerford, S. A., & Wellen, K. E. (2019). Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases. Cancers, 11(10), 1548. Available from: [Link]
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Park, S. J., et al. (2015). Evaluation of the Efficiency of Solvent Systems to Remove Acetic Acid Derived from Pre-pulping Extraction. Journal of Korea TAPPI, 47(4), 60-68. Available from: [Link]
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Liu, K., et al. (2016). Catalysts, Kinetics, and Reactive Distillation for Methyl Acetate Synthesis. Industrial & Engineering Chemistry Research, 55(49), 12549-12557. Available from: [Link]
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Kulyk, K., et al. (2020). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega, 5(40), 25895-25905. Available from: [Link]
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- 14. Enzymatic hydrolysis preparation of mono-O-lauroylsucrose via a mono-O-lauroylraffinose intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using the mechanism for the acid-catalyzed hydrolysis of an ester... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Characterization of Impurities in 5-Fluoro-1H-indol-3-yl Acetate Synthesis
Welcome to the technical support guide for the synthesis of 5-Fluoro-1H-indol-3-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this compound. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: Why is the yield of my this compound unexpectedly low?
Potential Causes & Solutions:
-
Incomplete Reaction: The acetylation of 5-fluoro-1H-indole may not have gone to completion.
-
Causality: Acetylation of indoles can be a reversible reaction. Factors such as reaction time, temperature, and the choice of acetylating agent and catalyst significantly influence the equilibrium. Electrophilic substitution on the indole ring predominantly occurs at the C3 position.[1]
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting material (5-fluoro-1H-indole) and the formation of the product. A suitable solvent system for TLC could be a mixture of benzene, ether, and methanol.[1][2]
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish, consider a moderate increase in temperature. However, be cautious as excessive heat can lead to the formation of di-acetylated byproducts and other impurities.[1]
-
Catalyst: The choice of catalyst is crucial. Lewis acids like boron trifluoride etherate can promote regioselective 3-acylation.[3] Ensure the catalyst is fresh and added under anhydrous conditions.
-
Reagent Stoichiometry: An excess of the acetylating agent (e.g., acetic anhydride) can sometimes drive the reaction to completion, but may also increase the likelihood of side reactions.[3]
-
-
-
-
Side Reactions: The formation of undesired byproducts can consume starting material and reduce the yield of the target compound.
-
Causality: A primary side reaction is the N-acetylation of the indole, leading to the formation of 1-acetyl-5-fluoro-1H-indol-3-yl acetate or 1,3-diacetyl-5-fluoro-1H-indole.[1][2][4] The reaction conditions dictate the selectivity between N- and C-acylation.[5]
-
Troubleshooting Protocol:
-
Employ Regioselective Methods: Using milder reaction conditions and specific catalysts can favor C3 acetylation over N-acetylation. For instance, using thioesters as the acyl source can lead to highly chemoselective N-acylation, which in this case you want to avoid for the primary product.[5] Conversely, Friedel-Crafts acylation conditions often favor C3 substitution.[6]
-
Purification Strategy: If di-acetylated products are formed, they can often be separated from the desired mono-acetylated product by column chromatography. The polarity difference between the mono- and di-acetylated species allows for their separation on silica gel.
-
-
-
Product Degradation: The desired product, this compound, may be unstable under the reaction or workup conditions.
-
Causality: Indole derivatives can be sensitive to strong acids, bases, and oxidizing agents.[7][8] The acetate group can also be susceptible to hydrolysis.
-
Troubleshooting Protocol:
-
Neutral Workup: During the workup procedure, use mild aqueous washes (e.g., saturated sodium bicarbonate solution followed by brine) to neutralize any acidic or basic residues.
-
Avoid Excessive Heat: During solvent evaporation, use a rotary evaporator at a moderate temperature to prevent thermal degradation.
-
-
Question 2: My final product is discolored (e.g., pink, brown, or black). What is the cause and how can I fix it?
Potential Causes & Solutions:
-
Oxidation of the Indole Ring: Indoles are susceptible to aerial oxidation, which can lead to the formation of colored impurities.
-
Causality: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation, which can be accelerated by light, air, and trace metal impurities. This can lead to the formation of complex polymeric materials.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere.
-
-
-
Residual Catalysts or Reagents: Trace amounts of catalysts or unreacted reagents can cause discoloration.
-
Troubleshooting Protocol:
-
Thorough Purification: Ensure complete removal of catalysts and reagents during the workup and purification steps. Multiple extractions and a well-performed column chromatography are essential.
-
Decolorization: If the product remains colored after chromatography, you can try dissolving it in a suitable solvent and treating it with a small amount of activated carbon. The activated carbon can adsorb colored impurities. However, be aware that this may also lead to some product loss.
-
-
Question 3: I am seeing multiple spots on my TLC plate after the reaction. How do I identify the major impurities?
Identifying Impurities:
A systematic approach is necessary to identify the unknown spots on your TLC plate.
-
Step 1: Co-spotting: Spot your reaction mixture alongside the starting material (5-fluoro-1H-indole) on the same TLC plate. This will help you determine if any of the spots correspond to unreacted starting material.
-
Step 2: Presumptive Identification based on Polarity:
-
Starting Material (5-fluoro-1H-indole): This is generally less polar than the acetylated products.
-
Product (this compound): The addition of the acetyl group increases the polarity compared to the starting material.
-
Di-acetylated Impurity (1,3-diacetyl-5-fluoro-1H-indole): This will likely be more polar than the mono-acetylated product.
-
-
Step 3: Isolation and Characterization:
-
Protocol:
-
Perform column chromatography on your crude reaction mixture to isolate the individual components corresponding to the different TLC spots.
-
Collect fractions and analyze them by TLC to ensure the purity of each isolated compound.
-
Concentrate the fractions containing the pure impurities.
-
Characterize the isolated impurities using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10][11] This will provide definitive structural information.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and analysis of this compound.
What are the expected analytical data for pure this compound?
While specific spectral data can vary slightly based on the solvent and instrument used, here are the expected characteristics:
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the indole ring protons, the N-H proton (if not exchanged), and the methyl protons of the acetate group. The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for the carbons of the indole ring and the acetate group. The carbon attached to the fluorine will show a large coupling constant. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈FNO₂: 193.17 g/mol ).[] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-F stretch. |
Which analytical techniques are most suitable for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[10][11]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[11] A reverse-phase HPLC method with a UV detector is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the identification power of MS.[9] It is invaluable for identifying the molecular weights of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for identifying volatile impurities, such as residual solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of isolated impurities.[9]
How should I purify crude this compound?
The most common and effective method for purifying this compound is column chromatography on silica gel .[13][14]
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar components will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
What are the potential degradation pathways for this compound?
Indole-3-acetic acid and its derivatives can degrade through several pathways.[7][8]
-
Oxidative Degradation: The indole ring can be oxidized, leading to ring-opened products.[7][8][15] This can be initiated by enzymes, light, or chemical oxidants.
-
Hydrolysis: The ester linkage of the acetate group is susceptible to hydrolysis under acidic or basic conditions, which would yield 5-fluoro-1H-indol-3-ol.
-
Decarboxylation: While more relevant for indole-3-acetic acid, oxidative decarboxylation is a known degradation pathway for related compounds.[15]
To minimize degradation, it is crucial to handle and store the compound under appropriate conditions (cool, dark, and inert atmosphere).
Visualizations
Logical Workflow for Impurity Identification
This diagram outlines a systematic approach to identifying unknown impurities in your reaction mixture.
Caption: Workflow for the isolation and characterization of impurities.
Potential Side Reactions in 5-Fluoro-1H-indole Acetylation
This diagram illustrates the main reaction and potential side reactions during the acetylation of 5-fluoro-1H-indole.
Caption: Potential acetylation pathways of 5-fluoro-1H-indole.
References
-
Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]
-
Madsen, E. L., et al. (1996). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 62(1), 188-193. [Link]
-
Ricard, J., & Job, D. (1974). Reaction Mechanisms of indole-3-acetate Degradation by Peroxidases. A Stopped-Flow and Low-Temperature Spectroscopic Study. European Journal of Biochemistry, 44(2), 359-374. [Link]
-
Gazarian, I. G., et al. (1996). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 313(Pt 3), 851–856. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). PubChem. [Link]
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Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development, 4(6), 1236-1243. [Link]
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Sharma, A., et al. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 14(2), 1-8. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD. [Link]
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Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]
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Global Substance Registration System. (n.d.). 5-FLUORO-1H-INDOLE-3-ACETIC ACID. gsrs. [Link]
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Ibrahim, M. N. (2014). Studies on Acetylation of Indoles. ResearchGate. [Link]
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Wieckowska, A., et al. (2022). Development of Mitochondria-Targeted PARP Inhibitors. Molecules, 27(19), 6215. [Link]
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Fernández-Villalobo, M., et al. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44(1), 273-275. [Link]
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National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubChem. [Link]
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Ibrahim, M. N. (2014). (PDF) Studies on Acetylation of Indoles. ResearchGate. [Link]
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Li, J., et al. (2018). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 23(12), 3237. [Link]
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Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 54–60. [Link]
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SlideShare. (n.d.). Preparation and Properties of INDOLE. SlideShare. [Link]
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Rochard, E. B., et al. (1998). Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 789–795. [Link]
- Google Patents. (2021). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
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Komm, C., et al. (2022). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug Discoveries & Therapeutics, 16(1), 1-7. [Link]
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IndiaMART. (n.d.). 1H-Indol-3 Ol, 5-Fluoro-,3-Acetate. IndiaMART. [Link]
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Wikipedia. (n.d.). α-Ethyltryptamine. Wikipedia. [Link]
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Ota, A., & Smahelova, J. (2010). 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. [Link]
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Validation & Comparative
Validation of 5-Fluoroindole Derivatives as Selective Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 5-fluoroindole derivatives as selective enzyme inhibitors. Moving beyond a simple recitation of data, this document, curated from a senior application scientist's perspective, delves into the causality behind experimental choices, ensuring a thorough understanding of the validation process. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
The Strategic Advantage of the 5-Fluoroindole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds.[1] The strategic incorporation of a fluorine atom at the 5-position of this ring is a powerful tool in drug design. This single modification can significantly enhance a molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, 5-fluoroindole derivatives have emerged as a versatile and promising class of compounds, demonstrating a broad spectrum of therapeutic potential, including as anticancer, antiviral, and potent enzyme inhibitory agents.[1][2]
The rationale behind focusing on the 5-fluoro substitution lies in its ability to modulate the electronic properties of the indole ring system. Fluorine's high electronegativity can influence hydrogen bonding interactions and pKa values of nearby functional groups, leading to enhanced binding affinity and selectivity for the target enzyme. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways that would otherwise deactivate the compound, thereby increasing its in vivo half-life.
Comparative Analysis of Enzyme Inhibition
5-Fluoroindole derivatives have been successfully developed to target a range of enzymes implicated in various diseases. This section provides a comparative overview of their inhibitory activities against key enzyme targets, supported by experimental data.
α-Glucosidase Inhibition for Diabetes Management
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.[3][4] A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae.[3][5] Several of these compounds exhibited significantly greater potency than the commercially available drug, acarbose.
| Compound | Target Enzyme | IC50 (μM) | Inhibition Type | Ki (μM) | Reference |
| 3d | α-Glucosidase | 49.89 ± 1.16 | Mixed | 14.96 | [3] |
| 3f | α-Glucosidase | 35.83 ± 0.98 | Mixed | 33.85 | [3] |
| 3i | α-Glucosidase | 56.87 ± 0.42 | Mixed | 22.72 | [3] |
| Acarbose | α-Glucosidase | 569.43 ± 43.72 | Competitive | - | [3] |
The data clearly demonstrates that the synthesized 5-fluoro-2-oxindole derivatives are potent inhibitors of α-glucosidase, with IC50 values up to 15 times lower than that of acarbose.[3][4] Kinetic studies revealed a mixed-type inhibition, suggesting that these compounds can bind to both the free enzyme and the enzyme-substrate complex.[3][5] This dual binding mechanism can be advantageous in achieving sustained enzyme inhibition in a physiological setting.
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of CAs are used in the treatment of glaucoma. Novel 5-fluoroindolylmethylene hydrazone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II (hCA I and II).[6]
| Compound | Target Enzyme | Ki (nM) | Reference |
| 2a | hCA I | 32.28 ± 7.09 | [6] |
| 2a | hCA II | 8.79 ± 1.92 | [6] |
| 2b | hCA I | 74.86 ± 10.90 | [6] |
| 2b | hCA II | 60.40 ± 14.64 | [6] |
| 2c | hCA I | Not specified | [6] |
| 2c | hCA II | Not specified | [6] |
These derivatives demonstrated potent inhibition of both cytosolic CA isoforms, with Ki values in the nanomolar range.[6] Compound 2a was identified as the most potent inhibitor for both isoenzymes.[6] The high potency of these compounds highlights the potential of the 5-fluoroindole scaffold in designing effective anti-glaucoma agents.
Kinase Inhibition for Cancer Therapy
The 5-fluoroindole moiety is a key structural component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers.[1] Sunitinib targets several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[1] The development of novel thiazole-containing 5-fluoro-2-oxindole derivatives as Sunitinib analogs has shown promising antitumor activity.[7] One particular compound, 3g , demonstrated high antitumor activity against eight types of cancer in the NCI-60 cell line screen.[7]
Experimental Protocols for Validation
To ensure the scientific rigor of the findings presented, detailed, step-by-step methodologies for key experiments are provided below. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: α-Glucosidase Inhibition Assay
This assay is designed to determine the in vitro inhibitory activity of the 5-fluoroindole derivatives against α-glucosidase.
Rationale: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG). The intensity of the yellow color of p-nitrophenol is directly proportional to the enzyme activity. A decrease in color intensity in the presence of an inhibitor indicates enzyme inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
0.1 M Phosphate buffer (pH 6.8)
-
Test compounds (5-fluoroindole derivatives) dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.2 U/mL). Prepare a solution of pNPG in phosphate buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds and acarbose in DMSO, followed by dilution in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Add 100 µL of 0.2 M Na2CO3 solution to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 410 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
DSF is a rapid and robust method for screening and profiling kinase inhibitors by monitoring the thermal stabilization of the protein upon ligand binding.[8]
Rationale: The binding of a ligand, such as a 5-fluoroindole derivative, to a kinase stabilizes its three-dimensional structure. This stabilization leads to an increase in the melting temperature (Tm) of the protein, which can be measured using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding. A larger shift in Tm (ΔTm) indicates a stronger interaction between the inhibitor and the kinase.
Materials:
-
Purified kinase enzymes
-
SYPRO Orange dye
-
Test compounds (5-fluoroindole derivatives)
-
Appropriate buffer for each kinase
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Reaction Mixture Preparation: In a 96- or 384-well PCR plate, prepare a reaction mixture containing the kinase, SYPRO Orange dye, and the test compound at various concentrations in the appropriate buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/min.
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
Data Analysis: Plot the fluorescence intensity against temperature to obtain a melting curve. The Tm is the temperature at which the fluorescence is at its midpoint. Calculate the ΔTm by subtracting the Tm of the protein without the ligand from the Tm of the protein with the ligand.
Visualizing the Path to Discovery
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: General workflow for the synthesis and validation of 5-fluoroindole derivatives.
Caption: Mechanism of competitive enzyme inhibition by a 5-fluoroindole derivative.
Conclusion
5-Fluoroindole derivatives represent a highly valuable and versatile class of compounds in the field of medicinal chemistry. The strategic introduction of a fluorine atom at the 5-position of the indole ring consistently imparts favorable pharmacological properties, leading to the discovery of potent and selective inhibitors of various enzymes.[1] The comparative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutics. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the identification of even more potent and selective enzyme inhibitors for a wide range of diseases.
References
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Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. [Link]
-
Structure of 5-fluoroindole derivatives 145–150 - ResearchGate. [Link]
-
Synthesis and reactions of 2-pentafluorophenyl-5-/6- fluoroindoles - Sci-Hub. [Link]
-
Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent - RJPT. [Link]
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Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - Frontiers. [Link]
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Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC - NIH. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. [Link]
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Structure of tetralone-based 5-fluoroindole derivative 81 - ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - ResearchGate. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. [Link]
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SYNTHESIS AND CHARACTERIZATION OF NOVEL 5- FLOUROINDOLYLMETHYLEN HYDRAZON DERIVATIVES AS SCHIFF BASE COMPONDS: IN VITRO AND IN S - DergiPark. [Link]
-
Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed. [Link]
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. [Link]
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Enzyme inhibition by fluoro compounds - PubMed - NIH. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. [Link]
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Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed. [Link]
-
Enzyme Inhibition Studies | BioIVT. [Link]
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In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC - NIH. [Link]
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(PDF) Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. [Link]
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Selective Inhibitors of FKBP51 Employ Conformational Selection of Dynamic Invisible States. [Link]
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A Researcher's Guide to Investigating the Cross-Reactivity of 5-Fluoro-1H-indol-3-YL acetate
The Imperative of Cross-Reactivity Assessment
5-Fluoro-1H-indol-3-YL acetate belongs to the indole family, a ubiquitous scaffold in natural products and pharmaceuticals.[1][2] The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, making it a compound of interest in drug discovery.[3] However, its structural similarity to other endogenous and synthetic indole derivatives necessitates a thorough evaluation of its potential cross-reactivity in analytical systems, particularly immunoassays. Regulatory bodies like the FDA emphasize the importance of tissue cross-reactivity studies before initiating Phase 1 clinical trials to identify any off-target binding.[4][5][6]
This guide will focus on a systematic approach to evaluating the cross-reactivity of this compound using a competitive enzyme-linked immunosorbent assay (ELISA), a widely used and highly sensitive technique for quantifying antigens.[7]
Experimental Design: A Self-Validating System
A robust cross-reactivity study is built on a foundation of careful planning and execution. The following sections outline a comprehensive experimental design, explaining the rationale behind each step to ensure the generation of trustworthy data.
Selection of Potential Cross-Reactants
The first critical step is to identify compounds that are structurally similar to this compound and therefore have the potential to cross-react. This selection should be based on a thorough understanding of the molecule's structure and potential metabolic pathways. Computational methods, such as similarity analysis, can also aid in predicting potential cross-reactivity.[8]
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Structure of this compound) | Target Analyte |
| 1H-Indol-3-yl acetate | (Structure of 1H-Indol-3-yl acetate) | Lacks the fluoro- group to assess its influence on binding. |
| 5-Fluoro-1H-indole | (Structure of 5-Fluoro-1H-indole) | Precursor/metabolite lacking the acetate group. |
| 1H-Indole | (Structure of 1H-Indole) | Core indole structure. |
| α-Ethyltryptamine (acetate salt) | (Structure of α-Ethyltryptamine acetate) | Structurally related indole with a different side chain.[9] |
| 5-Fluorouracil | (Structure of 5-Fluorouracil) | Contains a fluoro- group on a different heterocyclic ring.[10] |
Competitive ELISA: The Engine of Analysis
A competitive ELISA is the ideal format for this study. In this setup, the potential cross-reactant in a sample competes with a labeled (e.g., enzyme-conjugated) version of the target analyte (this compound) for binding to a limited number of antibody-coated sites on a microplate. A higher concentration of the cross-reactant in the sample will result in less binding of the labeled analyte and a weaker signal, allowing for the quantification of cross-reactivity.
Below is a logical workflow for a competitive ELISA to assess cross-reactivity.
Figure 1: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for performing the competitive ELISA.
-
Plate Coating:
-
Dilute the capture antibody (specific for this compound) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05M carbonate-bicarbonate, pH 9.6).[7]
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[7]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well to block any remaining non-specific binding sites.[7]
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and each potential cross-reactant.
-
In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of a fixed concentration of enzyme-conjugated this compound for 1 hour at 37°C.[7]
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 90 minutes at 37°C.[7]
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.[7]
-
Incubate at room temperature in the dark for a specified time (e.g., 15-30 minutes) until color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[7]
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the competitive ELISA will be used to calculate the percentage of cross-reactivity for each potential cross-reactant.
Calculating Percentage Cross-Reactivity
The concentration of the standard (this compound) and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined from their respective dose-response curves. The percentage cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
A high percentage of cross-reactivity indicates a significant interaction of the antibody with the non-target molecule.
Hypothetical Data Presentation
The results of the cross-reactivity study should be presented in a clear and concise table.
Table 2: Hypothetical Cross-Reactivity Data for an Anti-5-Fluoro-1H-indol-3-YL acetate Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 1H-Indol-3-yl acetate | 100 | 10% |
| 5-Fluoro-1H-indole | 500 | 2% |
| 1H-Indole | >1000 | <1% |
| α-Ethyltryptamine (acetate salt) | >1000 | <1% |
| 5-Fluorouracil | >1000 | <1% |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
In this hypothetical example, 1H-Indol-3-yl acetate shows the highest cross-reactivity, suggesting that the fluoro- group contributes to the antibody's specificity. The core indole structure and other related compounds show minimal to no cross-reactivity.
Advanced Characterization and Orthogonal Methods
For a comprehensive assessment, especially in a drug development context, it is advisable to employ orthogonal methods to confirm the findings from the immunoassay.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the unequivocal identification and quantification of small molecules.[11] It can be used to confirm the identity of the cross-reacting species and to develop a highly specific quantitative assay that is not susceptible to the cross-reactivity observed in the immunoassay.
The logical relationship between these analytical techniques is illustrated below.
Figure 2: Integrated analytical strategy for cross-reactivity assessment.
Conclusion: Ensuring Analytical Confidence
A thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of good scientific practice. By systematically evaluating potential cross-reactants using a well-validated competitive ELISA and confirming findings with orthogonal methods like LC-MS, researchers can have high confidence in the specificity and accuracy of their analytical data for this compound. This rigorous approach is essential for making informed decisions in drug development and for ensuring the integrity of research findings.
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole-3-Acetic Acid Analogs
The strategic introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated analogs of Indole-3-Acetic Acid (IAA), the primary plant auxin. By examining how the position and nature of fluorine substitution on the indole scaffold modulate biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and leveraging these potent compounds.
The fluorination of IAA is a prime example of how a single atomic substitution can dramatically alter a molecule's physicochemical properties and, consequently, its biological function.[1][2] This guide will dissect the nuanced effects of fluorination, comparing analogs based on their auxin/anti-auxin activity and their emergent cytotoxic properties, supported by experimental data and detailed protocols.
Modulation of Biological Activity through Fluorination
The introduction of fluorine into the Indole-3-Acetic Acid (IAA) structure gives rise to a class of molecules with a wide spectrum of biological activities.[1] These fluorinated derivatives, while structurally analogous to the natural plant hormone, display distinct properties that are of significant interest in both agriculture and oncology.[1] The specific biological outcome is critically dependent on the position of the fluorine atom on the indole ring.[1]
Auxin and Anti-Auxin Effects
Fluorination can either amplify or antagonize the native auxin activity of IAA. This modulation is highly dependent on the substitution pattern on the indole nucleus.
-
4-Position Substitution: Analogs with substitutions at the 4-position of the indole ring show varied and potent activities. For instance, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) is a powerful promoter of root formation.[1][3] In studies using black gram cuttings, 4-CF3-IAA at a concentration of 1x10⁻⁴ M was found to be 1.5 times more effective than the widely used indole-3-butyric acid (IBA).[1][3][4][5] However, its activity profile is not uniformly enhanced across all auxin-related bioassays. Compared to 4-methylindole-3-acetic acid (4-CH3-IAA) and 4-chloroindole-3-acetic acid (4-Cl-IAA), 4-CF3-IAA demonstrates weaker inhibition of hypocotyl growth in Chinese cabbage.[3][4][5] In contrast, simple fluorination at this position can lead to inhibitory effects; 4-fluoro-IAA (4-F-IAA) was found to inhibit pea pericarp growth.[6]
-
Other Positions: The biological activity of halogen-substituted IAAs is dramatically affected by the position of the halogen. In pea pericarp elongation assays, the natural product 4-Cl-IAA was the most effective, while only 5-chloro-IAA showed moderate activity. Fluoro-substituted IAAs at the 4-, 5-, 6-, and 7-positions did not stimulate pericarp growth.[6]
Emergent Cytotoxic Activity
A compelling area of research is the cytotoxic potential of fluorinated IAA analogs, particularly for cancer therapy.[1]
-
5-Fluoroindole-3-acetic acid (5-F-IAA): This analog, when combined with the enzyme horseradish peroxidase (HRP), exhibits potent cytotoxicity against a variety of human and rodent tumor cell lines.[1][7] This effect is not seen when either 5-F-IAA or HRP are used alone.[7][8] The mechanism involves the HRP-mediated oxidative activation of 5-F-IAA into a reactive, cytotoxic species.[1][7] This combination has been shown to achieve a 90-99% cell kill rate in human MCF7 breast and HT29 colon tumor cell lines.[1][7] The high cytotoxicity of 5-F-IAA upon activation suggests its potential as a prodrug for targeted cancer therapies, such as antibody-directed or gene-directed enzyme prodrug therapy (ADEPT/GDEPT).[7]
Comparative Data Summary
| Compound | Position of Fluorine/Group | Bioassay Organism/Cell Line | Concentration | Observed Effect | Reference(s) |
| 4-CF3-IAA | 4-CF3 | Black Gram Cuttings | 1x10⁻⁴ M | 1.5x higher root formation activity than IBA. | [1][3][4] |
| 4-CF3-IAA | 4-CF3 | Chinese Cabbage | - | Weaker hypocotyl growth inhibition than 4-CH3-IAA and 4-Cl-IAA. | [3][4] |
| 4-F-IAA | 4-F | Pea (Pisum sativum) | - | Inhibitory to pericarp growth. | [6] |
| 5-F-IAA | 5-F | Human MCF7 Breast Cancer Cells | - | Potent cytotoxicity (90-99% cell kill) when combined with HRP. | [1][7] |
| 5-F-IAA | 5-F | Human HT29 Colon Tumor Cells | - | Potent cytotoxicity (90-99% cell kill) when combined with HRP. | [1][7] |
Mechanistic Insights and Signaling Pathways
The diverse biological activities of fluorinated IAA analogs are rooted in their interactions with specific cellular signaling pathways.
Canonical Auxin Signaling
In plants, auxin perception is mediated by the TIR1/AFB family of F-box proteins.[1][9] Auxin acts as a molecular glue, promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This binding event leads to the ubiquitination and subsequent proteasomal degradation of the Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) that regulate the transcription of auxin-responsive genes.[1][9] Fluorinated auxins can either mimic or antagonize natural IAA in this pathway, leading to their observed auxin or anti-auxin effects.[1]
Caption: Canonical auxin signaling and the modulatory role of fluorinated IAA.
HRP-Mediated Cytotoxicity
The cytotoxic action of 5-F-IAA is a classic example of bioactivation. Horseradish peroxidase (HRP) catalyzes the oxidation of 5-F-IAA, leading to the formation of highly reactive radical species.[1][7] These radicals can induce widespread cellular damage, including lipid peroxidation and DNA damage, ultimately triggering cell death.[8] This targeted activation in the presence of HRP forms the basis of its potential as a cancer prodrug.[7]
Caption: HRP-mediated activation of 5-F-IAA to cytotoxic species.
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for key bioassays used to characterize fluorinated IAA analogs.
Protocol 1: Avena Coleoptile Curvature Test for Auxin Activity
This classic bioassay provides a quantitative measure of auxin activity based on the principle of polar auxin transport and its effect on cell elongation.[10][11]
Causality: Auxin applied asymmetrically to a decapitated coleoptile will diffuse down that side, causing those cells to elongate more rapidly than the cells on the untreated side. This differential growth results in a measurable curvature, which is proportional to the auxin concentration within a specific range.[10][11][12]
Step-by-Step Methodology:
-
Seedling Preparation:
-
Germinate oat (Avena sativa) grains in complete darkness to produce etiolated seedlings.[10][11]
-
Two days after germination, expose seedlings to a brief period (2-4 hours) of red light to inhibit mesocotyl elongation.[10]
-
Select uniform seedlings with straight coleoptiles approximately 20-30 mm in length.
-
-
Coleoptile Excision and Preparation:
-
Under dim green light, decapitate the coleoptiles by removing the apical 1 mm tip to eliminate the endogenous source of auxin.[10]
-
After approximately 3 hours, perform a second decapitation, removing a further 4 mm section to ensure no regeneration of the tip.[10]
-
Gently pull the primary leaf loose from the base so it projects slightly above the cut surface to act as a support.[10]
-
-
Application of Test Compound:
-
Prepare agar blocks (e.g., 1% agar) containing the fluorinated IAA analog at various concentrations (e.g., 10⁻⁷ to 10⁻⁴ M) and a control block with no analog.
-
Place a single agar block asymmetrically on one side of the cut coleoptile surface, using the projecting primary leaf for support.[10]
-
-
Incubation and Measurement:
-
Incubate the prepared coleoptiles in a dark, high-humidity environment (e.g., in moist Petri dishes) for 90 minutes to 4 hours.[10][13]
-
At the end of the incubation period, create shadowgraphs of the coleoptiles on photographic film or use a digital scanner.[10][13]
-
Measure the angle of curvature from the shadowgraphs. The curvature is the angle between the original vertical axis of the coleoptile and a line drawn along the curved tip.[11]
-
-
Data Analysis:
-
Plot the angle of curvature against the logarithm of the analog concentration to generate a dose-response curve.
-
Compare the activity of the fluorinated analogs to that of a standard IAA curve.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cancer cells by measuring metabolic activity.
Causality: Viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after treatment.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed human cancer cells (e.g., MCF7, HT29) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the fluorinated IAA analog (e.g., 5-F-IAA) in a suitable solvent (e.g., DMSO) and a stock solution of Horseradish Peroxidase (HRP) in buffer.
-
Create a series of dilutions of the fluorinated IAA analog in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. For the 5-F-IAA/HRP system, add the analog and a fixed concentration of HRP to the wells.
-
Include appropriate controls: untreated cells (vehicle control), cells treated with HRP only, and cells treated with the analog only.
-
-
Incubation:
-
Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.
-
After the incubation with MTT, add a solubilizing agent (e.g., 100 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1]
-
Conclusion
The strategic fluorination of indole-3-acetic acid is a powerful tool for generating analogs with finely tuned and often novel biological activities. Structure-activity relationship studies reveal that the position of fluorine substitution is a critical determinant of function, capable of transforming the molecule from a potent plant growth promoter, like 4-CF3-IAA, to a conditional cytotoxic agent, such as 5-F-IAA. This guide has demonstrated that while some fluorinated analogs exhibit enhanced auxin-like properties valuable for agriculture, others present significant opportunities in oncology as enzyme-activated prodrugs. The detailed experimental protocols provided herein serve as a foundation for the continued exploration and validation of these versatile compounds. Future research should focus on expanding the library of fluorinated IAA analogs, exploring substitutions on the side chain, and further elucidating their interactions with biological targets to unlock their full therapeutic and commercial potential.
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A Comparative Analysis of 5-Fluoroindole and 5-Chloroindole Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic drugs.[1] The strategic placement of halogen atoms on this bicyclic heterocycle has proven to be a powerful tool in modulating the physicochemical and pharmacological properties of the resulting molecules. Among these, 5-fluoroindole and 5-chloroindole derivatives have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparative analysis of these two classes of compounds, offering insights into their synthesis, reactivity, and therapeutic potential, supported by experimental data to aid researchers and drug development professionals.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a hydrogen atom with fluorine or chlorine at the 5-position of the indole ring imparts distinct electronic and steric properties that influence molecular interactions and overall behavior.
Table 1: Comparison of Physicochemical Properties
| Property | 5-Fluoroindole | 5-Chloroindole | Rationale for Differences |
| Molecular Weight | 135.14 g/mol [2] | 151.59 g/mol | The higher atomic weight of chlorine compared to fluorine. |
| Melting Point | 45-48 °C[3] | 69-71 °C | Differences in crystal packing and intermolecular forces. |
| pKa (predicted) | 16.16 ± 0.30[3] | Not readily available | The high electronegativity of fluorine can influence the acidity of the N-H proton. |
| LogP (predicted) | 2.19[3] | 2.82 | Chlorine's larger size and lower electronegativity compared to fluorine contribute to higher lipophilicity. |
The introduction of fluorine, the most electronegative element, at the 5-position leads to a significant alteration of the electronic landscape of the indole ring.[4] This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-target binding. Conversely, the larger and more polarizable chlorine atom in 5-chloroindole derivatives can lead to different steric and electronic effects, influencing their binding affinities and metabolic stability.
Synthesis of 5-Halogenated Indole Scaffolds
A variety of synthetic strategies have been developed for the preparation of 5-fluoroindole and 5-chloroindole derivatives, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Fischer Indole Synthesis
A classic and versatile method, the Fischer indole synthesis, can be employed for both derivatives starting from the corresponding halogenated phenylhydrazine.
Caption: General workflow of the Fischer Indole Synthesis.
Leimgruber-Batcho Indole Synthesis
This method is particularly advantageous for the synthesis of 5-fluoroindole from 5-fluoro-2-nitrotoluene.[5]
Halogen Exchange Reaction
5-Chloroindole can be efficiently synthesized from 5-bromoindole via a copper-catalyzed halogen exchange reaction, a method suitable for large-scale production.[6]
Experimental Protocol: Synthesis of 5-Chloroindole from 5-Bromoindole
Materials:
-
5-Bromoindole
-
Cuprous chloride (CuCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Aqueous ammonia (25%)
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 5-bromoindole (1.0 eq) and cuprous chloride (1.2 eq).
-
Add NMP to the flask to dissolve the reactants.
-
Heat the reaction mixture to 180-200 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding aqueous ammonia and stir for 30 minutes.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-chloroindole.
Comparative Reactivity
The nature of the halogen at the 5-position significantly influences the reactivity of the indole ring, particularly in electrophilic aromatic substitution reactions, which typically occur at the C3 position.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles like indoles.[7][8][9][10] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).
Caption: Mechanism of the Vilsmeier-Haack formylation of 5-haloindoles.
Due to the higher electronegativity of fluorine, 5-fluoroindole is generally less reactive towards electrophiles compared to 5-chloroindole. The electron-withdrawing inductive effect of fluorine deactivates the indole ring to a greater extent than chlorine.
Biological Activities: A Comparative Perspective
Both 5-fluoroindole and 5-chloroindole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The nature of the halogen at the 5-position can profoundly impact the potency and selectivity of these compounds.
Anticancer Activity
Numerous studies have highlighted the potential of 5-halogenated indole derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 2: Anticancer Activity of 5-Fluoroindole and 5-Chloroindole Derivatives
| Compound Class | Target/Cell Line | IC₅₀/GI₅₀ | Reference |
| 5-Fluoro-2-oxindole derivatives | α-glucosidase | 35.83 µM (for compound 3f) | [5] |
| 5-Chloro-indole-2-carboxylate derivatives | EGFR | 68 nM (for compound 3e) | [11] |
| 5-Chloro-indole-2-carboxylate derivatives | BRAFV600E | More potent than erlotinib | [11] |
| Bis-indole derivatives | NCI 60 cell line screen | Active at 100 µM | [12] |
5-Chloro-indole derivatives have shown particular promise as inhibitors of receptor tyrosine kinases like EGFR and BRAF, which are frequently mutated in various cancers.[11]
Caption: Inhibition of EGFR and BRAF signaling pathways by 5-chloroindole derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of indole derivatives against cancer cell lines.[13][14]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (5-fluoroindole and 5-chloroindole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Antimicrobial Activity
Halogenated indoles have also been investigated for their antimicrobial properties. A direct comparison of the parent compounds revealed a significant difference in their activity against Mycobacterium tuberculosis.
Table 3: Antimicrobial Activity against Mycobacterium tuberculosis
| Compound | MIC (µM) | Reference |
| 5-Fluoroindole | 4.7 | [15] |
| 5-Chloroindole | > 263.9 | [15] |
The remarkable potency of 5-fluoroindole compared to its chloro- and bromo-analogs suggests that the smaller size of the fluorine atom may be crucial for binding to the biological target in this specific case.[15] The study suggests that steric hindrance from larger halogens is detrimental to the antimycobacterial activity.[15]
Conclusion and Future Perspectives
The comparative analysis of 5-fluoroindole and 5-chloroindole derivatives reveals distinct profiles in terms of their physicochemical properties, reactivity, and biological activities. While 5-chloroindole derivatives have shown significant promise as potent anticancer agents, particularly as kinase inhibitors, 5-fluoroindole has demonstrated superior activity in the context of certain antimicrobial applications.
The choice between a fluorine or chlorine substituent in drug design is therefore highly context-dependent and should be guided by the specific therapeutic target and desired pharmacological profile. Further head-to-head comparative studies of structurally analogous 5-fluoro- and 5-chloroindole derivatives against a broader range of biological targets will be invaluable in elucidating the subtle yet significant impact of these halogens on drug action and will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
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Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Fluoroindole-Based Compounds
Introduction: The Promise of the 5-Fluoroindole Scaffold
In the landscape of medicinal chemistry, the indole scaffold is a "privileged structure," forming the backbone of numerous biologically active molecules.[1] A strategic modification that has garnered significant attention is the introduction of a fluorine atom at the 5-position of this ring. This seemingly minor addition can dramatically alter a molecule's pharmacological profile, often enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Consequently, 5-fluoroindole derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[1][4]
However, the journey from a promising in vitro "hit" to a successful in vivo therapeutic is fraught with challenges. The controlled environment of a petri dish is a world away from the complex, dynamic systems of a living organism.[5] This guide provides a critical comparison of the in vitro and in vivo efficacy of 5-fluoroindole-based compounds, offering researchers and drug development professionals a clear-eyed view of their translational potential. We will dissect the experimental data, explain the causality behind methodological choices, and provide the necessary protocols to empower your own research endeavors.
Section 1: The In Vitro Efficacy Landscape: Potency in a Controlled Environment
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of novel compounds against specific molecular targets or cell lines.[5] For 5-fluoroindole derivatives, these tests have revealed potent activity across multiple therapeutic areas.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of 5-fluoroindole derivatives against various human cancer cell lines. The primary metric for this activity is the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.[6] For instance, 5-fluoroindole-3-acetic acid, when activated by a peroxidase enzyme, shows potent cytotoxicity against human breast (MCF7) and colon (HT29) tumor cell lines.[7]
Antimicrobial and Antiviral Activity
Beyond cancer, these compounds have demonstrated significant efficacy against pathogens. The 5-fluoroindole core has been evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[8][9] Studies have shown that 5-fluoroindole (5-FI) can inhibit the growth of both pan-sensitive and multi-drug resistant Mtb strains at micromolar concentrations.[8][9] Similarly, certain 5-fluoroindole-thiosemicarbazide and carbonitrile derivatives have shown potent antiviral activities against Coxsackie B4 (CVB4) and Hepatitis C virus (HCV), respectively, with effective concentrations (EC50) in the nanomolar to low microgram-per-milliliter range.[4]
Quantitative Data: In Vitro Performance of Select 5-Fluoroindole Derivatives
| Compound Class/Derivative | Target/Assay | Cell Line/Organism | Potency (IC50/EC50/MIC) | Reference |
| 5-Fluoroindole-3-carbonitriles | HCV Replicon Inhibition | Huh-7 cells | 4–460 nM | [4] |
| 5-Fluoroindole-thiosemicarbazides | Antiviral Activity | Hela & Vero cells | 0.4–2.1 µg/mL | [4] |
| 5-Fluoroindole (5-FI) | Antitubercular Activity | M. tuberculosis H37Rv | 4.7 µM | [8][9] |
| 5-Fluoroindole (5-FI) | Antitubercular Activity | Drug-Resistant Mtb Strains | 4.7 µM | [8] |
| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase Inhibition | Enzyme Assay | 35.83 - 56.87 µM | [2] |
| 5-Fluoroindole-3-acetic acid | Cytotoxicity (with HRP) | MCF7, HT29, CaNT cells | ~10 µM (for 90-99% cell kill) | [7] |
Section 2: The In Vivo Challenge: Efficacy in a Living System
While in vitro data is essential for initial screening, in vivo testing in animal models is the critical next step to evaluate a compound's true therapeutic potential. This phase assesses not only efficacy but also the complex interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the drug's effect on the body).[5] The transition from a controlled lab setting to a complex biological system often reveals discrepancies between in vitro potency and in vivo effectiveness.[10]
Case Study 1: 5-Fluoroindole (5-FI) in a Murine Model of Tuberculosis
A compelling example of successful in vitro to in vivo translation is the study of 5-FI for tuberculosis treatment.[8][9]
-
In Vitro Finding: 5-FI demonstrated a potent Minimum Inhibitory Concentration (MIC) of 4.7 µM against Mtb.[8][9] However, its limited aqueous solubility prompted the formation of a hydrochloride salt (5-FI.HCl) to improve its physicochemical properties for in vivo administration.[8] Interestingly, the salt form showed a higher MIC (in vitro) of 29.1 µM, likely due to increased polarity reducing its ability to cross the mycobacterial cell wall.[9]
-
In Vivo Execution: Despite the higher in vitro MIC, 5-FI.HCl was chosen for in vivo studies due to its superior solubility and absorption characteristics.[8][9] It was administered to mice infected with Mtb.
-
In Vivo Outcome: The results were promising. 5-FI.HCl was detected in the plasma of treated animals within 30 minutes and, at a dose of 200 µmol/kg, it significantly reduced the bacterial burden in the lungs after 21 days of infection, with no observed toxicity.[8][9]
This case highlights a critical lesson: formulation and pharmacokinetics can dramatically influence in vivo success, sometimes even when in vitro potency appears slightly diminished.
Case Study 2: 5-Fluoroindole-3-Acetic Acid as a Targeted Anticancer Prodrug
The concept of a prodrug—a molecule that is converted into an active drug within the body—is another strategy to bridge the in vitro/in vivo gap.
-
In Vitro Finding: 5-Fluoroindole-3-acetic acid is significantly more cytotoxic to cancer cells than its non-fluorinated parent compound, but only in the presence of the horseradish peroxidase (HRP) enzyme, which activates it.[7]
-
In Vivo Execution: The study measured the concentration of the prodrug in both plasma and tumors after intraperitoneal administration in mice bearing a murine carcinoma.[7]
-
In Vivo Outcome: The compound achieved levels of about 200 µM within the tumor. This concentration was nearly double the exposure needed to achieve 90-99% cancer cell kill in in vitro experiments, suggesting that therapeutically relevant concentrations are achievable in vivo.[7] This provides a strong rationale for its further development in targeted cancer therapy where an activating enzyme like HRP could be delivered specifically to the tumor.[7]
Section 3: Bridging the Gap: A Comparative Analysis
The discrepancy between results obtained in vitro and in vivo is a central challenge in drug development.[11][12] Understanding the factors that contribute to this gap is crucial for designing better drugs and more predictive experiments.
Key Reasons for In Vitro vs. In Vivo Discrepancies:
-
Metabolic Stability and Pharmacokinetics: The fluorine atom at the C-5 position is known to enhance metabolic stability.[1][2] However, a compound that is stable and potent in a dish may be rapidly metabolized and cleared by the liver in vivo, preventing it from ever reaching its target. The 5-FI.HCl case study showed that while the salt form had lower metabolic stability, its improved absorption allowed it to be effective.[8][9]
-
Bioavailability and Distribution: A drug is only effective if it reaches its site of action in sufficient concentration. Poor absorption from the gut, inability to penetrate tissues, or rapid elimination can all lead to failed in vivo studies despite stellar in vitro data.[7]
-
Off-Target Effects and Toxicity: A compound may be selectively toxic to cancer cells in vitro but cause unforeseen toxicity in a living organism by interacting with other targets, leading to the termination of its development.[9]
-
The Complexity of the In Vivo Environment: In vitro models, particularly 2D cell cultures, cannot fully replicate the complex three-dimensional architecture, cell-cell interactions, and signaling pathways of a living tumor or a host-pathogen interaction.[5][10]
Section 4: Methodologies and Experimental Design
To ensure data is reliable and reproducible, the protocols used must be robust and well-validated. Here we provide detailed, step-by-step methodologies for key experiments.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of the 5-fluoroindole test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Experimental Protocol 2: In Vivo Murine Model of M. tuberculosis Infection
This protocol outlines a general workflow for assessing the efficacy of an antimicrobial compound in vivo.
Causality: This model aims to replicate a human tuberculosis infection in a controlled animal system. By administering the test compound and measuring the change in bacterial load in the lungs, we can directly assess its therapeutic efficacy in a complex biological context.
Step-by-Step Methodology:
-
Animal Acclimatization: House 6- to 8-week-old BALB/c mice in a BSL-3 facility for one week prior to infection.
-
Infection: Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) using a calibrated inhalation exposure system.
-
Treatment Initiation: At a predefined time post-infection (e.g., 14 days), randomize mice into treatment groups: Vehicle control, positive control drug (e.g., isoniazid), and the 5-fluoroindole test compound (e.g., 5-FI.HCl at 200 µmol/kg).
-
Drug Administration: Administer treatments daily for a specified duration (e.g., 21 days) via an appropriate route (e.g., oral gavage).
-
Monitoring: Monitor mice daily for clinical signs of illness and record body weights regularly.
-
Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice.
-
Bacterial Load Quantification: Aseptically remove the lungs, homogenize the tissue in saline with a surfactant, and plate serial dilutions of the homogenate onto 7H11 agar plates.
-
Data Analysis: Incubate plates for 3-4 weeks, then count the number of colony-forming units (CFU). Convert CFU counts to log10 values and compare the bacterial burden in the lungs of treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Conclusion and Future Perspectives
The family of 5-fluoroindole-based compounds holds immense therapeutic promise, demonstrating potent in vitro activity against a range of diseases from cancer to tuberculosis.[6][8] However, this comparative guide underscores the critical principle that in vitro potency does not always guarantee in vivo success.[10] The journey from bench to bedside is a complex translational challenge where pharmacokinetics, metabolic stability, and formulation play pivotal roles.[11]
The successful translation of 5-FI from a potent antitubercular agent in vitro to an effective treatment in a murine model highlights the importance of addressing physicochemical properties to ensure adequate bioavailability.[8][9] Likewise, the prodrug strategy for 5-fluoroindole-3-acetic acid demonstrates an intelligent approach to achieving high therapeutic concentrations at the target site in vivo.[7]
For researchers in this field, the path forward requires a multi-faceted evaluation strategy. High-throughput in vitro screening must be complemented by early ADME profiling and mechanism-based assays. By embracing the complexity of the in vivo environment and designing compounds and experiments that anticipate these challenges, we can more effectively unlock the full therapeutic potential of the 5-fluoroindole scaffold.
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A Comparative Guide to the Metabolic Stability of 5-Fluoro-1H-indol-3-yl Acetate
Introduction: The Quest for Metabolic Robustness in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success. A compound's susceptibility to biotransformation by metabolic enzymes profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for generating toxic metabolites.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] However, the indole ring itself is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[4][5]
A widely adopted strategy in medicinal chemistry to enhance metabolic stability is the introduction of fluorine atoms at sites prone to metabolism.[6] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and acting as a "metabolic blocker".[7][8] This guide provides an in-depth evaluation of the metabolic stability of 5-Fluoro-1H-indol-3-yl acetate , a compound designed to leverage the benefits of fluorination. We will compare its stability against its non-fluorinated counterpart and the parent indole structure, providing a rationale for its design and presenting a comprehensive experimental framework for its evaluation.
Section 1: The In Vitro Model of Choice: Human Liver Microsomes (HLM)
To evaluate metabolic stability, an in vitro system that accurately reflects in vivo hepatic metabolism is required. Human liver microsomes (HLM) are subcellular fractions of the liver's endoplasmic reticulum and are the gold standard for early-stage ADME screening.[9]
Causality Behind Experimental Choice:
-
Enzyme Richness: HLMs contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of over 60% of marketed drugs.[10][11]
-
High-Throughput & Cost-Effectiveness: HLM assays are readily adaptable to high-throughput screening formats, allowing for the rapid and cost-effective evaluation of numerous compounds.[12][13]
-
Predictive Power: Data from HLM assays, specifically the intrinsic clearance (Clint), can be used in in vitro-in vivo extrapolation (IVIVE) to predict a drug's hepatic clearance in humans, a critical pharmacokinetic parameter.[11]
While hepatocytes offer a more complete picture by including both Phase I and Phase II enzymes and transport mechanisms, the HLM assay is the most appropriate initial screen for specifically assessing the impact of fluorination on CYP-mediated oxidative metabolism.[1][14]
Section 2: Experimental Protocol for HLM Stability Assay
This protocol describes a self-validating system for determining the metabolic half-life (t½) and intrinsic clearance (Clint) of test compounds. The inclusion of positive controls (compounds with known metabolic fates) ensures the assay is performing as expected.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of this compound, 1H-indol-3-yl acetate, and Indole in DMSO. From these, prepare 100 µM working solutions in acetonitrile.
-
Positive Controls: Prepare 100 µM working solutions of a rapidly metabolized compound (e.g., Midazolam) and a slowly metabolized compound (e.g., Warfarin) in acetonitrile.
-
HLM Stock: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[15]
-
NADPH Regenerating System (NRS): Prepare a solution containing 3.3 mM MgCl₂, 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer.[16]
-
-
Incubation Procedure:
-
Pre-warm the NRS solution and the HLM working solution to 37°C in a water bath for 10 minutes.
-
In a 96-well plate, add 5 µL of the 100 µM test compound working solution to designated wells.
-
Initiate the metabolic reaction by adding 245 µL of the pre-warmed HLM/NRS mixture (final protein concentration 0.5 mg/mL, final substrate concentration 2 µM).[16]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 250 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the respective wells.[10]
-
Include a "minus cofactor" control where the NRS is replaced with buffer to assess for non-enzymatic degradation.[10]
-
-
Sample Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.[2][17]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .[16]
-
Experimental Workflow Diagram
Caption: Predicted metabolic pathways for this compound.
Conclusion and Implications
-
The 3-acetate ester group represents a metabolic soft spot, susceptible to rapid hydrolysis by esterases.
-
The strategic incorporation of a fluorine atom at the C5 position effectively blocks a key site of oxidative metabolism and deactivates the indole ring, significantly enhancing the metabolic stability of the core structure.
-
Compared to its non-fluorinated analog, this compound exhibits improved metabolic stability, striking a balance between the labile ester and the robust fluorinated core.
For drug development professionals, these findings underscore the utility of fluorination as a tool to modulate pharmacokinetic properties. While the ester provides a potential route for prodrug design, the stability of the resulting fluorinated active metabolite is a critical determinant of its therapeutic profile. Further studies using hepatocytes would be warranted to explore the role of Phase II conjugation pathways in the clearance of the hydroxylated metabolites.
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A Head-to-Head Comparison of 5-Fluoroindole-3-Acetate and Indole-3-Acetate in Biological Assays
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
Indole-3-acetate (IAA), the principal native auxin in plants, has long been a cornerstone of biological research, governing myriad aspects of plant growth and development.[1][2] Its synthetic counterpart, 5-fluoroindole-3-acetate (5F-IAA), introduces a single fluorine atom to the indole scaffold, a substitution that dramatically alters its biological activity profile. This guide provides a comprehensive, head-to-head comparison of these two molecules, moving beyond their shared auxin heritage to explore a divergent and potent activity of 5F-IAA in oncology. We will dissect their performance in key biological assays, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.
Introduction: The Tale of Two Indoles
The indole-3-acetic acid scaffold is a privileged structure in biology. While its roles in plant physiology are well-documented, its derivatives are gaining significant traction in mammalian systems, from gut microbiome signaling to novel therapeutic strategies.[3] This comparison focuses on the archetypal natural hormone, IAA, and a strategically modified synthetic analogue, 5F-IAA, to illustrate the profound impact of targeted chemical modification.
Indole-3-Acetate (IAA): The Archetypal Phytohormone
Indole-3-acetic acid (IAA) is the most common and physiologically significant member of the auxin class of plant hormones.[1][4] It is a primary regulator of virtually all aspects of plant life, including cell division and elongation, organ development, and responses to environmental cues like light and gravity.[1][5][6] Produced primarily in the young, apical parts of a plant, its action is mediated through a well-defined signaling pathway that triggers changes in gene expression.[5][7] Beyond botany, IAA is recognized as a metabolite of tryptophan in mammals, produced by both endogenous and microbial processes, where it is implicated in immune function and metabolic homeostasis.[3][8]
5-Fluoroindole-3-Acetate (5F-IAA): A Synthetic Analogue with Novel Activity
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. In the case of 5-fluoroindole-3-acetate (5F-IAA), this modification results in a molecule with a fascinating dual character. While retaining some auxin-like properties, its most compelling activity emerges in a completely different context: as a prodrug for targeted cancer therapy.[9][10] When paired with the enzyme horseradish peroxidase (HRP), 5F-IAA is transformed into a highly cytotoxic agent, demonstrating potent activity against a range of cancer cell lines.[9][11]
Physicochemical Properties at a Glance
A molecule's biological function is intrinsically linked to its physical and chemical properties. The addition of a single fluorine atom subtly alters the characteristics of the indole scaffold.
| Property | Indole-3-Acetate (IAA) | 5-Fluoroindole-3-Acetate (5F-IAA) | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₈FNO₂ | [1] |
| Molecular Weight | 175.19 g/mol | 193.17 g/mol | [1][12] |
| Appearance | White to off-white solid | White to off-white solid | [1] |
| Key Structural Difference | Hydrogen at position 5 of the indole ring | Fluorine at position 5 of the indole ring | [12] |
Head-to-Head Comparison in Biological Assays
The true distinction between IAA and 5F-IAA becomes evident when their performance is compared in functional biological assays.
Assay 1: Auxin Activity in Plant Systems
The quintessential assay for any auxin or auxin-like compound is its ability to influence plant growth. Bioassays like root growth inhibition or Avena coleoptile elongation tests are standard methods for quantifying this activity.[13][14]
Mechanism Deep Dive: The Canonical Auxin Signaling Pathway
Both IAA and 5F-IAA are presumed to exert their auxin-like effects through the canonical auxin signaling pathway. In this pathway, auxin acts as a "molecular glue," binding to TIR1/AFB F-box proteins and promoting their interaction with Aux/IAA transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, activating transcription and leading to physiological responses like cell elongation.[11]
Figure 1: Canonical auxin signaling pathway. Caption: Auxin promotes the degradation of Aux/IAA repressors, activating ARF transcription factors.
Comparative Data Summary: Auxin Activity
While direct comparative studies quantifying the auxin activity of 5F-IAA are less common than for other halogenated IAAs, fluorinated derivatives are known to exhibit potent auxin-like activity.[11] For instance, 4-CF₃-IAA shows stronger root-promoting activity than indole-3-butyric acid (IBA), a well-known synthetic auxin.[11][15] It is reasonable to infer that 5F-IAA retains significant auxin activity, potentially with altered potency or stability compared to native IAA.
| Bioassay | Indole-3-Acetate (IAA) | 5-Fluoroindole-3-Acetate (5F-IAA) | Expected Outcome | Reference(s) |
| Root Growth Inhibition | Potent inhibitor at high concentrations, promoter at very low concentrations | Expected to show similar, possibly more potent, activity | Inhibition of primary root elongation, promotion of lateral roots | [13][14] |
| Avena Coleoptile Elongation | Standard positive control, causes curvature proportional to concentration | Expected to induce elongation | Elongation and bending of oat coleoptiles | [13] |
Assay 2: Peroxidase-Activated Cytotoxicity in Cancer Cell Lines
This is where the two molecules diverge dramatically. While IAA can be oxidized by peroxidases, 5F-IAA demonstrates significantly higher cytotoxicity upon activation.[9][10] This has positioned 5F-IAA as a prodrug candidate for gene-directed enzyme prodrug therapy (GDEPT), where a peroxidase enzyme could be targeted to tumors to specifically activate the prodrug at the cancer site.[9]
Mechanism Deep Dive: HRP-Mediated Bioactivation
The cytotoxic effect is not inherent to 5F-IAA itself but requires enzymatic activation by a peroxidase, such as Horseradish Peroxidase (HRP).[9][11] The HRP catalytic cycle, in the presence of hydrogen peroxide (often endogenously available in tumor microenvironments), oxidizes 5F-IAA. This process is believed to generate highly reactive radical species and intermediates like 3-methylene-2-oxindole analogues.[9][10] These reactive species can form conjugates with critical biological nucleophiles, such as thiols (e.g., in glutathione) and DNA, leading to cellular damage and apoptosis.[9]
Figure 2: HRP-mediated activation of 5F-IAA. Caption: HRP oxidizes 5F-IAA into reactive species that cause cytotoxicity.
Comparative Data Summary: Cytotoxicity
The key finding from published research is that while 5F-IAA is oxidized more slowly by HRP than IAA, it is paradoxically much more cytotoxic.[9][10] This suggests that the specific reactive intermediates generated from 5F-IAA are inherently more toxic or more stable than those derived from IAA.
| Cell Line | Compound Combination | Key Observation | Reference(s) |
| V79 Hamster Fibroblasts | IAA + HRP | Cytotoxic | [9][10] |
| V79 Hamster Fibroblasts | 5F-IAA + HRP | Much more cytotoxic than IAA + HRP | [9][10] |
| MCF7 (Human Breast Cancer) | 5F-IAA + HRP | ~90-99% cell kill (exposure of ~20 mM min) | [9][11] |
| HT29 (Human Colon Cancer) | 5F-IAA + HRP | ~90-99% cell kill (exposure of ~20 mM min) | [9][11] |
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a validated framework for comparing IAA and 5F-IAA.
Protocol: Root Growth Inhibition Assay for Auxin Activity
This assay provides a quantitative measure of auxin activity by assessing the inhibition of primary root growth in seedlings.
Rationale: Auxins exhibit a dose-dependent effect on root growth; high concentrations are inhibitory.[14] This assay is straightforward, sensitive, and uses readily available materials to compare the relative potency of different auxin-like compounds.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of IAA and 5F-IAA (e.g., 10 mM in ethanol). Prepare a serial dilution in sterile liquid growth medium (e.g., 0.5x MS medium) to final concentrations ranging from 10⁻⁸ M to 10⁻⁴ M. Include a vehicle control (medium with the equivalent amount of ethanol).
-
Seed Sterilization & Plating: Surface-sterilize seeds (e.g., Arabidopsis thaliana or cress) and place them on square petri plates containing solid growth medium.
-
Germination: Stratify plates at 4°C for 2-3 days in the dark, then transfer to a growth chamber with vertical orientation to allow roots to grow along the agar surface.
-
Transfer: After 3-4 days, select seedlings with consistent primary root length and transfer them to new plates containing the test compounds (IAA, 5F-IAA at various concentrations) and the control medium.
-
Incubation: Return the plates to the growth chamber for an additional 2-3 days.
-
Measurement: Mark the position of the root tip at the time of transfer and at the end of the experiment. Measure the length of new root growth for at least 10-15 seedlings per condition.
-
Analysis: Calculate the average root growth for each concentration and normalize it to the vehicle control. Plot the percent inhibition versus compound concentration to determine IC₅₀ values.
Protocol: HRP-Mediated Cytotoxicity Assay
This protocol uses a standard cell viability assay (e.g., MTT or resazurin-based) to quantify the cytotoxic effects of peroxidase-activated compounds.
Rationale: This assay directly tests the central hypothesis of 5F-IAA as a prodrug. By including conditions with and without HRP, it validates that the observed cytotoxicity is dependent on enzymatic activation. The choice of cancer cell lines (e.g., MCF7, HT29) is based on their established use in oncology research and their documented sensitivity to this therapeutic strategy.[9]
Figure 3: Experimental workflow for HRP-mediated cytotoxicity assay. Caption: A step-by-step process for evaluating prodrug-activated cell killing.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF7, HT29) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Treatment Preparation: Prepare treatment media containing: (a) Vehicle control, (b) HRP alone, (c) IAA or 5F-IAA alone, and (d) IAA or 5F-IAA in combination with HRP. Use a range of prodrug concentrations.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared treatment media. Incubate for a defined period (e.g., 4 hours).
-
Recovery: Remove the treatment media, wash the cells gently with sterile phosphate-buffered saline (PBS), and add fresh, complete culture medium.
-
Incubation: Return the plate to the incubator for 48-72 hours to allow for the manifestation of cytotoxic effects.
-
Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the readings to the vehicle-treated control wells to calculate the percent cell viability. Plot viability versus prodrug concentration to determine the IC₅₀ for each compound in the presence and absence of HRP.
Discussion and Future Perspectives
The head-to-head comparison of indole-3-acetate and 5-fluoroindole-3-acetate provides a compelling case study in drug design. While both molecules share a common structural backbone and a fundamental biological activity as auxins, the strategic addition of a single fluorine atom unlocks a potent, conditionally activated cytotoxic function. The superior performance of 5F-IAA in peroxidase-activated cancer cell killing, despite its slower rate of enzymatic oxidation, highlights a critical principle: the rate of prodrug activation does not always correlate with therapeutic efficacy.[9][10] The nature and reactivity of the resulting metabolites are paramount.
For researchers in plant biology, 5F-IAA and other halogenated auxins serve as valuable tools to probe the auxin signaling pathway, potentially offering greater metabolic stability for prolonged or more potent effects. For drug development professionals, 5F-IAA represents a promising lead in the field of targeted cancer therapies. Future work should focus on optimizing the delivery of activating enzymes like HRP to tumor sites and exploring the efficacy of 5F-IAA in in vivo models. The tale of these two indoles beautifully illustrates how a subtle chemical modification can create a world of difference in biological function.
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Safety Operating Guide
Navigating the Disposal of 5-Fluoro-1H-indol-3-YL acetate: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 5-Fluoro-1H-indol-3-YL acetate are the cornerstones of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle: its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste not just compliantly, but with a deep understanding of the scientific principles that underpin these essential procedures.
Core Principles of Chemical Waste Management
Before delving into the specific protocols for this compound, it is crucial to recognize that as a fluorinated organic compound, it falls under the category of halogenated organic waste .[1][2] This classification is paramount as it dictates the fundamental disposal pathway, which strictly prohibits drain disposal or evaporation.[3] Halogenated wastes are typically destined for regulated hazardous waste incinerators to ensure their complete destruction and prevent the release of harmful substances into the environment.[1]
Immediate Safety and Handling Precautions
Prior to initiating any disposal-related activities, a thorough risk assessment must be conducted. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, general principles for handling indole derivatives and halogenated compounds necessitate the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double nitrile or Viton are recommended for halogenated solvents), chemical splash goggles, and a fully-buttoned lab coat.[3]
-
Ventilation: All handling and disposal procedures should be carried out in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[4]
-
Spill Management: In the event of a small spill, it should be absorbed with an inert, dry material, placed in a sealed container, and disposed of as hazardous waste.[3][5] For larger spills, evacuate the area and follow your institution's emergency procedures.[5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
1. Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is the most critical step in preventing dangerous reactions and ensuring compliant disposal.
-
Designated Waste Container: this compound waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][6] These containers are often color-coded (e.g., green) to prevent cross-contamination.[1]
-
Compatibility: The waste container must be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal containers.[3]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste (acids and bases), or other incompatible materials like strong oxidizing agents.[1][3]
2. Waste Collection and Container Management
Meticulous management of the waste container is essential for maintaining a safe laboratory environment.
-
Labeling: The hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[6] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate estimation of the concentration and volume.[5]
-
Keep it Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste, to prevent the release of vapors.[5][6]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA), such as a flammable storage cabinet or a secondary containment tub under a fume hood.[3][6] The storage area should be cool, dry, and well-ventilated.[3]
3. Preparing for Final Disposal
Once the waste container is ready for removal from the laboratory, a few final steps are necessary.
-
Container Fullness: Do not overfill the waste container. It is recommended to request a waste collection when the container is approximately three-quarters full.[6]
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. This is typically done through an online request form or by phone.[6]
-
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container for pickup.
Quantitative Data Summary
For a quick reference, the following table summarizes key operational parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains a fluorine atom, a halogen. |
| Container Type | Polyethylene or other compatible plastic | Prevents corrosion from potential acidic byproducts.[3] |
| Labeling | "Hazardous Waste," full chemical name, concentration | Ensures proper identification and handling by waste management personnel.[5] |
| Storage | Designated Satellite Accumulation Area (SAA) | Complies with laboratory safety regulations and minimizes exposure risk.[6] |
| Prohibited Disposal | Drain, evaporation | Prevents environmental contamination and potential infrastructure damage.[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Framework and Trustworthiness
The procedures outlined in this guide are synthesized from regulations and best practices established by authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Adherence to these guidelines ensures not only the safety of laboratory personnel but also compliance with federal and local regulations governing hazardous waste management.[7][8] The EPA's Resource Conservation and Recovery Act (RCRA) provides the legal framework for the proper management of hazardous wastes, including those generated in research and healthcare facilities.[7]
By implementing these self-validating protocols, you are contributing to a culture of safety and environmental responsibility within your organization. This commitment to best practices is the foundation of scientific integrity and builds trust in our collective endeavor to advance knowledge while protecting our planet.
References
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. Halogenated Solvents. Retrieved from [Link]
- Unknown. Halogenated Waste.
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Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Aromatic Fragrances International. (2024, September 10). Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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MDPI. (2021). Development of Mitochondria-Targeted PARP Inhibitors. Retrieved from [Link]
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American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. uakron.edu [uakron.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
